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  • Product: Bromoethane-13C2
  • CAS: 34189-75-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Bromoethane-13C2 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bromoethane-13C2, a stable isotope-labeled compound with significant applications in mechanistic studies and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bromoethane-13C2, a stable isotope-labeled compound with significant applications in mechanistic studies and pharmaceutical development. This document is intended to serve as a technical resource for scientists and researchers, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Isotopic Labeling in Bromoethane

Bromoethane, a versatile ethylating agent, is a fundamental building block in organic synthesis.[1][2] The introduction of two carbon-13 isotopes to create Bromoethane-13C2 ([¹³CH₃][¹³CH₂]Br) provides a powerful tool for elucidating reaction mechanisms, quantifying metabolic pathways, and serving as an internal standard in analytical methods. The heavier mass of the ¹³C atoms does not significantly alter the chemical reactivity compared to its unlabeled counterpart but allows for unambiguous tracking and quantification by mass spectrometry and distinct signals in NMR spectroscopy.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Bromoethane-13C2 is essential for its safe handling, storage, and application in experimental design.

Physical Characteristics

Bromoethane-13C2 is a colorless, volatile liquid.[2] Key physical properties are summarized in the table below, with data for unlabeled bromoethane provided for comparison. The primary difference lies in the molecular weight due to the presence of the two ¹³C isotopes.

PropertyBromoethane-13C2Bromoethane (unlabeled)
Molecular Formula ¹³C₂H₅BrC₂H₅Br
Molecular Weight 110.95 g/mol [3]108.97 g/mol [2]
CAS Number 34189-75-8[3]74-96-4[2]
Boiling Point 37-40 °C (lit.)[2]38.4 °C
Melting Point -119 °C (lit.)[2]-119 °C
Density 1.487 g/mL at 25 °C[2]1.46 g/mL at 20 °C
Refractive Index (n20/D) 1.424 (lit.)[2]1.424
Solubility Slightly soluble in water; miscible with organic solvents like ethanol and ether.[1]Slightly soluble in water; miscible with organic solvents.
Chemical Reactivity and Mechanistic Insights

Bromoethane-13C2, like its unlabeled analog, is a primary alkyl halide and readily participates in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[4] The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.

The Sₙ2 reaction of Bromoethane-13C2 involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4] The isotopic labeling in Bromoethane-13C2 is particularly valuable for studying the kinetics and mechanism of these reactions.

SN2_Mechanism Nu Nu⁻ TransitionState [Nu---¹³CH₂(Br)---¹³CH₃]⁻ Nu->TransitionState Backside attack C2H5Br [¹³CH₃][¹³CH₂]Br C2H5Br->TransitionState Product Nu¹³CH₂¹³CH₃ TransitionState->Product Br Br⁻ TransitionState->Br Leaving group departs

Diagram 1: Sₙ2 reaction mechanism of Bromoethane-13C2.

The replacement of ¹²C with ¹³C can lead to a small but measurable kinetic isotope effect (KIE), where the rate of reaction for the ¹³C-labeled compound is slightly slower than that of the unlabeled compound. This is because the ¹³C-Br bond has a lower zero-point vibrational energy and is therefore slightly stronger.[5] While the KIE for ¹³C is generally small (typically k₁₂/k₁₃ ≈ 1.02-1.05), its measurement can provide valuable information about the transition state of the rate-determining step.[5] For an Sₙ2 reaction, a significant primary ¹³C KIE would be expected as the C-Br bond is broken in the rate-determining step.[6]

Spectroscopic Properties

The isotopic labeling of Bromoethane-13C2 gives rise to distinct spectroscopic signatures that are instrumental in its identification and in tracing its fate in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Bromoethane-13C2 will be more complex than that of unlabeled bromoethane due to ¹³C-¹H coupling. The protons on the ¹³CH₂ group will appear as a triplet of quartets due to coupling with the adjacent ¹³CH₃ protons and the ¹³C nucleus. Similarly, the protons on the ¹³CH₃ group will appear as a quartet of triplets. The chemical shifts are expected to be similar to those of unlabeled bromoethane, which are approximately 3.4 ppm for the -CH₂Br protons and 1.7 ppm for the -CH₃ protons.[7][8]

¹³C NMR: The ¹³C NMR spectrum is significantly altered. Instead of two single peaks as seen in the unlabeled compound (at approximately 27.9 ppm for -CH₂Br and 19.4 ppm for -CH₃), the spectrum of Bromoethane-13C2 will exhibit two doublets due to one-bond ¹³C-¹³C coupling.[9][10] This direct observation of carbon-carbon coupling provides definitive evidence of the isotopic labeling pattern.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for Bromoethane-13C2 will appear at m/z values that are 2 units higher than that of unlabeled bromoethane. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will show two molecular ion peaks of nearly equal intensity. For Bromoethane-13C2, these will be at m/z 112 ([¹³C₂H₅⁷⁹Br]⁺) and m/z 114 ([¹³C₂H₅⁸¹Br]⁺).[11] This clear mass shift allows for easy differentiation from the unlabeled compound and is the basis for its use as an internal standard and in tracer studies.

Infrared (IR) Spectroscopy

The IR spectrum of Bromoethane-13C2 will be very similar to that of unlabeled bromoethane. The main absorption bands include C-H stretching vibrations around 2975-2845 cm⁻¹, C-H deformation vibrations between 1470-1370 cm⁻¹, and the C-Br stretching vibration in the fingerprint region, typically between 780-580 cm⁻¹.[12] A slight shift to lower wavenumbers for the C-Br and C-C stretching vibrations may be observed due to the heavier mass of the ¹³C atoms.

Applications in Research and Development

The unique properties of Bromoethane-13C2 make it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic chemistry.

Mechanistic Studies

Bromoethane-13C2 is an excellent probe for studying reaction mechanisms. By tracking the ¹³C label in the products of a reaction, chemists can determine the fate of the ethyl group and gain insights into bond-forming and bond-breaking steps.[6][13] The measurement of kinetic isotope effects, as discussed earlier, can further refine the understanding of reaction transition states.

Pharmaceutical Development

In the pharmaceutical industry, bromoethane is used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][14] The use of Bromoethane-13C2 allows for:

  • Metabolic Studies: Tracing the metabolic fate of an ethyl group within a drug molecule in vitro and in vivo.

  • Quantitative Analysis: Serving as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar chemical behavior and distinct mass.[15]

  • Impurity Tracking: In the synthesis of drugs like Vigabatrin, where bromoethane is a starting material, Bromoethane-13C2 can be used to spike the reaction and accurately quantify the levels of residual bromoethane, a potential genotoxic impurity.[14]

Experimental Protocols

The following is a representative protocol for the N-ethylation of a primary amine using Bromoethane-13C2. This protocol should be adapted based on the specific substrate and laboratory conditions.

General Procedure for N-Ethylation

N_Ethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in solvent B Add Bromoethane-13C2 dropwise A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC or LC-MS C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Diagram 2: General workflow for N-ethylation.

Materials:

  • Primary amine

  • Bromoethane-13C2 (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, 2-3 equivalents)

  • Solvent (e.g., Acetonitrile, DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine, base, and solvent.

  • Stir the mixture at room temperature to ensure dissolution or a fine suspension.

  • Slowly add Bromoethane-13C2 to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-ethylated product.

Purity and Impurity Profile

The purity of Bromoethane-13C2 is critical for its intended applications. Commercially available Bromoethane-13C2 typically has an isotopic purity of ≥98 atom % ¹³C and a chemical purity of ≥98%.[16]

Potential impurities may include:

  • Unlabeled or partially labeled bromoethane: This can arise from incomplete labeling during synthesis.

  • Other alkyl halides: Depending on the synthetic route, other alkyl halides may be present as impurities.

  • Solvent residues: Residual solvents from the synthesis and purification process.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for assessing the purity of Bromoethane-13C2 and identifying any volatile impurities.[15][17]

Safety, Handling, and Disposal

Bromoethane is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[18] It is a flammable liquid and is harmful if swallowed or inhaled.[16] It is also suspected of causing cancer.[16]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[16]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Bromoethane-13C2 is a valuable tool for researchers in organic chemistry, medicinal chemistry, and drug metabolism. Its unique spectroscopic properties and predictable reactivity make it an ideal tracer for mechanistic studies and a reliable internal standard for quantitative analysis. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, will enable researchers to effectively utilize this powerful isotopically labeled compound in their research endeavors.

References

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of Bromoethane. Retrieved February 3, 2026, from [Link]

  • Taylor & Francis. (n.d.). Bromoethane – Knowledge and References. Retrieved February 3, 2026, from [Link]

  • CD Chemical Group Limited. (n.d.). Bromoethane Applications: From Solvents to Specialty Chemicals. Retrieved February 3, 2026, from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Bromoethane-13C2. Retrieved February 3, 2026, from [Link]

  • Chegg. (2021, May 7). Describe the M and M+2 values in the mass spectrum of CH3CH2Br. Retrieved February 3, 2026, from [Link]

  • Pharmacia. (2023, March 14). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC]. Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br infrared spectrum of bromoethane. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Bromo(1-13C)ethane. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dibromoethane-13C2. Retrieved February 3, 2026, from [Link]

  • YouTube. (2020, September 2). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2019, February 24). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. Retrieved February 3, 2026, from [Link]

  • DASH (Harvard). (n.d.). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Retrieved February 3, 2026, from [Link]

  • YouTube. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved February 3, 2026, from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved February 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, January 13). reaction mechanism - SN1 or SN2, the kinetic isotope effect. Retrieved February 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved February 3, 2026, from [Link]

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Exploratory

Bromoethane-13C2: A Comprehensive Technical Guide for Advanced Research

An In-depth Examination of Synthesis, Characterization, and Application in Quantitative Mass Spectrometry Introduction In the landscape of modern drug discovery, metabolic research, and environmental analysis, the demand...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Synthesis, Characterization, and Application in Quantitative Mass Spectrometry

Introduction

In the landscape of modern drug discovery, metabolic research, and environmental analysis, the demand for high-purity, stable isotope-labeled compounds has never been greater. These molecules are indispensable tools for achieving the highest levels of accuracy and precision in quantitative analysis. Bromoethane-13C2, the fully carbon-13 labeled isotopologue of bromoethane, serves as a critical internal standard and an ethylating agent tracer. Its physicochemical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute chromatographically and undergo the same ionization and fragmentation processes in a mass spectrometer. However, its distinct mass shift of +2 Da provides an unambiguous signal for precise quantification, effectively correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This guide provides a senior application scientist's perspective on the synthesis, analytical validation, and practical application of Bromoethane-13C2 for researchers, scientists, and drug development professionals.

Core Properties and Identification

Accurate identification and characterization are the foundation of any scientifically valid study. Bromoethane-13C2 is distinguished by its specific CAS number and molecular weight, which reflect its isotopic enrichment.

PropertyValueSource(s)
Chemical Name Bromoethane-1,2-13C2N/A
Synonyms Ethyl-13C2 bromide[4]
Molecular Formula ¹³C₂H₅Br[5]
CAS Number 34189-75-8[4][5]
Molecular Weight 110.95 g/mol [4][5]
Mass Shift vs. Unlabeled +2.0067 Da[6]
Boiling Point 37-40 °C[6]
Density 1.487 g/mL at 25 °C[6]
Refractive Index n20/D 1.424[6]

Synthesis and Mechanistic Rationale

The synthesis of Bromoethane-13C2 is a direct adaptation of classic organic chemistry principles, substituting the standard starting material with its labeled analogue, Ethanol-13C2. The most common and reliable laboratory-scale method is the nucleophilic substitution of the hydroxyl group in ethanol using a bromine source, typically hydrobromic acid generated in situ or phosphorus tribromide.

Method 1: Synthesis via HBr/H₂SO₄

This is a robust and widely documented SN2 reaction.[7][8] Concentrated sulfuric acid serves two critical roles: it protonates the hydroxyl group of the ethanol, converting it into a much better leaving group (water), and it reacts with a bromide salt (e.g., sodium or potassium bromide) to generate hydrobromic acid (HBr) in situ.[4][9] The bromide ion then acts as the nucleophile, attacking the electrophilic carbon and displacing the water molecule.

cluster_caption Ethanol Ethanol-13C2 (¹³CH₃¹³CH₂OH) Protonated_Ethanol Protonated Ethanol-13C2 (¹³CH₃¹³CH₂OH₂⁺) Ethanol->Protonated_Ethanol + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HBr HBr H2SO4->HBr + NaBr NaBr NaBr NaHSO4 NaHSO₄ NaBr->NaHSO4 + H₂SO₄ Bromoethane Bromoethane-13C2 (¹³CH₃¹³CH₂Br) Protonated_Ethanol->Bromoethane + Br⁻ (from HBr) - H₂O (SN2 Attack) H2O H₂O Caption Figure 1. Reaction pathway for the synthesis of Bromoethane-13C2 via the HBr/H₂SO₄ method.

Caption: Synthesis of Bromoethane-13C2 from Ethanol-13C2.

This protocol is adapted from established methods for the synthesis of unlabeled bromoethane.[4][5][10] CAUTION: This procedure involves corrosive and volatile substances and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: Assemble a 100 mL round-bottom flask with a dropping funnel and a distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.

  • Reagents: To the round-bottom flask, add 10 g of sodium bromide (or an equimolar amount of potassium bromide).

  • Ethanol Addition: In a separate beaker, mix 10 mL of Ethanol-13C2 (99 atom % ¹³C) with 10 mL of water. Add this solution to the round-bottom flask containing the sodium bromide.

  • Acid Addition: Cool the flask in an ice bath. Slowly and with constant swirling, add 10 mL of concentrated sulfuric acid (98%) to the mixture through the dropping funnel. The slow addition is crucial to control the exothermic reaction.

  • Reaction & Distillation: Gently heat the flask using a heating mantle. Bromoethane-13C2, being immiscible with water and having a low boiling point (37-40 °C), will co-distill with some unreacted reagents and byproducts. Continue the distillation until no more oily droplets are observed coming over.

  • Purification (Washing): Transfer the distillate to a separatory funnel.

    • Wash with an equal volume of cold water to remove residual ethanol and some HBr.

    • Wash with a 5% sodium bicarbonate solution to neutralize any remaining sulfuric or hydrobromic acid. Vent the funnel frequently to release CO₂ pressure.

    • Wash again with cold water.

  • Drying & Final Distillation: Separate the lower organic layer (Bromoethane-13C2 is denser than water) and dry it over anhydrous calcium chloride for 15-20 minutes. Perform a final, careful distillation, collecting the fraction that boils between 37-40 °C.

Quality Control and Analytical Characterization

Validation of the final product's identity and isotopic purity is non-negotiable. The primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Confirms the molecular weight and purity. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 110 and 112 (due to the natural abundance of bromine isotopes ⁷⁹Br and ⁸¹Br), confirming the incorporation of two ¹³C atoms. The chromatographic peak should be sharp and symmetrical, indicating high purity.

  • ¹³C NMR Spectroscopy: Provides definitive proof of the isotopic labeling position and purity. In a standard proton-decoupled ¹³C NMR spectrum, unlabeled bromoethane exhibits two distinct signals: one for the methyl carbon (~19 ppm) and one for the methylene carbon (~28 ppm), which is deshielded by the electronegative bromine atom.[11][12] For Bromoethane-13C2, because both carbons are ¹³C, you will observe ¹³C-¹³C coupling, resulting in a more complex splitting pattern (a doublet of doublets in a high-resolution spectrum) unless a specific decoupling sequence is used. The absence of significant signals at the chemical shifts for natural abundance bromoethane confirms high isotopic enrichment.

Application: Isotope Dilution Mass Spectrometry (IDMS)

The premier application of Bromoethane-13C2 is as an internal standard (IS) for the precise quantification of unlabeled bromoethane or other ethylated compounds by IDMS.[13][14] This technique is the gold standard for quantitative analysis in complex matrices like biological fluids, environmental samples, or pharmaceutical formulations.[2] The IS is added at a known concentration at the earliest stage of sample preparation, correcting for analyte loss during extraction and for matrix-induced ion suppression or enhancement during MS analysis.[1]

cluster_mrm MRM Transitions cluster_caption Sample Biological/Environmental Sample Containing Unlabeled Analyte (A) Spike Add Known Amount of Bromoethane-13C2 (IS) Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Calculate Peak Area Ratio (A / IS) Analyte_MRM Analyte (A): Q1 → Q3 IS_MRM Internal Std (IS): (Q1+2) → (Q3+n) Caption Figure 2. Workflow for quantitative analysis using Bromoethane-13C2 as an internal standard.

Caption: IDMS Workflow using Bromoethane-13C2.

Protocol: Quantification of an Ethylating Agent Adduct using IDMS

This generalized protocol outlines the steps for using Bromoethane-13C2 as an IS to quantify a hypothetical analyte, "Ethyl-Adduct X," in a plasma sample.

  • Preparation of Standards:

    • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with varying known concentrations of the certified reference standard of Ethyl-Adduct X.

    • Internal Standard Spiking: To each calibrator and unknown sample, add a fixed, known concentration of Bromoethane-13C2 (or a ¹³C-labeled version of the actual analyte, if available). The key is consistency.

  • Sample Extraction:

    • Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to each 1 volume of plasma sample (calibrators and unknowns).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 reverse-phase column to separate the analyte from other matrix components. The labeled and unlabeled analytes should have identical retention times.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires prior optimization of at least two specific precursor-to-product ion transitions for both the analyte and the internal standard.

      • Analyte Channel: Monitor the transition [M+H]⁺ → [Fragment]⁺ for Ethyl-Adduct X.

      • Internal Standard Channel: Monitor the corresponding mass-shifted transition [(M+2)+H]⁺ → [Fragment]⁺ for the labeled analogue.

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte and the internal standard in each sample.

    • Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).

    • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. The curve should be linear with a high correlation coefficient (R² > 0.99).

    • Determine the concentration of Ethyl-Adduct X in the unknown samples by interpolating their PAR values from the linear regression equation of the calibration curve. The use of the IS self-validates each injection, as a significant deviation in the IS peak area can flag an error in that specific sample's preparation or injection.[14]

Safety and Handling

Bromoethane is classified as a hazardous substance. It is flammable and suspected of being a carcinogen.[6] All handling should be performed in a chemical fume hood. Users should wear appropriate PPE, including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a refrigerated (2-8°C), well-ventilated area, protected from light.

Conclusion

Bromoethane-13C2 is a powerful and essential tool for researchers requiring the highest degree of confidence in their quantitative data. Its utility as an internal standard in isotope dilution mass spectrometry allows for the mitigation of analytical variability, leading to more accurate and reproducible results in pharmaceutical development, clinical diagnostics, and environmental monitoring. A thorough understanding of its synthesis, proper characterization, and the principles behind its application ensures its effective and reliable use in advancing scientific discovery.

References

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  • Chen, H. J., & Lin, W. P. (2006). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Carcinogenesis, 27(1), 146–151. Retrieved February 3, 2026, from [Link]

  • Molecular Playground. (2025, November 2). Making Ethyl Bromide (Bromoethane) [Video]. YouTube. Retrieved February 3, 2026, from [Link]

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  • DeBalsi, K. L., & Ciappio, E. D. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (153). Retrieved February 3, 2026, from [Link]

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Foundational

Technical Guide: Synthesis and Isotopic Purity of Bromoethane-13C2

The following technical guide details the synthesis, purification, and analytical validation of Bromoethane-13C2 ( ), a high-value isotopic alkylating agent. Executive Summary Bromoethane-13C2 (Ethyl Bromide-13C2) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, purification, and analytical validation of Bromoethane-13C2 (


), a high-value isotopic alkylating agent.

Executive Summary

Bromoethane-13C2 (Ethyl Bromide-13C2) is a critical stable isotope-labeled reagent used primarily to introduce a detectable ethyl moiety into pharmaceutical candidates and metabolic tracers. Unlike its natural abundance counterpart, this isotopologue allows for precise mass spectrometric quantification (M+2 shift) and NMR structural elucidation (


-

coupling) of ethylated analytes.

This guide outlines a high-fidelity synthesis protocol using Phosphorus Tribromide (


) , selected for its superior atom economy and milder conditions compared to the HBr/

route. We prioritize yield maximization of the expensive Ethanol-13C2 precursor and rigorous isotopic validation.

Synthetic Pathway & Mechanism[1][2]

Reaction Design

The preferred route utilizes the nucleophilic substitution of Ethanol-13C2 with Phosphorus Tribromide. This method minimizes the risk of acid-catalyzed elimination (ethylene formation) and isotopic dilution.

Reaction Stoichiometry:



Mechanism of Action

The reaction proceeds via an


 mechanism :
  • Activation: The hydroxyl oxygen of ethanol attacks the phosphorus atom, displacing a bromide ion and forming a reactive alkoxyphosphonium intermediate.

  • Substitution: The displaced bromide ion acts as a nucleophile, attacking the

    
    -carbon (backside attack), displacing the hop-leaving group (
    
    
    
    ).
  • Repeat: This cycle repeats for the remaining P-Br bonds.

Note on Stereochemistry: While ethanol is achiral, this mechanism implies inversion of configuration. If applying this protocol to chiral secondary alcohols, inversion would be observed.[1]

Workflow Diagram

The following diagram illustrates the synthesis and isolation logic, emphasizing the critical "Trap & Distill" phase due to Bromoethane's volatility (bp 38.4 °C).

SynthesisWorkflow Start Precursor: Ethanol-13C2 (>99 atom % 13C) Reaction Reaction Vessel 0°C Addition -> Reflux Start->Reaction Reagent Reagent: PBr3 (0.35 eq) Reagent->Reaction Dropwise Addition Distillation Reactive Distillation (Volatile Product Removal) Reaction->Distillation Heat to 45°C Trap Ice-Cooled Receiver (Trap EtBr-13C2) Distillation->Trap Vapor Condensation Wash Purification Wash (NaHCO3 / H2O) Trap->Wash Crude Liquid Dry Drying Agent (CaCl2 or MgSO4) Wash->Dry Final Final Product: Bromoethane-13C2 Dry->Final

Figure 1: Synthetic workflow for Bromoethane-13C2 emphasizing containment of the volatile product.

Experimental Protocol

Safety Warning: Bromoethane is a suspected carcinogen and a potent alkylating agent.[2][3]


 reacts violently with water. All operations must be performed in a functioning fume hood.
Materials
  • Ethanol-13C2: 5.0 g (0.104 mol) [Isotopic Purity >99%]

  • Phosphorus Tribromide (

    
    ):  10.5 g (0.039 mol, slight excess)
    
  • Equipment: 50 mL 2-neck RBF, addition funnel, short-path distillation head, ice-water bath.

Step-by-Step Methodology
  • Setup: Equip the 50 mL RBF with a magnetic stir bar and an addition funnel. Connect the distillation head directly to a receiving flask submerged in an ice-salt bath (-10°C) . Rationale: The product boils at ~38°C; active cooling is mandatory to prevent yield loss.

  • Chilling: Charge the RBF with Ethanol-13C2 and cool to 0°C.

  • Addition: Add

    
     dropwise over 30 minutes. Rationale: The reaction is exothermic. Rapid addition can cause boil-over and loss of the volatile product.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Distillation: Gently heat the reaction flask (oil bath at 50-60°C). The Bromoethane-13C2 will distill over into the cooled receiver. Stop heating when no more distillate is observed.

  • Washing: Transfer the distillate to a small separatory funnel. Wash with 2 mL of ice-cold 5%

    
     (to remove acid traces) followed by 2 mL of cold water.
    
  • Drying: Separate the lower organic layer (Density ~1.46 g/mL) and dry over anhydrous

    
     for 20 minutes.
    
  • Final Isolation: Decant the dried liquid into a tared, amber vial with a Teflon-lined cap. Store at 4°C.

Analytical Validation (Isotopic & Chemical Purity)

Validating the double-label incorporation requires analyzing the unique spin-coupling patterns in NMR and the mass shift in MS.

Nuclear Magnetic Resonance (NMR)

In natural abundance Bromoethane,


 signals are singlets (decoupled). In Bromoethane-13C2, the direct bond between two 

nuclei creates a large scalar coupling (

)
.
NucleusChemical Shift (

, ppm)
Multiplicity (Coupled)Coupling Constant (

)
Interpretation

(C1)
~26.5 ppmDoublet (

)


-Carbon attached to Br

(C2)
~19.2 ppmDoublet (

)

Methyl Carbon

~3.4 ppm (

)
D-Q-D*

Giant splitting due to

*Note: The proton spectrum will appear extremely complex due to simultaneous coupling to the neighbor protons (


) and the attached 

(

). The "satellites" seen in standard NMR become the main signals.
Mass Spectrometry (MS)
  • Method: GC-MS (EI source).

  • Target Ion: Molecular ion

    
    .
    
  • Natural EtBr:

    
     108 (
    
    
    
    ) and 110 (
    
    
    ) in a 1:1 ratio.
  • EtBr-13C2: The entire cluster shifts by +2 Da .

    • Major peaks:

      
      110  and 112 .
      
    • Purity Calculation: The absence of peaks at 108/110 (corrected for Br isotopes) indicates high isotopic enrichment.

Analytical Logic Diagram

AnalysisLogic cluster_NMR NMR Validation cluster_MS MS Validation Sample Purified EtBr-13C2 C13 13C NMR: Observe Doublets (J~35Hz) Sample->C13 H1 1H NMR: Large 1J-CH Splitting Sample->H1 MassShift Mass Shift: [M]+ -> [M+2]+ Sample->MassShift IsotopeRatio Ratio Check: Verify <1% M+0/M+1 MassShift->IsotopeRatio

Figure 2: Analytical decision tree for confirming isotopic enrichment.

Applications in Drug Development[5]

  • Metabolic Tracing: The

    
    -ethyl group is metabolically stable against exchange but can be tracked during dealkylation events (e.g., by CYP450 enzymes). The released Acetaldehyde-13C2 can be quantified in plasma.
    
  • Bioavailability Studies: Co-dosing a "cold" drug with a

    
    -labeled analog (microdosing) allows simultaneous PK profiling using LC-MS/MS without radioisotopes.
    
  • Internal Standards: Bromoethane-13C2 is used to synthesize fully labeled ethylated standards (e.g., Ethyl glucuronide-13C2) for forensic alcohol testing.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Sigma-Aldrich. (n.d.). Bromoethane-13C2 Product Specification. Merck KGaA. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • National Toxicology Program. (1989).[4] Toxicology and Carcinogenesis Studies of Bromoethane. NTP Technical Report 363. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link

Sources

Exploratory

The Researcher's Guide to Bromoethane-13C2: From Commercial Availability to Advanced Applications in Isotopic Labeling

An In-depth Technical Guide for Scientists and Drug Development Professionals Introduction: The Power of Stable Isotopes in Modern Research In the landscape of contemporary biomedical and pharmaceutical research, the abi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Power of Stable Isotopes in Modern Research

In the landscape of contemporary biomedical and pharmaceutical research, the ability to trace, quantify, and understand the dynamic processes within biological systems is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool, offering a non-radioactive means to elucidate metabolic pathways, quantify protein turnover, and probe the mechanisms of drug action. Among the diverse array of isotopically labeled compounds, Bromoethane-13C2 stands out as a versatile reagent for introducing a stable, heavy isotope tag onto target molecules. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability of Bromoethane-13C2, its quality control, and its practical applications in the laboratory.

Section 1: Commercial Availability and Sourcing of Bromoethane-13C2

The accessibility of high-quality, isotopically enriched Bromoethane-13C2 is the first critical step for any research application. Several reputable chemical suppliers specialize in stable isotope-labeled compounds, offering various grades and quantities to meet diverse research needs. When selecting a supplier, researchers should consider factors such as isotopic purity, chemical purity, available package sizes, and, of course, cost. Below is a comparative table of leading suppliers for Bromoethane-13C2.

Supplier Product Name Catalog Number Isotopic Purity Chemical Purity Available Quantities
Sigma-Aldrich Bromoethane-13C248825999 atom % 13C[1]99% (CP)[1]1 g[1]
Cambridge Isotope Laboratories, Inc. Bromoethane (1,2-13C2, 99%)CLM-72599%98%[2]Inquire for bulk quantities
Eurisotop BROMOETHANE (1,2-13C2, 99%)CLM-725-PK99%98%[2]Inquire for bulk quantities

Note: Pricing and availability are subject to change. It is always recommended to contact the suppliers directly for the most up-to-date information.

Section 2: Quality Control and Characterization of Bromoethane-13C2

Ensuring the identity and purity of Bromoethane-13C2 is crucial for the validity and reproducibility of experimental results. The primary analytical techniques for characterizing this isotopically labeled compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic enrichment and structural integrity of Bromoethane-13C2.

  • ¹H NMR: The proton NMR spectrum of Bromoethane-13C2 will exhibit coupling between the protons and the adjacent ¹³C nuclei, leading to a more complex splitting pattern compared to unlabeled bromoethane. The integration of the proton signals should correspond to the expected 3:2 ratio for the methyl and methylene groups, respectively.[3]

  • ¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of the isotopic labeling. For Bromoethane-13C2, two distinct signals will be observed, confirming the presence of two non-equivalent carbon atoms.[4] The chemical shifts will be indicative of the carbon environments.

Sample Preparation for NMR Analysis:

A typical procedure for preparing a sample for NMR analysis involves dissolving approximately 10-20 mg of Bromoethane-13C2 in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean and dry 5 mm NMR tube.[5][6] The solution should be free of any particulate matter to ensure optimal spectral resolution.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Bromoethane-13C2. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the mass spectrum of unlabeled bromoethane shows two molecular ion peaks at m/z 108 and 110.[8] For Bromoethane-13C2, with a molecular weight of approximately 110.95 g/mol , the molecular ion peaks will be shifted by +2 mass units due to the two ¹³C atoms.[1] Therefore, the expected molecular ion peaks will appear at m/z 110 and 112. The relative intensities of these peaks will reflect the natural abundance of the bromine isotopes.

Expected Fragmentation Pattern:

The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragments of bromoethane include the loss of a bromine atom to form an ethyl cation ([CH₃CH₂]⁺) and the loss of an ethyl group to form a bromonium ion ([Br]⁺).[8] For Bromoethane-13C2, these fragments will also be isotopically labeled.

Section 3: Applications in Research and Drug Development

Bromoethane-13C2 is a versatile reagent with broad applications in proteomics and metabolomics, primarily as an ethylating agent to introduce a stable isotope label for quantitative analysis.

Quantitative Proteomics: Alkylation of Cysteine Residues

In proteomics, the alkylation of cysteine residues is a standard step in sample preparation for mass spectrometry.[9] This modification prevents the formation of disulfide bonds and ensures proper protein digestion and peptide analysis. By using Bromoethane-13C2 as the alkylating agent, a known mass tag is introduced onto cysteine-containing peptides, enabling their quantification.

Experimental Workflow for Cysteine Alkylation:

Alkylation_Workflow cluster_0 Protein Sample Preparation cluster_1 Alkylation with Bromoethane-13C2 cluster_2 Downstream Processing Protein Extraction Protein Extraction Reduction (e.g., DTT) Reduction (e.g., DTT) Protein Extraction->Reduction (e.g., DTT) Alkylation Alkylation Reduction (e.g., DTT)->Alkylation Add Bromoethane-13C2 Proteolytic Digestion (e.g., Trypsin) Proteolytic Digestion (e.g., Trypsin) Alkylation->Proteolytic Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolytic Digestion (e.g., Trypsin)->LC-MS/MS Analysis

Caption: Workflow for protein cysteine alkylation using Bromoethane-13C2.

Detailed Protocol for In-Solution Alkylation of Cysteine Residues:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation with Bromoethane-13C2:

    • Cool the sample to room temperature.

    • Add Bromoethane-13C2 to a final concentration of 20-50 mM. To ensure specificity for cysteine residues, it is crucial to perform this step in the dark to prevent light-induced side reactions.[10]

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol.

    • Proceed with buffer exchange or protein precipitation to remove excess reagents.

  • Proteolytic Digestion:

    • Resuspend the alkylated protein in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50).

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass shift of +30.01 Da (for the ethyl group from Bromoethane-13C2) on cysteine-containing peptides will be used for identification and quantification.

Metabolic Labeling and Flux Analysis

Bromoethane-13C2 can also be used as a tracer in metabolic studies to investigate the fate of ethyl groups in cellular pathways.[4] This is particularly relevant in studies of drug metabolism, xenobiotic detoxification, and post-translational modifications involving ethylation.

Experimental Workflow for Metabolic Labeling:

Metabolic_Labeling_Workflow cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Analysis Cell Seeding Cell Seeding Introduction of Bromoethane-13C2 Introduction of Bromoethane-13C2 Cell Seeding->Introduction of Bromoethane-13C2 Incubation Incubation Introduction of Bromoethane-13C2->Incubation Quenching & Lysis Quenching & Lysis Incubation->Quenching & Lysis Time course Metabolite Extraction Metabolite Extraction Quenching & Lysis->Metabolite Extraction LC-MS or GC-MS Analysis LC-MS or GC-MS Analysis Metabolite Extraction->LC-MS or GC-MS Analysis

Caption: General workflow for metabolic labeling studies using Bromoethane-13C2.

Detailed Protocol for Cellular Metabolic Tracing:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Introduce Bromoethane-13C2 into the cell culture medium at a non-toxic concentration, which should be empirically determined for the specific cell line.

    • Incubate the cells for a defined period (e.g., a time course from minutes to hours) to allow for uptake and metabolism of the tracer.[11]

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Harvest the cell lysate and separate the soluble metabolites from the insoluble cellular debris by centrifugation.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Mass Spectrometry Analysis and Data Interpretation:

    • Analyze the samples by MS to identify and quantify the isotopically labeled metabolites.

    • The incorporation of the ¹³C₂-ethyl group into various metabolites will provide insights into the activity of specific metabolic pathways. The mass isotopomer distribution will reveal the extent of labeling.[12]

Section 4: Safety and Handling

Bromoethane is a flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing cancer.[5] Therefore, it is essential to handle Bromoethane-13C2 with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion

Bromoethane-13C2 is a valuable tool for researchers in the life sciences, providing a reliable means to introduce a stable isotope label for a wide range of applications. Its commercial availability from specialized suppliers ensures access to high-purity material for reproducible and accurate experimental outcomes. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently employ Bromoethane-13C2 to advance their understanding of complex biological systems and accelerate the pace of drug discovery and development.

References

  • Eurisotop. BROMOETHANE (1,2-13C2, 99%). [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]

  • Garay Ruiz, D. (2022). UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS. TDX (Tesis Doctorals en Xarxa). [Link]

  • Gevaert, K., Impens, F., Ghesquière, B., Van Damme, P., Lambrechts, A., & Vandekerckhove, J. (2008). Stable isotopic labeling in proteomics. Proteomics, 8(23-24), 4873–4885. [Link]

  • BioRender. (2023, July 14). 4 Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions... [Link]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Schreiber, F., & Rojdestvenski, I. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1134–1140. [Link]

  • Bruker. NMR sample preparation. [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A guide to 13C metabolic flux analysis for the cancer biologist. Nature protocols, 3(8), 1231–1241. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide. [Link]

  • Scientific Laboratory Supplies. 1,2-Dibromoethane-13C2, 99 ato | 487198-1G | SIGMA-ALDRICH | SLS. [Link]

  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]

  • Fenselau, C., & Yao, X. (2006). 18O Stable Isotope Labeling in MS-based Proteomics. Current pharmaceutical biotechnology, 7(5), 305–311. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Gorshkov, V., Tarasova, I., & Gorshkov, M. (2018). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert review of proteomics, 15(11), 941–952. [Link]

  • Goodlett, D. R., & Aebersold, R. (2001). Stable Isotope Labeling in Proteomics. Liebert Online. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150–5158. [Link]

  • Graphviz. Graphviz - Graph Visualization Software. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling pattern from cells. Current opinion in biotechnology, 23(4), 623–629. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Washington. Sample Preparation and Positioning - NMR. [Link]

  • Kadek, A., Ginter, J., & Snovida, S. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International journal of molecular sciences, 25(9), 4709. [Link]

  • Zieliński, A., Ho, J., & Ly, T. (2024). A step-by-step guide to performing cancer metabolism research using custom-made media. Life science alliance, 7(2), e202302439. [Link]

  • Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical biochemistry, 333(1), 174–181. [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

  • Cantera. Viewing a reaction path diagram. [Link]

  • Lane, A. N., & Fan, T. W.-M. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 7(1), 10. [Link]

  • The Bumbling Biochemist. (2024, March 16). Metabolism studying tip - chart things out! [Video]. YouTube. [Link]

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Foundational

Technical Guide: Safe Handling and Application of Bromoethane-13C2

Introduction: The Strategic Value of Bromoethane-13C2 Bromoethane-13C2 (Ethyl bromide-1,2-13C2) is a high-value, stable isotope-labeled alkylating agent used primarily in the synthesis of pharmaceutical tracers, metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bromoethane-13C2

Bromoethane-13C2 (Ethyl bromide-1,2-13C2) is a high-value, stable isotope-labeled alkylating agent used primarily in the synthesis of pharmaceutical tracers, metabolic standards, and internal references for NMR spectroscopy. Unlike its natural abundance counterpart, this isotopologue carries a significant financial and scientific premium, necessitating handling protocols that prioritize zero-loss transfer alongside rigorous safety compliance.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational framework. It addresses the unique challenge of handling a volatile carcinogen (BP ~38°C) that costs orders of magnitude more than standard reagents, requiring a synthesis of containment engineering and precise manipulation.

Physicochemical Profile & Comparative Metrics

Understanding the physical shift caused by isotopic substitution is critical for precise stoichiometry. While chemical reactivity remains identical (kinetic isotope effects notwithstanding), the mass and density shifts are non-negligible for quantitative applications.

Table 1: Comparative Properties of Bromoethane Isotopologues

PropertyBromoethane (Natural)Bromoethane-13C2 (Labeled)Operational Implication
CAS Number 74-96-434189-75-8Verification required for regulatory compliance.
Formula C₂H₅Br¹³C₂H₅BrUse correct MW for molarity calculations.
Molecular Weight 108.97 g/mol ~110.98 g/mol ~1.8% mass increase affects stoichiometry.
Boiling Point 38.4°C37–40°CCritical: Extremely volatile. Vaporizes at hand temperature.
Density (25°C) 1.46 g/mL~1.49 g/mLGravimetric transfer is preferred over volumetric.
Flash Point -23°C-23°CRequires spark-proof cold storage.

Hazard Identification & GHS Classification

Bromoethane-13C2 retains the toxicity profile of the parent compound but presents an elevated risk due to the potential for concentration in specific metabolic pathways during tracer studies.

Core Hazards[1]
  • H225: Highly Flammable Liquid and Vapor. The low flash point (-23°C) means vapors can ignite even in cold rooms if an ignition source (static discharge) is present.

  • H351: Suspected of Causing Cancer. Alkylating agents are direct-acting mutagens.

  • H332/H302: Harmful if Inhaled or Swallowed. [1][2][3]

  • H420: Harms Public Health/Ozone. As a halogenated hydrocarbon, it has ozone-depleting potential.

Target Organ Toxicity[1][2]
  • Central Nervous System (CNS): Narcotic effects, dizziness, and anesthesia at high concentrations.

  • Hepatic/Renal: Long-term exposure can induce liver and kidney damage due to metabolic processing of the ethyl group and bromide release.

Strategic Handling Protocols: The Zero-Loss System

Objective: Transfer Bromoethane-13C2 from storage to reaction vessel with <0.1% mass loss and zero operator exposure.

Storage Architecture
  • Primary: Store in a sealed amber ampoule or Schlenk flask under Argon.

  • Thermal: Refrigerate at 2–8°C. Do not freeze unless the vessel is rated for expansion stress, as phase changes can crack glass seals.

  • Secondary: Store inside a secondary unbreakable container with activated charcoal packing to absorb minor leaks.

Protocol: Vacuum Line Transfer (The "Self-Validating" Method)

Context: Pouring or syringing volatile isotopes (BP 38°C) leads to significant vapor loss and safety risks. Vacuum transfer (bulb-to-bulb distillation) is the only authoritative method for quantitative handling.

Workflow Diagram:

VacuumTransfer Start Start: Reagent in Ampoule (Ambient Temp) Setup Connect to Vacuum Manifold (Closed System) Start->Setup Purge Cycle Argon/Vacuum 3x (Remove O2/Moisture) Setup->Purge Cool Cool Receiver Flask (Liq. N2 or Dry Ice/Acetone) Purge->Cool System Inert Transfer Open Stopcocks (Static Vacuum Transfer) Cool->Transfer Gradient Created Condense Reagent Condenses in Receiver Transfer->Condense Vapor Pressure Drive Finish Close Receiver & Warm to Reaction Temp Condense->Finish Quantitative Transfer

Figure 1: Vacuum Transfer Logic for Volatile Isotopes. This closed-loop system utilizes the vapor pressure differential between the warm source and cold receiver to move the reagent without atmospheric exposure.

Step-by-Step Methodology:

  • Preparation: Weigh the receiving reaction flask (containing solvent/nucleophile) precisely.

  • Connection: Attach the Bromoethane-13C2 source vessel and the receiving flask to a dual-manifold Schlenk line.

  • Inerting: Evacuate the connecting lines (keep source/receiver closed) to <0.1 mbar, then backfill with Argon. Repeat 3x.

  • Cryogenic Trap: Submerge the receiving flask in a Dry Ice/Acetone bath (-78°C) or Liquid Nitrogen (-196°C).

  • Transfer:

    • Isolate the manifold from the vacuum pump (static vacuum).

    • Open the Bromoethane-13C2 source valve. The vapor will immediately migrate to the cold trap (receiver).

    • Gently warm the source with a hand (body heat is sufficient) to accelerate vaporization.

  • Validation: Once the source is empty or the desired volume is transferred, close the receiver valve.

  • Quantification: Reweigh the receiving flask (after warming to room temp and wiping dry) to determine the exact mass of Bromoethane-13C2 added.

Reaction Setup
  • Vessel: Use heavy-walled pressure tubes or sealed Schlenk flasks. Standard round-bottom flasks with ground glass joints may leak at 40°C+ if the internal pressure exceeds the joint clamp strength.

  • Temperature Control: Always use a reflux condenser cooled to <0°C (chiller loop) if running reactions at reflux, to prevent the escape of the isotope.

Emergency Response & Risk Management

Decision Logic for Spills:

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL) in Hood Assess->Minor Contained Major Major (>5mL) or Outside Hood Assess->Major Uncontained/Large ActionMinor 1. Lower Sash 2. Absorb (Vermiculite) 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Activate Fire Alarm 3. Call HazMat Team Major->ActionMajor

Figure 2: Risk Assessment and Response Protocol for Bromoethane-13C2 Spills.

First Aid Measures
  • Inhalation: Immediate removal to fresh air.[4] If breathing is labored, administer oxygen. Medical attention is mandatory due to delayed CNS and pulmonary edema risks.

  • Skin Contact: Rinse with copious water for 15 minutes.[2] Remove contaminated clothing immediately (bromoethane can penetrate leather and rubber; use Silver Shield® or Viton® gloves for handling).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][4]

Waste Disposal
  • Segregation: Do not mix 13C-labeled waste with general organic solvents if isotope recovery is planned.

  • Neutralization: For small quantities, reaction with aqueous sodium hydroxide (hydrolysis) converts the alkyl halide to ethanol and bromide salt, reducing volatility and toxicity before disposal.

  • Regulatory: Dispose of as "Halogenated Solvent Waste" in accordance with RCRA regulations (US) or local environmental directives.

References

  • Cambridge Isotope Laboratories. (2024).[5] Safety Data Sheet: Bromoethane (2-13C, 98-99%). Retrieved from

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Bromoethane. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6332, Bromoethane. Retrieved from

  • ChemBK. (2024). Bromoethane-13C2 Physical Properties and CAS Data. Retrieved from

  • Safe Work Australia. (2024). Hazardous Chemical Information System: Bromoethane. Retrieved from

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Exploratory

Technical Whitepaper: Principle and Application of Bromoethane-13C2 in Isotopic Labeling

Abstract This guide details the strategic application of Bromoethane-13C2 ( ) as a high-fidelity alkylating agent in the synthesis of Stable Isotope Labeled Internal Standards (SIL-IS). Unlike deuterium labeling, which c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of Bromoethane-13C2 (


)  as a high-fidelity alkylating agent in the synthesis of Stable Isotope Labeled Internal Standards (SIL-IS). Unlike deuterium labeling, which can suffer from hydrogen-deuterium exchange (HDX) or significant kinetic isotope effects (KIE), carbon-13 labeling provides a metabolically stable, chemically identical tracer with a distinct mass signature (+2.0067 Da per ethyl group). This document outlines the mechanistic principles, precise handling protocols for volatile labeled reagents, and validation workflows for LC-MS/MS and NMR applications.

Introduction: The Strategic Value of 13C2-Ethylation

In quantitative bioanalysis (DMPK) and structural elucidation, the choice of isotopic label is critical. Bromoethane-13C2 is preferred over deuterated equivalents (e.g., Bromoethane-d5) in scenarios where metabolic stability of the label is paramount.

Key Technical Advantages[1]
  • Metabolic Inertness: Carbon-carbon bonds are not subject to the rapid exchange seen with labile protons (e.g., -OH, -NH, -SH).

  • Chromatographic Co-elution:

    
     isotopes exhibit negligible chromatographic isotope effects compared to deuterium. This ensures the internal standard co-elutes perfectly with the analyte, correcting for matrix effects (ion suppression/enhancement) in LC-MS/MS.
    
  • NMR Signature: The direct

    
     bond introduces a scalar coupling constant (
    
    
    
    Hz), providing a unique "fingerprint" for verifying the integrity of the ethyl group during metabolic tracing.
Chemical Properties
PropertyValueNote
Formula

Fully labeled ethyl core
Molecular Weight 110.95 g/mol M+2 shift relative to natural EtBr (108.97)
Boiling Point 37–40 °CHigh Volatility Risk
Density 1.487 g/mLDenser than water
Isotopic Purity

atom %

Essential for clean mass spectra

Mechanism of Action: Nucleophilic Substitution

The labeling process relies on a classic


 (Substitution Nucleophilic Bimolecular) mechanism. The reaction kinetics for 

are virtually identical to

(negligible KIE), ensuring the labeled synthesis mirrors the non-labeled commercial process.
Reaction Pathway

The nucleophile (amine, phenolate, or thiolate) attacks the electrophilic methylene carbon of Bromoethane-13C2, displacing the bromide leaving group.

SN2_Mechanism Nu Nucleophile (R-NH2 / Ar-O-) TS Transition State [Nu...13C...Br]‡ Nu->TS Attack Reagent Bromoethane-13C2 (13CH3-13CH2-Br) Reagent->TS Electrophile Product Labeled Product (R-NH-13CH2-13CH3) TS->Product Inversion Leaving Leaving Group (Br-) TS->Leaving Elimination

Figure 1:


 reaction trajectory for isotopic labeling. The 

label is retained in the product with 100% atom economy regarding the ethyl group.

Experimental Protocol: N-Ethylation of Secondary Amines

Safety Warning: Bromoethane-13C2 is highly volatile (bp 37°C) and expensive. Loss of reagent due to evaporation is the primary cause of low yields.

Materials
  • Substrate: Secondary amine precursor (1.0 eq)

  • Reagent: Bromoethane-13C2 (1.1 – 1.2 eq) [Sigma-Aldrich, CAS: 34189-75-8]

  • Base:

    
     (anhydrous, 2.0 eq) or 
    
    
    
    (for lower reactivity amines)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation (Cold Chain):

    • Pre-cool the reaction vial, solvent, and syringe to 4°C.

    • Keep the Bromoethane-13C2 ampoule on dry ice until the exact moment of use.

  • Base Activation:

    • In a screw-cap reaction vial, suspend the amine substrate and base (

      
      ) in anhydrous ACN.
      
    • Stir for 15 minutes at room temperature to facilitate deprotonation (if applicable) or surface activation.

  • Reagent Addition (Critical Step):

    • Technique: Use a gas-tight microsyringe.

    • Add Bromoethane-13C2 subsurface (tip immersed in solvent) to prevent vaporization in the headspace.

    • Immediately seal the vial with a Teflon-lined cap.

  • Reaction:

    • Heat to 40–60°C. Note: Do not exceed 60°C significantly to avoid over-pressurizing the vessel with the volatile bromide.

    • Monitor via LC-MS (looking for M+2 peak appearance) or TLC.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter off inorganic salts.

    • Concentrate carefully (do not use high vacuum if the product itself is volatile).

Validation Workflow: The "Self-Validating" System

A successful synthesis must be validated not just by yield, but by isotopic incorporation and lack of "scrambling."

Quantitative Mass Shift Analysis

For a mono-ethylated product, the mass spectrum should show a dominant peak at


.
  • Acceptance Criteria: The ratio of

    
     (unlabeled impurity) to 
    
    
    
    should be
    
    
    .
  • Interference Check: Ensure the analyte's natural isotopic envelope (M+2 from naturally occurring

    
    , 
    
    
    
    ,
    
    
    ) does not overlap significantly with the internal standard channel.
NMR Confirmation ( )

The


-NMR spectrum provides definitive proof of the intact ethyl unit.
  • Coupling: The ethyl group will appear as two sets of doublets (or complex multiplets if coupled to other spins) due to

    
     coupling.
    
  • Chemical Shift:

    • Methyl (

      
      ): 
      
      
      
      ppm (Doublet).
    • Methylene (

      
      ): 
      
      
      
      ppm (Doublet, shift depends on heteroatom N/O).

Validation_Workflow Start Crude Reaction Mixture LCMS LC-MS Screening (Target: M+2 Peak) Start->LCMS Decision1 M+2 present? LCMS->Decision1 Purification Flash Chromatography Decision1->Purification Yes Fail Troubleshoot: Check Reagent Volatility/Seal Decision1->Fail No NMR 13C-NMR Analysis (Check J_cc Coupling) Purification->NMR Final Certified Reference Material (SIL-IS) NMR->Final

Figure 2: Validation decision tree for stable isotope labeled synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatilization of Bromoethane-13C2Use a sealed pressure tube; add reagent at 0°C; ensure subsurface addition.
Incomplete Reaction Poor nucleophilicitySwitch solvent to DMF or DMSO; add catalytic KI (Finkelstein condition) to generate transient Iodoethane-13C2 in situ.
Isotopic Dilution ContaminationEnsure all glassware is dedicated; do not use non-labeled ethyl bromide in the same hood simultaneously.

References

  • Sigma-Aldrich. Bromoethane-13C2 Product Specification & Properties. Merck KGaA.

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Synthetic Intermediates. CIL Application Notes.

  • BenchChem. Protocols for N-Ethylation of Amines. BenchChem Technical Guides.

  • National Institutes of Health (NIH). Drug Metabolism and Pharmacokinetics (DMPK) Overview. PMC Review.

Sources

Foundational

Introduction to Bromoethane-13C2 as an Ethylating Agent

Technical Guide for Drug Development & Metabolomics Executive Summary Bromoethane-13C2 (Ethyl-1,2-13C2 bromide) is a high-precision alkylating reagent utilized primarily in the synthesis of stable isotope-labeled interna...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Metabolomics

Executive Summary

Bromoethane-13C2 (Ethyl-1,2-13C2 bromide) is a high-precision alkylating reagent utilized primarily in the synthesis of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers. Unlike deuterated analogs (


-bromoethane), which may suffer from deuterium-hydrogen exchange or chromatographic isotope effects, the 

-ethyl label provides a robust, chemically identical tag with a distinct mass shift (+2 Da) and unique NMR spectral signatures.

This guide details the physicochemical profile, mechanistic applications, and validated protocols for deploying Bromoethane-13C2 in pharmaceutical research.

Chemical Profile & Stability

Identity & Physical Properties [1][2]

  • Chemical Name: Bromoethane-13C2 (Ethyl-13C2 bromide)

  • CAS Number: 34189-75-8[3]

  • Formula:

    
    
    
  • Molecular Weight: ~110.95 g/mol (vs. 108.97 for natural abundance)

PropertyValueOperational Note
Boiling Point 37–40 °CHigh Volatility Risk. Must be handled in chilled vessels.
Density ~1.487 g/mLDenser than water; forms bottom layer in aqueous extractions.
Isotopic Purity ≥ 99 atom % 13CEnsures minimal contribution to M+0/M+1 background signal.
Mass Shift +2.0067 DaClean separation in High-Res MS (HRMS).

Stability vs. Deuterium The carbon-carbon bond in the ethyl group is non-exchangeable under physiological conditions. In contrast, deuterium labels on alkyl chains can occasionally undergo metabolic swapping (H/D exchange) or exhibit the Kinetic Isotope Effect (KIE) , altering the drug's metabolic rate.


 labeling avoids these artifacts, making it the "Gold Standard" for DMPK (Drug Metabolism and Pharmacokinetics) studies.

Mechanistic Applications

Nucleophilic Substitution ( )

Bromoethane-13C2 acts as a primary alkylating agent. The reaction proceeds via a classic


 mechanism where a nucleophile (amine, phenoxide, or thiolate) attacks the electrophilic methylene carbon (

).

Diagram 1:


 Ethylation Mechanism 
This diagram illustrates the backside attack of a generic nucleophile (

) on Bromoethane-13C2.

SN2_Mechanism Nu Nucleophile (Nu:⁻) TS Transition State [Nu---¹³C---Br]‡ Nu->TS Backside Attack Substrate Bromoethane-13C2 (¹³CH₃-¹³CH₂-Br) Substrate->TS Product Product (Nu-¹³CH₂-¹³CH₃) TS->Product Inversion LG Leaving Group (Br⁻) TS->LG Bond Breakage

Caption: Concerted


 mechanism showing nucleophilic attack on the electrophilic 

methylene, displacing bromide.
Structural Elucidation (NMR)

The


 label introduces specific spin-spin coupling patterns useful for tracking the ethyl group in complex matrices.
  • 
     Coupling:  The direct bond between 
    
    
    
    and
    
    
    results in a large coupling constant (~35 Hz), appearing as a doublet in
    
    
    -NMR spectra. This is a definitive fingerprint for the incorporated label.

Experimental Protocols

Safety Pre-Requisite: Volatility Management
  • Cold Handling: Store the reagent at 2–8 °C. Prior to use, freeze the ampoule/bottle at -20 °C for 30 minutes to reduce vapor pressure.

  • Sealed Systems: Perform reactions in pressure tubes or sealed vials to prevent loss of the labeled reagent (BP ~38 °C) before reaction completion.

Protocol A: N-Ethylation of a Secondary Amine (General Procedure)

Objective: Synthesize a


-labeled drug metabolite standard.
  • Preparation :

    • Dissolve the secondary amine substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF within a heavy-walled pressure vial.

    • Add Potassium Carbonate (

      
      )  (2.0 equiv) as the base to scavenge HBr.
      
  • Reagent Addition :

    • Using a chilled gas-tight syringe, add Bromoethane-13C2 (1.1–1.2 equiv).

    • Tip: Inject the reagent below the solvent surface to minimize vaporization.

  • Reaction :

    • Seal the vial immediately.

    • Heat to 60 °C for 4–12 hours (monitor by TLC/LC-MS).

    • Note: Do not exceed 80 °C unless necessary, to avoid over-pressurization.

  • Workup :

    • Cool to room temperature.[4] Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure (careful control of vacuum is needed if the product is volatile).

Protocol B: Analytical Validation (LC-MS/MS)

Objective: Confirm incorporation and isotopic purity.

  • Mass Spectrometry :

    • Analyze the product via ESI-MS.[5]

    • Success Criteria: Observation of the parent ion at

      
      . The natural abundance peak (
      
      
      
      ) should be <1% if high-purity reagent was used.
  • NMR Verification :

    • Run

      
      -NMR. Look for two intense doublets (due to 
      
      
      
      coupling) distinct from the natural abundance carbon background.

Workflow: Internal Standard Generation

The following diagram outlines the decision process and workflow for creating a validated internal standard using Bromoethane-13C2.

Diagram 2: Stable Isotope Standard Workflow

IS_Workflow Start Target Analyte Identified Selection Select Labeling Strategy Start->Selection Synthesis Synthesis with Bromoethane-13C2 Selection->Synthesis Ethyl group present? Validation Isotopic Purity Check (MS & NMR) Synthesis->Validation Calibration Spike into Matrix (Calibration Curve) Validation->Calibration Purity > 98% Analysis LC-MS/MS Quantitation Calibration->Analysis

Caption: Workflow for developing a 13C2-labeled internal standard for quantitative bioanalysis.

References

  • Sigma-Aldrich . Bromoethane-13C2 Product Specification & Safety Data Sheet. Merck KGaA.

  • Cambridge Isotope Laboratories . Stable Isotope Standards: 13C vs. Deuterium Stability. CIL Application Notes.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Bromoethane.

  • ChemicalBook . Bromoethane-13C2 Physical Properties and Synthesis.

  • Royal Society of Chemistry . Advances in Stable Isotope Labeling for Lipidomics. Analytical Methods.

Sources

Exploratory

Precision Labeling: Bromoethane-13C2 in Pharmaceutical Synthesis

Executive Summary: The Isotopic Advantage In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK), precision is non-negotiable. Bromoethane-13C2 ( ) represents a critical tier of stable isotope labeling r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK), precision is non-negotiable. Bromoethane-13C2 (


) represents a critical tier of stable isotope labeling reagents. Unlike deuterium labeling, which can suffer from deuterium-hydrogen exchange (D/H exchange) or kinetic isotope effects (KIE) that alter metabolic rates, Carbon-13 labeling provides a bio-orthogonal mass tag .

The ethyl group is a ubiquitous pharmacophore found in anesthetics, NSAIDs, and psychoactive compounds. Replacing a standard ethyl group with a


-ethyl moiety introduces a permanent +2 Da mass shift. This shift is chemically silent but spectrally distinct, making it the gold standard for synthesizing Stable Isotope Labeled Internal Standards (SIL-IS)  for LC-MS/MS quantitation.

This guide details the strategic application of Bromoethane-13C2, focusing on maximizing atom economy, handling volatile labeled reagents, and validating incorporation.

Technical Profile & Handling Protocols

Bromoethane-13C2 is a high-value reagent (often exceeding $500/g). Its physical properties dictate strict handling procedures to prevent financial loss and safety hazards.[1]

Physicochemical Specifications
PropertyValueImplication for Synthesis
Molecular Formula

Fully labeled carbon backbone.[1][2]
Molecular Weight ~110.97 g/mol +2 Da shift vs. natural abundance (

).
Boiling Point 38.4 °CHigh Volatility Risk. extremely close to ambient temperature.[1]
Density 1.46 g/mLDenser than most organic solvents; sinks in water.[1]
Reactivity Primary Alkyl HalideExcellent electrophile for

reactions.
The "Cold-Chain" Handling Protocol

Causality: Due to the low boiling point (38°C), opening a bottle at room temperature can result in rapid evaporation of the labeled reagent.[1]

  • Storage: Store at 2–8°C.

  • Equilibration: Do not open the manufacturer's vial until it has been cooled to 0°C (ice bath).

  • Transfer: Use a pre-cooled gas-tight syringe or cannula for transfer.[1] Avoid pouring.

  • Reaction Vessel: All reactions must be performed in sealed pressure tubes or autoclaves to prevent loss of the volatile bromide before it reacts.[1]

Core Application: Synthesis of Stable Isotope Internal Standards (SIL-IS)

The primary application of Bromoethane-13C2 is the synthesis of internal standards for LC-MS/MS bioanalysis.[1] A


-labeled standard co-elutes with the analyte but is differentiated by mass spectrometry, correcting for matrix effects and ionization suppression.[2][3][4]
Mechanistic Principle: Alkylation

The introduction of the ethyl group typically proceeds via a bimolecular nucleophilic substitution (


).[1] The nucleophile (Amine, Phenol, Thiol) attacks the electrophilic 

-carbon of the bromoethane, displacing the bromide ion.

Reaction Scheme:


[1]
Case Study Protocol: Synthesis of -Phenacetin

Context: Phenacetin is a classic probe drug for CYP1A2 activity. The synthesis involves O-ethylation of Paracetamol (Acetaminophen).[1]

Reagents:

  • Paracetamol (4-acetamidophenol): 1.0 eq

  • Bromoethane-13C2: 1.1 eq (Slight excess to drive completion, sealed vessel prevents loss)

  • Potassium Carbonate (

    
    ): 2.0 eq (Base to generate phenoxide)
    
  • Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dried pressure tube equipped with a magnetic stir bar, suspend Paracetamol (151 mg, 1.0 mmol) and anhydrous

    
     (276 mg, 2.0 mmol) in anhydrous Acetone (3 mL). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
    
  • Addition (Critical Step): Cool the pressure tube in an ice bath (0°C). Using a pre-cooled syringe, inject Bromoethane-13C2 (122 mg, ~83

    
    L, 1.1 mmol) directly into the solution.
    
  • Reaction: Seal the tube tightly with a Teflon-lined screw cap. Transfer to a pre-heated oil bath at 60°C.

    • Why 60°C? Although EtBr boils at 38°C, the sealed vessel creates positive pressure, keeping the reagent in the liquid phase and increasing collision frequency (Arrhenius rate acceleration).

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (ensure spot shift) or LC-MS (checking for M+2 peak).

  • Workup: Cool to room temperature, then to 0°C before opening. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure (carefully, though the product is less volatile).

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography.

Expected Yield: >85% chemical yield with >99% isotopic enrichment.

Analytical Validation & Logic

Trusting the label incorporation requires specific analytical verification.[1]

Mass Spectrometry (MS)
  • Natural Product: Phenacetin (

    
    ) [M+H]+ = 180.1 m/z.[1]
    
  • Labeled Product:

    
    -Phenacetin [M+H]+ = 182.1 m/z.
    
  • Validation: The mass spectrum should show a dominant peak at 182.[1]1. Any peak at 180.1 indicates unreacted starting material or isotopic impurity.[1]

Nuclear Magnetic Resonance ( -NMR)

Unlike proton NMR,


-NMR of the labeled compound will show massive signal enhancement for the ethyl carbons.[1]
  • Coupling: The two adjacent

    
     atoms will exhibit strong 
    
    
    
    homonuclear coupling
    (
    
    
    ), typically appearing as doublets rather than singlets.
  • Chemical Shift:

    • 
      -Carbon (
      
      
      
      ): ~63 ppm (Doublet,
      
      
      Hz).
    • 
      -Carbon (
      
      
      
      ): ~14 ppm (Doublet,
      
      
      Hz).

Visualizing the Workflow

The following diagrams illustrate the logic of using


-Ethyl reagents in a Stable Isotope Dilution Assay (SIDA) workflow.
SIDA Workflow Logic

This diagram details how the synthesized standard effectively normalizes experimental variability.

SIDA_Workflow cluster_synthesis Standard Synthesis cluster_analysis Bioanalysis (LC-MS/MS) Reagent Bromoethane-13C2 Reaction Alkylation (Sealed Tube) Reagent->Reaction Precursor Drug Precursor Precursor->Reaction SIL_IS 13C2-Labeled Internal Standard Reaction->SIL_IS Spiking Spike with SIL-IS SIL_IS->Spiking Add Fixed Amount BioSample Biological Sample (Contains Analyte) BioSample->Spiking Extraction Sample Extraction (SPE / LLE) Spiking->Extraction LCMS LC-MS/MS Injection Extraction->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Co-elution correction

Figure 1: Workflow for synthesizing and utilizing Bromoethane-13C2 labeled standards to correct for extraction efficiency and matrix effects in bioanalysis.

Metabolic Fate Tracking

When used in metabolic studies, the stability of the label is crucial.

Metabolic_Pathway Parent 13C2-Phenacetin (Drug) CYP CYP1A2 Enzyme Parent->CYP O-Dealkylation Intermediate Hemiacetal Intermediate CYP->Intermediate Metabolite1 Paracetamol (Unlabeled) Intermediate->Metabolite1 Release Metabolite2 13C2-Acetaldehyde (Volatile Label) Intermediate->Metabolite2 Release

Figure 2: Metabolic O-dealkylation pathway. Note that the 13C label is lost as 13C-acetaldehyde, allowing researchers to track the specific cleavage of the ether bond.[1]

References

  • Häubl, G., et al. (2006).[3] "Determination of the suitability of the labeled DON as internal standard using stable isotope dilution mass spectrometry." Analytical and Bioanalytical Chemistry.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 6327, Bromoethane." PubChem.

  • Lippke, K. P., et al. (1986). "Synthesis of Carbon-13 Labeled Enantiomers of the Inhalational Anesthetic Enflurane." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][5] "Reactions of 2-Bromoethane-1-sulfonamide with Nucleophiles: Application Notes." BenchChem Protocols.

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Spectra of Bromoethane-¹³C₂

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of fully ¹³C-labeled bromoethane (¹³CH₃¹³CH₂Br). It is intended for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of fully ¹³C-labeled bromoethane (¹³CH₃¹³CH₂Br). It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling for detailed molecular characterization. We will delve into the theoretical underpinnings, predictive analysis, and practical considerations for acquiring and interpreting these highly informative spectra.

Introduction: The Power of Isotopic Labeling in NMR

In standard ¹³C NMR spectroscopy, the low natural abundance of the ¹³C isotope (~1.1%) makes the observation of carbon-carbon (C-C) coupling a rare event.[1] This limitation means a significant source of structural information—direct covalent connectivity between carbon atoms—is typically inaccessible. Isotopic labeling, the technique of strategically replacing an atom with one of its isotopes, circumvents this limitation.[2] By synthesizing molecules with 99% enrichment in ¹³C at specific or all positions, we "turn on" the visibility of these atoms and their interactions.[3][4]

Bromoethane-¹³C₂ serves as an exemplary model system. While simple in structure, its fully labeled carbon backbone reveals complex and information-rich spectral features. Understanding this spectrum provides a foundational framework for analyzing more complex isotopically labeled molecules, crucial for mechanistic studies, metabolic pathway analysis, and quantitative bioanalytical assays.[4]

Core Principles: Chemical Shift and Spin-Spin Coupling

The ¹³C NMR spectrum is primarily defined by two parameters: chemical shift (δ) and spin-spin coupling (J-coupling).

  • Chemical Shift (δ): The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a nucleus. Electronegative atoms, like bromine, deshield adjacent carbon nuclei, causing them to resonate at a higher frequency (further downfield).[5][6]

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of nuclear spins through the intervening bonding electrons, resulting in the splitting of a single resonance into a multiplet. The magnitude of this interaction is the coupling constant (J), expressed in Hertz (Hz). In a proton-coupled ¹³C spectrum of Bromoethane-¹³C₂, three key couplings dictate the final appearance:

    • ¹JCH (Heteronuclear C-H Coupling): One-bond coupling between a carbon and its directly attached protons.

    • ¹JCC (Homonuclear C-C Coupling): One-bond coupling between two adjacent ¹³C nuclei. This is only observable due to isotopic enrichment.

    • ⁿJ (Long-Range Coupling): Couplings over two or more bonds (e.g., ²JCH, ³JCH) are typically smaller and often unresolved in simple 1D spectra.

Spectral Analysis and Prediction for Bromoethane-¹³C₂

For unlabeled bromoethane (CH₃CH₂Br), the proton-decoupled ¹³C NMR spectrum shows two simple singlets. The carbon attached to the bromine (C1) appears further downfield due to the halogen's electron-withdrawing effect.

  • ¹³CH₂Br (C1): ~27.9 ppm

  • ¹³CH₃ (C2): ~19.4 ppm

However, for Bromoethane-¹³C₂, the spectrum becomes significantly more complex and informative in a proton-coupled experiment. Each carbon signal is split by its neighboring ¹³C nucleus and by its own directly attached protons.

One-Bond Carbon-Carbon Coupling (¹JCC)

The defining feature of the Bromoethane-¹³C₂ spectrum is the presence of ¹JCC coupling. For saturated hydrocarbons, this value is typically around 35 Hz. This interaction splits the signal for C1 into a doublet and the signal for C2 into a doublet.

One-Bond Carbon-Proton Coupling (¹JCH)

Following the n+1 rule, where 'n' is the number of equivalent protons attached to the carbon, we can predict the splitting from ¹JCH coupling.[1]

  • ¹³CH₂Br (C1): The signal is split by two protons (n=2), resulting in a triplet . Typical ¹JCH values for sp³ carbons are in the range of 115-140 Hz.

  • ¹³CH₃ (C2): The signal is split by three protons (n=3), resulting in a quartet . The ¹JCH value will be in a similar range, around 125 Hz.

The Final Spectrum: A Multiplet of Multiplets

By combining these effects, we can predict the final appearance of the proton-coupled ¹³C NMR spectrum of Bromoethane-¹³C₂.

  • Signal for ¹³CH₂Br (C1): The primary signal is first split into a large triplet by its two directly attached protons (¹JCH). Each line of this triplet is then further split into a smaller doublet by the adjacent ¹³C nucleus (¹JCC). The resulting pattern is a doublet of triplets (dt) .

  • Signal for ¹³CH₃ (C2): This signal is first split into a large quartet by its three attached protons (¹JCH). Each of these four lines is then split into a smaller doublet by the C1 nucleus (¹JCC), yielding a doublet of quartets (dq) .

The diagram below illustrates the theoretical splitting pattern for the ¹³CH₂Br carbon.

G cluster_0 cluster_1 cluster_2 A Unsplit Signal (¹³CH₂Br) B1 A:s->B1:n B2 A:s->B2:n C1 B1:s->C1:n C2 B1:s->C2:n C3 B1:s->C3:n D1 B2:s->D1:n D2 B2:s->D2:n D3 B2:s->D3:n C1_line C2_line C3_line D1_line D2_line D3_line label_JCC ¹JCC (~35 Hz) label_JCH ¹JCH (~125 Hz)

Caption: Splitting tree for the ¹³CH₂Br signal in Bromoethane-¹³C₂.

Data Summary

The anticipated ¹³C NMR parameters for Bromoethane-¹³C₂ are summarized below.

Carbon AtomLabelApprox. Chemical Shift (δ, ppm)Proton-Coupled Multiplicity¹JCC (Hz)¹JCH (Hz)
-¹³C H₂BrC1~27.9Doublet of Triplets (dt)~35~125-140
-¹³C H₃C2~19.4Doublet of Quartets (dq)~35~125-140

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, proton-coupled ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol provides a robust methodology.

Sample Preparation
  • Analyte: Use Bromoethane-¹³C₂ with high isotopic purity (e.g., 99 atom % ¹³C).

  • Solvent: Dissolve approximately 5-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

    • Causality: A deuterated solvent is chosen because it is largely invisible in the ¹H spectrum and, more importantly, provides a deuterium signal that the NMR spectrometer uses for field-frequency locking, ensuring the magnetic field remains stable throughout the experiment.[5][6]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the chemical shift scale to 0.0 ppm.

  • Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if any particulate matter is visible.

NMR Spectrometer Workflow

The following diagram outlines the general workflow for data acquisition.

workflow prep 1. Sample Preparation (Bromoethane-¹³C₂ in CDCl₃) insert 2. Sample Insertion & Locking (Lock on CDCl₃ signal) prep->insert tune 3. Tuning & Matching Probe (Optimize for ¹³C frequency) insert->tune setup 4. Experiment Setup (Load ¹³C coupled experiment) tune->setup acquire 5. Data Acquisition (Accumulate scans) setup->acquire process 6. Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze 7. Spectral Analysis (Measure δ, J-couplings) process->analyze

Caption: General workflow for ¹³C NMR data acquisition and analysis.

Key Acquisition Parameters
  • Experiment Type: Select a pulse program for a standard proton-coupled ¹³C experiment (often labeled C13CPD or similar, but with the proton decoupler turned off).

  • Spectral Width: Set a spectral width sufficient to cover the expected chemical shift range (e.g., 0-50 ppm for this aliphatic compound).

  • Number of Scans (NS): Due to the inherent low sensitivity of ¹³C NMR, a significant number of scans (e.g., 256 to 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically sufficient for small molecules to allow for nuclear relaxation.

  • Decoupling: Ensure broadband proton decoupling is turned off for the acquisition period to observe the C-H couplings.[1]

Advanced Applications and Insights

The detailed coupling information obtained from Bromoethane-¹³C₂ is not merely an academic exercise. It serves as a powerful tool in several research domains:

  • Reaction Mechanism Studies: By tracking the fate of labeled carbons in a chemical reaction, one can elucidate complex reaction pathways and molecular rearrangements.[2]

  • Biosynthesis and Metabolism: In drug development, using ¹³C labeled precursors allows researchers to trace metabolic pathways of a drug candidate within a biological system.[4]

  • Quantitative NMR (qNMR): Isotopically labeled internal standards are invaluable for accurate quantification of analytes in complex mixtures, as their signals are distinct and can be integrated with high precision.

Conclusion

The ¹³C NMR spectrum of Bromoethane-¹³C₂ provides a masterclass in the principles of spin-spin coupling. The transition from a simple two-line spectrum in the unlabeled molecule to a complex pattern of doublets of triplets and quartets in the labeled version highlights the wealth of structural information unlocked by isotopic enrichment. The ability to directly observe and measure one-bond C-C and C-H coupling constants provides unambiguous proof of connectivity and detailed electronic information. This understanding is directly transferable to the analysis of larger, more complex molecules, making isotopic labeling an indispensable technique for modern chemical and pharmaceutical research.

References

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • University College London. (n.d.). Measurements of J(C,H)-couplings. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Fiveable. (n.d.). Heteronuclear Coupling Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • PubMed. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2019). NMR Spectroscopy-7 (heteronuclear coupling in 13C, proton coupled, decoupled & off-resonance, NOE). Retrieved from [Link]

  • University of Wisconsin. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • MDPI. (2024). Gas-Phase Studies of NMR Shielding and Indirect Spin–Spin Coupling in ¹³C-Enriched Ethane and Ethylene. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using Bromoethane-13C2 in cell culture

Application Note: Quantitative Profiling of DNA Alkylation and Repair Kinetics Using Bromoethane-13C2 Part 1: Core Directive & Scientific Rationale 1.1 Introduction The precise quantification of DNA alkylation damage is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of DNA Alkylation and Repair Kinetics Using Bromoethane-13C2

Part 1: Core Directive & Scientific Rationale

1.1 Introduction The precise quantification of DNA alkylation damage is critical for understanding carcinogenesis and the efficacy of alkylating chemotherapeutics.[1] Bromoethane-13C2 (


) serves as a high-fidelity electrophilic probe. Unlike standard bromoethane, the 

isotopologue introduces a distinct mass shift (+2.006 Da) into resulting DNA adducts (e.g.,

-ethylguanine,

-ethylguanine).

This mass shift allows for Stable Isotope Labeling Mass Spectrometry (SILMS) , enabling researchers to:

  • Distinguish Exogenous vs. Endogenous Damage: Differentiate experimentally induced ethylation from background adducts caused by metabolic stress.

  • Trace Repair Kinetics: Quantify the rate at which specific repair pathways (BER, MGMT) remove the labeled ethyl groups over time.

  • Validate Adduct Identity: The co-elution of the

    
    -labeled adduct with a 
    
    
    
    standard provides definitive structural validation in LC-MS/MS.

1.2 Mechanism of Action Bromoethane is a monofunctional alkylating agent.[2] It acts via an


 nucleophilic substitution mechanism. In the aqueous environment of the cell nucleus, the electron-rich nitrogen and oxygen atoms of DNA bases attack the electron-deficient 

-carbon of bromoethane, displacing the bromide ion.
  • Primary Target:

    
     position of Guanine (forming 7-ethylguanine, ~70-80% of adducts).
    
  • Mutagenic Target:

    
     position of Guanine (forming 
    
    
    
    -ethylguanine, highly mutagenic if unrepaired by MGMT).

Part 2: Experimental Protocols

Critical Pre-Experimental Planning

The Volatility Challenge: Bromoethane-13C2 has a boiling point of 38.4°C . Standard cell culture incubators operate at 37°C .

  • Risk:[3][4][5][6] In an unsealed culture plate, the compound will flash-evaporate, resulting in undefined dosing and cross-contamination of the incubator.

  • Solution: All exposures must occur in gas-tight, chemically resistant systems (glass vials with PTFE-lined septa) or sealed chambers.

Solubility & Vehicle:

  • Solubility: Hydrophobic; sparingly soluble in water (~9 g/L).

  • Vehicle: Anhydrous DMSO (Dimethyl sulfoxide) is recommended.

  • Max Vehicle Concentration: <0.5% (v/v) final concentration to avoid solvent toxicity.

Protocol A: Preparation of Isotope Stock (Cold Handling)
  • Goal: Create a stable 1 M stock solution without isotopic loss due to volatilization.

  • Safety: Work in a chemical fume hood. Bromoethane is a carcinogen.[7][8][9][10]

  • Chill Reagents: Pre-chill anhydrous DMSO and the Bromoethane-13C2 ampoule to 4°C on ice.

  • Vessel: Use a amber glass vial with a crimp-top or screw-top PTFE-lined septum.

  • Calculations:

    • Density of Bromoethane: ~1.46 g/mL.

    • MW (

      
      ): ~110.96  g/mol  (Standard EtBr is 108.97).
      
  • Mixing:

    • Using a gas-tight Hamilton syringe (pre-chilled), withdraw the required volume of Bromoethane-13C2.

    • Inject directly into the submerged DMSO layer in the pre-chilled vial.

    • Immediately seal the vial. Vortex briefly.

  • Storage: Store at -20°C. Stable for 3 months. Do not store in frost-free freezers (thermal cycling causes expansion/leakage).

Protocol B: Cell Treatment (Pulse-Chase Assay)
  • Goal: Pulse cells with isotope to induce adducts, then "chase" in fresh media to measure repair rates.

Step-by-Step:

  • Seeding: Seed cells (e.g., TK6 lymphoblasts or HepG2) in T-25 flasks. Allow to reach 70% confluency.

  • Preparation for Exposure:

    • Harvest cells by trypsinization (adherent) or centrifugation (suspension).

    • Resuspend cells in fresh media at

      
       cells/mL.
      
    • Transfer 2 mL aliquots into 4 mL glass headspace vials with screw caps (PTFE/Silicone septa). Do not use plastic plates.

  • Isotope Pulse (Treatment):

    • Calculate volume of 1 M Stock for desired dose (e.g., 1 mM final = 2 µL stock per 2 mL media).

    • Inject stock through the septum using a syringe.

    • Incubate vials at 37°C for 1 hour (Pulse).

    • Note: The sealed environment prevents evaporation, ensuring the nominal concentration is maintained.

  • Wash (Chase Start):

    • Remove cell suspension from vials.

    • Centrifuge (300 x g, 5 min, 4°C). Remove supernatant (hazardous waste).

    • Wash 2x with ice-cold PBS to stop the reaction.

  • Recovery/Harvest:

    • Timepoint 0: Flash freeze pellet immediately.

    • Repair Timepoints (e.g., 2h, 6h, 24h): Resuspend remaining pellets in fresh, isotope-free media and return to standard culture plates (open air is fine now; volatile agent is washed off). Incubate.

    • Harvest pellets at designated times and flash freeze.

Protocol C: Downstream Analysis (DNA Hydrolysis & LC-MS/MS)
  • DNA Isolation: Use a high-purity kit (e.g., Qiagen DNeasy) but include Deferoxamine (0.1 mM) in buffers to prevent oxidation artifacts.

  • Acid Hydrolysis:

    • Dissolve DNA in 0.1 N HCl.

    • Heat at 70°C for 1 hour. (Releases purine adducts like N7-EtG via depurination).

  • Filtration: Ultrafilter (3 kDa cutoff) to remove DNA backbone/proteins.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water/Methanol + 0.1% Formic Acid.

    • Transitions (MRM): Monitor the mass shift.

Table 1: Mass Spectrometry Transitions (MRM)

Target AnalytePrecursor Ion (

)
Product Ion (

)
Target Precursor (

)
Target Product (

)
Mass Shift
N7-Ethylguanine 180.1 m/z152.1 m/z182.1 m/z 154.1 m/z +2.0 Da
O6-Ethylguanine 180.1 m/z163.1 m/z182.1 m/z 165.1 m/z +2.0 Da
Ethyl-Thymidine 271.1 m/z127.1 m/z273.1 m/z 129.1 m/z +2.0 Da

Part 3: Visualization

Mechanism of Alkylation & Repair

Caption: Bromoethane-13C2 enters the nucleus and alkylates Guanine via SN2 reaction. The cell determines fate: Repair (survival) or Apoptosis.

G cluster_0 Extracellular cluster_1 Nucleus cluster_2 EtBr Bromoethane-13C2 (Volatile) DNA Genomic DNA (Guanine N7/O6) EtBr->DNA Passive Diffusion (Lipophilic) Adduct 13C-Ethyl-DNA Adduct (N7-EtG / O6-EtG) DNA->Adduct SN2 Alkylation (+2 Da Mass Shift) Repair DNA Repair (BER / MGMT) Adduct->Repair Recognition Death Apoptosis (Replication Block) Adduct->Death Unrepaired Accumulation Repair->DNA Restored

Experimental Workflow (SILMS)

Caption: Step-by-step workflow from sealed exposure to mass spectrometric quantification of the isotope label.

Workflow Step1 1. Stock Prep (4°C) Solvent: Anhydrous DMSO Step2 2. Sealed Exposure Gas-tight Vials, 37°C, 1 hr Step1->Step2 Step3 3. DNA Extraction Remove free isotope Step2->Step3 Step4 4. Acid Hydrolysis 0.1N HCl, 70°C (Depurination) Step3->Step4 Step5 5. LC-MS/MS Analysis Target: m/z 182.1 (13C-N7-EtG) Step4->Step5

Part 4: References

  • Swenberg, J. A., et al. (2011). "Isotope Labeling Mass Spectrometry to Quantify Endogenous and Exogenous DNA Adducts." Nucleic Acids Research.

  • Lao, Y., et al. (2021). "A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts." Chemical Research in Toxicology.

  • Fu, D., et al. (2012).[11] "DNA Alkylation Lesion Repair: Outcomes and Implications in Cancer Chemotherapy."[11] Nature Reviews Cancer.

  • IARC Working Group. (1999). "Bromoethane: Toxicity and Carcinogenicity Evaluation."[7][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • Nakamura, J., & Swenberg, J. A. (1999). "Endogenous Apurinic/Apyrimidinic Sites in Genomic DNA of Mammalian Tissues." Cancer Research.

Sources

Application

Application Note: Bromoethane-13C2 Administration in Animal Models

Abstract This application note details the administration, handling, and analytical workflows for Bromoethane-13C2 (Ethyl bromide-13C2) in rodent models. While historically used as an industrial intermediate, Bromoethane...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the administration, handling, and analytical workflows for Bromoethane-13C2 (Ethyl bromide-13C2) in rodent models. While historically used as an industrial intermediate, Bromoethane-13C2 serves as a critical stable isotope tracer for two distinct biological inquiries: (1) Genotoxicity Profiling , specifically the quantification of exogenous ethyl-DNA adducts (e.g., N7-ethylguanine) distinguishing them from endogenous background; and (2) Metabolic Flux Analysis , tracing the oxidative dehalogenation pathway to ethanol and acetate. This guide provides a self-validating protocol for intraperitoneal (IP) administration, mitigating the volatility risks associated with this compound (B.P. 38.4°C).

Introduction & Mechanistic Basis[1][2][3][4][5]

Bromoethane is a mono-haloalkane that undergoes biotransformation via two divergent pathways. The use of the 13C2-isotopologue is essential for differentiating these exogenous pathways from the natural carbon pool, particularly when assessing DNA damage or acetyl-CoA flux.

Metabolic Pathways[1][6]
  • Oxidative Dehalogenation (CYP2E1 Dependent): Bromoethane is hydroxylated to

    
    -bromoethanol, which spontaneously decomposes to hydrogen bromide and [1,2-13C2]Acetaldehyde . This is further oxidized to [1,2-13C2]Acetate , entering the TCA cycle or fatty acid synthesis.
    
  • Glutathione Conjugation (GST Dependent): Glutathione S-transferases (GSTs) catalyze the nucleophilic attack of glutathione (GSH) on the

    
    -carbon, forming S-[1,2-13C2]Ethylglutathione . This is a detoxification route but can also serve as a biomarker of exposure.
    
  • Direct Alkylation: The electrophilic ethyl group can directly attack nucleophilic centers on DNA, primarily the N7 position of guanine, forming [Ethyl-13C2]-N7-guanine .

Why 13C2 Labeling?
  • Mass Shift (+2 Da): In LC-MS/MS, the +2 Da shift separates the exogenous adduct from endogenous ethylated bases (arising from oxidative stress or dietary nitrosamines).

  • NMR Visibility: The 13C-13C coupling provides unique spectral doublets in in vivo MRS or tissue extract NMR, allowing real-time monitoring of acetate production.

Chemical Handling & Safety (Crucial)

Warning: Bromoethane is a volatile alkylating agent and a suspected carcinogen (IARC Group 3).

  • Volatility Management: Boiling point is 38.4°C. All aliquoting must be performed on ice or in a cold room. Solutions must be prepared immediately prior to injection.

  • Containment: Use gas-tight syringes (Hamilton) with Luer-lock hubs. Do not use standard slip-tip needles as back-pressure can cause leakage.

  • Vehicle: Corn oil or mineral oil is preferred over aqueous saline to suppress volatility and delay absorption, providing a steady-state release.

Experimental Protocol: Intraperitoneal Administration

This protocol is optimized for a Pharmacokinetic (PK) and DNA Adduct study in C57BL/6 mice (20–25 g).

Dose Calculation
  • Target Dose: 50 mg/kg (approx. 0.46 mmol/kg).

    • Note: Doses >200 mg/kg can induce significant CNS depression (anesthesia-like effects).

  • Stock Concentration: Prepare a 10 mg/mL solution in corn oil.

Preparation (Perform in Fume Hood on Ice)
  • Chill 10 mL of sterile corn oil in a glass septum-capped vial to 4°C.

  • Calculate the volume of Bromoethane-13C2 required (Density

    
     1.46 g/mL).
    
    • Example: For 10 mL of 10 mg/mL solution, you need 100 mg Bromoethane.

    • 
      .
      
  • Using a chilled gas-tight syringe, withdraw the Bromoethane-13C2 and inject it through the septum into the cold corn oil.

  • Vortex vigorously for 30 seconds to ensure emulsion/dissolution. Keep on ice.

Administration
  • Weigh the animal to

    
    0.1 g.
    
  • Calculate injection volume (e.g., for a 25 g mouse at 50 mg/kg

    
     1.25 mg total 
    
    
    
    125
    
    
    L of stock).
  • Restrain the mouse manually.

  • Inject IP into the lower right quadrant to avoid the cecum.

  • Critical Step: Hold the needle in place for 5 seconds after depression to prevent backflow of the volatile solution.

Analytical Workflows

Workflow A: Quantification of DNA Adducts (LC-MS/MS)

Objective: Detect [13C2]-N7-Ethylguanine in liver/kidney DNA.

  • Tissue Harvest: Sacrifice animal at 4–12 hours post-dosing. Snap freeze tissues in liquid nitrogen.

  • DNA Isolation: Use a high-purity phenol-chloroform extraction or a column kit that avoids heating >37°C (to prevent depurination).

  • Hydrolysis:

    • Resuspend DNA in 10 mM Tris-HCl (pH 7.4).

    • Heat at 95°C for 30 minutes (Neutral Thermal Hydrolysis). This specifically releases N7-alkylguanines.

  • Filtration: Centrifuge (10k x g) and filter supernatant (3 kDa MWCO) to remove DNA backbone.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Transition (MRM): Monitor m/z 182

      
       154 for [13C2]-N7-EtG (Loss of labeled ethyl group or guanine fragment depending on collision energy).
      
    • Control: Monitor m/z 180

      
       152 for Endogenous N7-EtG.
      
Workflow B: Metabolic Flux (1H-13C HSQC NMR)

Objective: Trace flux into Acetate and Amino Acids.

  • Sample: Urine collected 0–6 hours post-dose, or liver perchloric acid extract.

  • NMR Setup: 600 MHz spectrometer equipped with a cryoprobe.

  • Target Signals:

    • [1,2-13C2]Ethanol: Methyl doublet at

      
      1.18 ppm (1H) coupled to 13C.
      
    • [1,2-13C2]Acetate: Singlet (in 1H) becomes a satellite doublet (

      
       Hz) due to 13C labeling.
      
  • Quantification: Integrate satellite peaks relative to an internal standard (e.g., TSP or DSS).

Pathway Visualization & Logic

The following diagram illustrates the divergent fate of Bromoethane-13C2, highlighting the tracking points for analytical validation.

G cluster_0 Metabolic Flux (NMR/MS) cluster_1 Toxicology (LC-MS/MS) Bromo Bromoethane-13C2 (Tracer) CYP CYP2E1 (Microsomes) Bromo->CYP Oxidative Dehalogenation GST GSTs (Cytosol) Bromo->GST Conjugation DNA Genomic DNA Bromo->DNA Direct Alkylation (Non-Enzymatic) Ethanol [1,2-13C2]Ethanol CYP->Ethanol Hydrolysis GSH_Conj S-[1,2-13C2]Ethylglutathione GST->GSH_Conj Detoxification Acetaldehyde [1,2-13C2]Acetaldehyde Ethanol->Acetaldehyde ADH Acetate [1,2-13C2]Acetate Acetaldehyde->Acetate ALDH2 (Mitochondria) Adduct [13C2]-N7-Ethylguanine (Mutagenic Adduct) DNA->Adduct Nucleophilic Attack

Caption: Divergent metabolic fates of Bromoethane-13C2 showing oxidative flux (green) vs. genotoxic alkylation (red).

Data Summary & Interpretation

ParameterEndogenous Signal (12C)Exogenous Tracer Signal (13C2)Interpretation
Mass Spec (N7-EtG) m/z 180 (Low Intensity)m/z 182 (High Intensity)Ratio > 100 indicates specific adduct formation from tracer.
NMR (Acetate) Singlet at 1.90 ppmDoublet (J=52Hz) flanking 1.90 ppmHigh doublet intensity confirms rapid oxidative metabolism.
Urine Metabolites Mercapturic acids (unlabeled)[13C2]-Ethylmercapturic acidConfirms GST pathway activity.
Self-Validation Check
  • Control: If m/z 182 is detected in Vehicle-treated animals, check for contamination or isotope scrambling (unlikely with stable 13C).

  • Efficiency: If no [13C2]Acetate is observed in urine, the IP injection may have failed (subcutaneous injection) or the dose was lost to volatility.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999).[1] Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.[2][1]

  • Vogel, E. W., & Nivard, M. J. (1994). The subtle interplay between DNA repair and DNA replication in mutagenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • Guengerich, F. P. (2005). Glutathione conjugation of haloalkanes.[3] In: Metabolism of Xenobiotics. (Mechanistic basis for GST pathway).

  • Powley, M. W., et al. (2007). Analysis of DNA adducts formed in vivo in rats and mice from 1,2-dibromoethane... using HPLC/accelerator mass spectrometry. Chemical Research in Toxicology. (Methodology adapted for ethyl adducts).

  • Yen, Y. F., et al. (2010). In vivo detection of intermediate metabolic products of [1-13C]ethanol in the brain using 13C MRS.[4] Magnetic Resonance in Medicine. (Basis for 13C-ethanol/acetate tracing).[4]

Sources

Method

Application Note: Precision NMR Sample Preparation for Volatile Isotopologues (Bromoethane-13C2)

) NMR Sample Preparation Abstract & Scope This guide details the protocol for preparing Nuclear Magnetic Resonance (NMR) samples of Bromoethane-13C2 , a highly volatile and costly isotopic standard used frequently in met...

Author: BenchChem Technical Support Team. Date: February 2026


) NMR Sample Preparation

Abstract & Scope

This guide details the protocol for preparing Nuclear Magnetic Resonance (NMR) samples of Bromoethane-13C2 , a highly volatile and costly isotopic standard used frequently in metabolic flux analysis and alkylation mechanism studies.

The core challenge is the compound's low boiling point (38.4°C) and high vapor pressure. Improper handling leads to rapid evaporation, resulting in concentration errors, isotopic waste, and safety hazards. This protocol introduces a "Cold-Chain" preparation method to ensure quantitative integrity and spectral fidelity.

Critical Safety & Handling (E-E-A-T)

Warning: Bromoethane is an alkylating agent and a suspected carcinogen. It penetrates standard nitrile gloves rapidly.

  • PPE Requirement: Use Silver Shield (Laminate) or Viton gloves. If using nitrile, employ the "double-glove" technique and change immediately upon splash contact.

  • Ventilation: All steps must be performed in a certified chemical fume hood.

  • Volatility Management: The boiling point (38.4°C) is near ambient laboratory temperatures in warm climates. A deviation of a few degrees can cause significant sample loss or tube over-pressurization.

Materials & Reagents

ComponentSpecificationRationale
Analyte Bromoethane-13C2 (99% atom 13C)Target isotopologue.
Solvent CDCl

(Chloroform-d) + 0.03% TMS
Standard solvent; good solubility. Note: Pre-chill to 4°C.
NMR Tube 5mm Precision (Class A), BorosilicateHigh concentricity required for shimming; prevents stress fractures.
Transfer Gas-tight Hamilton Syringe (50-100 µL)Prevents dripping/evaporation common with air-displacement pipettes.
Sealing PTFE-lined cap + Parafilm MPTFE prevents solvent leaching; Parafilm acts as a secondary vapor barrier.

Step-by-Step Protocol: The "Cold-Chain" Method

This workflow minimizes the time the analyte spends in the gas phase.

Phase 1: Preparation & Cooling
  • Calculations: Target a concentration of 10–20 mM for

    
    C acquisition.
    
    • Example: For 600 µL solvent, use ~1.5 µL (approx 2.2 mg) of Bromoethane-13C2.

  • Chill Down: Place the CDCl

    
     ampoule, the empty NMR tube, and the Bromoethane-13C2 vial in a dry ice/isopropanol bath  (or simple ice bath if dry ice is unavailable) for 5 minutes.
    
    • Expert Insight: Lowering the temperature reduces the vapor pressure of Bromoethane, keeping it in the liquid phase during transfer.

Phase 2: Solvent Transfer (The Bed)
  • Transfer 0.6 mL (600 µL) of chilled CDCl

    
     into the chilled NMR tube.
    
  • Cap the tube loosely and return it to the cooling rack/bath.

Phase 3: Analyte Addition
  • Using a gas-tight syringe , draw the calculated volume of Bromoethane-13C2.

    • Technique: Draw slowly to prevent cavitation bubbles.

  • Subsurface Injection: Insert the syringe needle into the CDCl

    
     solvent in the NMR tube. Inject the analyte below the meniscus .
    
    • Causality: Injecting into the headspace allows immediate vaporization. Injecting into the solvent traps the volatile analyte in the matrix.

  • Mix: Gently pump the syringe once to rinse the needle with solvent, then withdraw.

Phase 4: Sealing & Homogenization
  • Cap the tube immediately with a PTFE-lined cap.

  • Wrap the cap junction tightly with Parafilm M .

  • Invert the tube 3–4 times to mix. Do not vortex vigorously, as this generates heat and pressure.

  • Allow the sample to equilibrate to room temperature inside the probe or strictly monitor it to prevent cap popping.

Visual Workflow (Graphviz)

G Start Start: Planning Cooling Phase 1: Chill Reagents (Ice/Dry Ice Bath) Start->Cooling Solvent Phase 2: Solvent Prep (CDCl3 Bed) Cooling->Solvent Injection Phase 3: Subsurface Injection (Gas-Tight Syringe) Solvent->Injection Prevent Vaporization Sealing Phase 4: Cap & Parafilm Injection->Sealing Immediate Seal Acquisition Acquisition (13C Parameters) Sealing->Acquisition

Figure 1: The "Cold-Chain" workflow ensures the volatile analyte remains in the liquid phase throughout preparation.

NMR Acquisition & Spectral Expectations

Because the sample is fully labeled (


), the spectra will differ significantly from natural abundance Bromoethane.
C NMR Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or ig (Inverse gated for quantitative integration).

  • Relaxation Delay (d1): Set to 5–10 seconds . Small, symmetrical molecules often have long

    
     relaxation times.
    
  • Spectral Window: -10 to 100 ppm.

Expected Spectral Features (Expert Analysis)

Unlike natural abundance samples, you will observe Carbon-Carbon Coupling (


) .
SignalChemical Shift (

)
Multiplicity (1H Decoupled)Coupling Constant (

)
Explanation
-CH

Br
~26.0 ppmDoublet (d)~35–40 HzSplit by the adjacent

C-Methyl.
-CH

~18.0 ppmDoublet (d)~35–40 HzSplit by the adjacent

C-Methylene.

Note on Proton NMR (


H): 
If you run a standard proton spectrum, the 

C satellites will not be small "satellites"—they will be the main signals (99% abundance).
  • The Methyl protons (usually a triplet) will be split further by the directly attached

    
    C (
    
    
    
    Hz) and the neighbor
    
    
    C (
    
    
    Hz).
  • Result: The spectrum will appear extremely complex (doublets of doublets of triplets) unless

    
    C-decoupling  is applied during 
    
    
    
    H acquisition (e.g., using a zggpig sequence).

Troubleshooting & QC

IssueObservationRoot CauseSolution
Low Signal Intensity Peaks are barely visible despite calculation.Evaporation during prep.Use the "Subsurface Injection" technique; ensure reagents are chilled.
Extra Peaks Small peaks at ~58 ppm (Ethanol) or ~63 ppm.Hydrolysis of EtBr.Ensure CDCl

is dry (store over molecular sieves). Avoid DMSO if wet.
Broad Lines Poor resolution.Thermal gradient.Allow sample to equilibrate in the magnet for 5 mins before shimming.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Standard text for pulse sequences and coupling constants).
  • Sigma-Aldrich. (2023). Safety Data Sheet: Bromoethane-13C2.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data - 13C-13C Coupling Constants. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Application

Topic: Quantifying Ethylation Reactions with Bromoethane-13C2: A Mass Spectrometry-Based Protocol

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Ethylation, the covalent addition of an ethyl group to a biomolecule...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethylation, the covalent addition of an ethyl group to a biomolecule, is a critical post-translational modification (PTM) implicated in both physiological regulation and xenobiotic-induced cellular damage. Quantifying the precise sites and stoichiometry of ethylation is essential for understanding drug mechanisms, toxicity, and cellular signaling. This application note presents a robust methodology for the identification and quantification of ethylation targets using Bromoethane-13C2, a stable isotope-labeled chemical probe. The protocol leverages the specific +2 Dalton mass shift introduced by the ¹³C₂-ethyl group, enabling confident detection and relative quantification of modified peptides by high-resolution mass spectrometry. We provide detailed, field-tested protocols for in-solution protein labeling, proteomic sample preparation, and data analysis, explaining the causality behind critical experimental steps to ensure reproducibility and accuracy.

Introduction: The Significance of Ethylation and the Need for Precise Quantification

Post-translational modifications act as molecular switches that dynamically regulate protein function. While phosphorylation and methylation are extensively studied, ethylation is an emerging area of interest. Ethylation can occur endogenously through metabolic intermediates or exogenously from environmental toxins and pharmaceuticals. Unraveling the protein "ethylome" is therefore critical to understanding the off-target effects of drugs and the molecular basis of toxicity.

Traditional methods for detecting alkylation often lack the specificity and quantitative power required for complex biological systems. Stable isotope labeling, coupled with mass spectrometry (MS), offers a powerful solution.[1] Bromoethane-13C2 serves as an ideal probe; it is a reactive electrophile that mimics certain ethylating agents and contains two heavy carbon isotopes (¹³C). When Bromoethane-13C2 reacts with a nucleophilic amino acid residue (e.g., Cys, His, Lys), it covalently attaches a ¹³C₂-ethyl group. This "heavy" tag is chemically identical to a standard ethyl group but introduces a predictable mass shift that is easily resolved by a mass spectrometer, allowing for unambiguous identification of the modification site.[2]

This guide provides the foundational principles and actionable protocols for deploying Bromoethane-13C2 in a quantitative proteomics workflow.

Principle of the Method: Stable Isotope Labeling for Relative Quantification

The core of this technique is the differential labeling of proteins to create mass-distinguishable peptide pairs for MS analysis. Bromoethane-13C2 reacts with nucleophilic sites on proteins via an Sɴ2 reaction mechanism. The most common target is the thiol group of cysteine residues, which is highly nucleophilic, especially at a slightly basic pH where it exists in the thiolate form (R-S⁻).[3]

The key advantage of using Bromoethane-13C2 is the precise mass difference it imparts.

  • Unlabeled Ethyl Group (¹²C₂H₅): Mass addition of ~29.04 Da.

  • ¹³C₂-labeled Ethyl Group (¹³C₂H₅): Mass addition of ~31.05 Da.

This results in a mass difference of +2.01 Da for labeled peptides compared to their unlabeled counterparts. In a typical experiment, a control sample (unlabeled) and a treated sample (labeled) are mixed. Upon MS analysis, ethylated peptides appear as paired isotopic envelopes separated by this precise mass difference. The relative abundance of the modification can be determined by comparing the signal intensities of the light and heavy peptide pairs.[2]

cluster_reaction Alkylation Reaction Protein_Cys Protein-Cys-SH (Nucleophile) Product Protein-Cys-S-¹³CH₂-¹³CH₃ (+31.05 Da Adduct) Protein_Cys->Product Sɴ2 Attack Bromoethane Br-¹³CH₂-¹³CH₃ (Bromoethane-¹³C₂) Bromoethane->Product HBr HBr

Caption: Sɴ2 reaction of Bromoethane-¹³C₂ with a protein cysteine residue.

Experimental Workflow: From Sample to Data

A successful ethylation quantification experiment requires careful planning and execution across several stages. The general workflow involves protein extraction, labeling with Bromoethane-13C2, enzymatic digestion to generate peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample 1. Sample Preparation (e.g., Cell Lysate, Purified Protein) Reduce 2. Reduction (e.g., DTT, TCEP) Exposes Cysteine Thiols Sample->Reduce Label 3. Alkylation (Incubate with Bromoethane-¹³C₂) Reduce->Label Quench 4. Quench Reaction (e.g., Excess DTT) Label->Quench Digest 5. Proteolytic Digestion (e.g., Trypsin) Generates Peptides Quench->Digest LCMS 6. LC-MS/MS Analysis (High-Resolution Mass Spectrometer) Digest->LCMS Data 7. Data Analysis (Database Search & Quantification) LCMS->Data

Caption: General experimental workflow for quantifying protein ethylation.

Detailed Experimental Protocol: In-Solution Alkylation and Digestion

This protocol is designed for labeling proteins in a cell lysate but can be adapted for purified protein samples.

Materials and Reagents
  • Bromoethane-13C2 (ensure high isotopic purity)

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP) - Optional, as an alternative reducing agent

  • Iodoacetamide (IAA) - For quenching and alkylating remaining thiols

  • Sequencing-grade modified Trypsin

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

Protocol Steps
  • Protein Lysis and Denaturation:

    • Lyse cells in a buffer containing 8 M Urea and 50 mM Ammonium Bicarbonate, pH 8.0. This harsh denaturation is critical as it unfolds proteins, making internal nucleophilic residues accessible to the labeling reagent.[4]

    • Quantify the total protein concentration using a compatible assay (e.g., BCA). Adjust the concentration to 1-2 mg/mL.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

    • Causality: This step reduces cysteine disulfide bonds (Cys-S-S-Cys) to free thiols (Cys-SH), which are the primary reactive sites for alkylation.[4]

  • Labeling with Bromoethane-13C2:

    • Cool the sample to room temperature.

    • Add Bromoethane-13C2 to a final concentration of 20-50 mM. Note: This concentration may need optimization depending on the sample complexity and research goals.

    • Incubate in the dark at room temperature for 1 hour. Protecting the reaction from light is crucial as alkylating agents can be light-sensitive.[5]

    • Causality: The slightly basic pH (8.0) of the buffer promotes the deprotonation of cysteine thiols to the more nucleophilic thiolate anion, enhancing the reaction rate.[3]

  • Quenching and Standard Alkylation:

    • To quench any remaining unreacted Bromoethane-13C2, add DTT to an additional final concentration of 5 mM and incubate for 15 minutes.

    • Next, to ensure all cysteine residues are alkylated and to prevent disulfide re-formation, add Iodoacetamide (IAA) to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30 minutes.[5] This step modifies any cysteines that did not react with the bromoethane probe.

  • Sample Preparation for Digestion:

    • Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate (pH 8.0) to reduce the urea concentration to below 1 M.

    • Causality: High concentrations of urea will denature and inactivate trypsin. Dilution is mandatory for efficient enzymatic digestion.[5]

  • Trypsin Digestion:

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C with gentle shaking.

    • Causality: Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a size range (typically 8-20 amino acids) that is ideal for LC-MS/MS analysis.[6]

  • Peptide Cleanup:

    • Acidify the reaction to a pH < 3 by adding formic acid to a final concentration of 1%. This stops the trypsin activity.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.

    • Dry the cleaned peptides in a vacuum centrifuge and store them at -80°C until LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

LC-MS/MS Analysis
  • Resuspend the dried peptides in a solution of 2% ACN, 0.1% FA.

  • Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

  • Use a standard 60-120 minute gradient to separate the peptides on a C18 column.

  • Set up a Data-Dependent Acquisition (DDA) method to acquire MS1 scans in the Orbitrap (e.g., at 120,000 resolution) followed by MS/MS fragmentation (e.g., HCD) of the top 15-20 most abundant precursor ions.

Database Searching and Quantification
  • Process the raw MS data using a proteomics software suite such as MaxQuant or Proteome Discoverer.

  • Perform a database search against a relevant protein sequence database (e.g., UniProt Human).

  • Critical Search Parameters:

    • Enzyme: Trypsin/P.

    • Fixed Modification: Carbamidomethyl (C) (+57.021 Da) on cysteine (from the IAA step).

    • Variable Modifications:

      • Oxidation (M) (+15.995 Da).

      • Ethylation (C, H, K) (+29.04 Da).

      • Ethylation-¹³C₂ (C, H, K) (+31.05 Da).

  • For quantification, use the software's stable isotope labeling workflow, defining the "light" label as Ethylation and the "heavy" label as Ethylation-¹³C₂. The software will automatically find peptide pairs and calculate the Heavy/Light (H/L) intensity ratios.

Data Presentation and Interpretation

The primary output is a list of identified ethylation sites and their relative abundance across samples. The data can be summarized in a table for clarity.

Table 1: Example Quantitative Data from a Competitive Ethylation Experiment

ProteinPeptide SequenceModified ResidueH/L Ratio (Bromoethane-¹³C₂)Interpretation
GAPDHIIGRTGC NRAAPTIVFPSKCys-1520.95Site is highly accessible to the probe.
HSP90AA1YIC QESVFSKCys-5720.21Site has low accessibility or reactivity.
ALDOAVLAAVK ALRLys-1470.05Minor ethylation detected on a lysine residue.
EGFRGTEH LERHis-2110.12Minor ethylation detected on a histidine residue.

H/L Ratio represents the intensity of the Bromoethane-¹³C₂ labeled peptide divided by the intensity of its unlabeled counterpart.

A high H/L ratio indicates a site that is readily modified by the probe, suggesting it is a potent nucleophile in a favorable chemical environment. This approach is particularly powerful in competitive profiling experiments to identify the targets of an unlabeled ethylating drug.

Advanced Application: Kinetic Analysis

This methodology can be extended to study the kinetics of ethylation.[7] By performing a time-course experiment (e.g., quenching the labeling reaction at different time points from seconds to hours), one can measure the rate of modification at specific sites. Plotting the H/L ratio as a function of time allows for the determination of reaction rate constants, providing deeper insights into the chemical reactivity of individual sites within the proteome. The study of kinetic isotope effects (KIEs) can also provide information on reaction mechanisms.[8][9]

References

  • Schmidt, A., Kellermann, J. and Lottspeich, F. (2005). A novel strategy for quantitative proteomics using isotope-coded protein labels. Proteomics, 5(1), pp.4-15. Available at: [Link]

  • Szczepanska, M. and Seta, F. (2014). Stable isotope labeling with 13CO2 coupled with mass spectrometry allows monitoring the incorporation of 13C into photosynthetic intermediates. Photosynthesis Research, 121(2-3), pp.247-257. Available at: [Link]

  • Pop, A. A., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), pp.4567-4575. Available at: [Link]

  • Degenhardt, A. (2011). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 64, pp.139-146. Available at: [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), p.4688. Available at: [Link]

  • Wikipedia. (2023). Isotopic labeling. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane. Available at: [Link]

  • Weitkamp, J., et al. (2005). Isotopic Labeling and Kinetic Isotope Effects. Handbook of Heterogeneous Catalysis. Available at: [Link]

  • Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting. Available at: [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Available at: [Link]

  • Di Fiandra, L., et al. (2015). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Journal of Proteome Research, 14(3), pp.1235-1249. Available at: [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]

  • Pop, A. A., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Michigan State University Department of Chemistry. Available at: [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Available at: [Link]

Sources

Method

The Gold Standard for Volatile Analyte Quantification: Bromoethane-13C2 as an Internal Standard in Mass Spectrometry

Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, environmental monitoring, and food safety,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, environmental monitoring, and food safety, the demand for precise and accurate quantification of volatile organic compounds (VOCs) is paramount. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for these analyses. However, the journey from sample injection to reliable data is fraught with potential variability. Ion suppression, sample preparation inconsistencies, and instrumental drift can all introduce errors that compromise the integrity of quantitative results.[1] To navigate these challenges, the principle of isotope dilution mass spectrometry (IDMS), utilizing a stable isotope-labeled (SIL) internal standard, has emerged as the gold standard for achieving the highest levels of accuracy and precision.[2]

This application note provides a comprehensive guide to the theory, application, and detailed protocols for using Bromoethane-13C2 as an internal standard for the quantification of bromoethane and other related volatile organic compounds by mass spectrometry. We will delve into the causality behind its selection, its inherent advantages over other internal standards, and provide field-proven methodologies for its successful implementation.

The Foundational Principle: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique used for the precise determination of the concentration of an element or compound in a sample.[3][4] The core principle involves the addition of a known amount of an isotopically enriched version of the analyte—the "spike" or internal standard—to the sample.[3][5] This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[6]

By measuring the altered isotopic ratio of the analyte in the spiked sample using a mass spectrometer, the original concentration of the analyte can be calculated with high accuracy.[3] A key assumption, and a critical step in the procedure, is the achievement of complete isotopic equilibrium, meaning the internal standard must be thoroughly homogenized with the sample.[2][7]

Why Bromoethane-13C2? The Scientific Rationale

The selection of an appropriate internal standard is a critical decision in method development. A suitable internal standard should ideally have physicochemical properties very similar to the analyte to ensure it behaves consistently throughout the analytical process, from extraction to detection.[8] Stable isotope-labeled standards are considered the most effective internal standards because their chemical and physical behavior is nearly identical to their unlabeled counterparts.[9]

Bromoethane-13C2, where both carbon atoms are the stable ¹³C isotope, offers several distinct advantages:

  • Co-elution with the Analyte: Due to its identical chemical structure, Bromoethane-13C2 co-elutes with unlabeled bromoethane in chromatographic separations. This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.[10][11]

  • Similar Extraction and Purge Efficiency: Bromoethane-13C2 exhibits the same volatility and solubility as bromoethane, ensuring that it is extracted from the sample matrix and purged with the same efficiency. This corrects for variability in sample preparation and introduction into the mass spectrometer.[12]

  • Distinct Mass-to-Charge Ratio (m/z): The two ¹³C atoms give Bromoethane-13C2 a mass that is two daltons higher than the most abundant isotopologue of bromoethane. This mass difference is easily resolved by most mass spectrometers, allowing for simultaneous and independent measurement of the analyte and the internal standard without isobaric interference.

  • High Isotopic Purity: Commercially available Bromoethane-13C2 boasts high isotopic purity (typically >99 atom % ¹³C), which is essential for accurate quantification.[13] Contamination with the unlabeled analyte would lead to an overestimation of the analyte's concentration.[13]

Physicochemical Properties of Bromoethane and its ¹³C₂-Isotopologue

A thorough understanding of the physical and chemical properties of bromoethane is essential for developing robust analytical methods.

PropertyBromoethane (C₂H₅Br)Bromoethane-13C2 (¹³C₂H₅Br)
CAS Number 74-96-434189-75-8[13]
Molecular Weight ~108.97 g/mol ~110.95 g/mol [13]
Boiling Point 38-40 °C[14]37-40 °C[13]
Density ~1.46 g/mL at 20 °C~1.487 g/mL at 25 °C[13]
Solubility in Water Limited[14]Limited
Appearance Colorless, volatile liquid[14]Colorless liquid

Application Focus: Quantification of Volatile Organic Compounds

Bromoethane-13C2 is an ideal internal standard for the analysis of bromoethane and other small, volatile halogenated hydrocarbons in various matrices, including:

  • Environmental Samples: Monitoring of groundwater, surface water, and soil for pollutants.[14]

  • Food and Beverages: Detection of fumigant residues in agricultural products and processed foods.[15][16][17]

  • Pharmaceuticals: Analysis of residual solvents and potential genotoxic impurities in drug substances and products.[3]

The following protocols provide a framework for the use of Bromoethane-13C2 in these applications. It is imperative that any analytical method be fully validated to demonstrate its fitness for the intended purpose, in accordance with guidelines such as those from the ICH or EPA.[15]

Experimental Protocols

Protocol 1: Preparation of Standards

Objective: To prepare accurate stock and working standard solutions of Bromoethane-13C2.

Materials:

  • Bromoethane-13C2 (≥99 atom % ¹³C)

  • Methanol (Purge-and-trap grade or equivalent)

  • Class A volumetric flasks (10 mL)

  • Gas-tight syringes

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Place approximately 9.8 mL of methanol into a 10 mL volumetric flask. b. Allow the flask to stand for about 10 minutes to allow alcohol-wetted surfaces to dry, then weigh the flask to the nearest 0.1 mg.[1] c. Using a gas-tight syringe, add a known volume of Bromoethane-13C2 directly into the methanol. d. Reweigh the flask to determine the exact mass of the added standard. e. Dilute to the mark with methanol, stopper, and mix thoroughly by inverting the flask several times. f. Calculate the precise concentration of the stock solution in mg/mL. g. Transfer the stock solution to an amber vial with a PTFE-lined cap and store at 2-8°C.

  • Working Standard Solution Preparation: a. Prepare a series of working standard solutions by diluting the stock solution with methanol. The concentration of these solutions will depend on the expected analyte concentration in the samples and the desired calibration range. b. A typical working internal standard concentration for spiking into samples might be in the range of 1-10 µg/mL.

Protocol 2: Sample Preparation and Analysis by Purge and Trap GC-MS

Objective: To quantify bromoethane in an aqueous sample using Bromoethane-13C2 as an internal standard. This protocol is based on the principles outlined in EPA Method 8260C.

Materials and Instrumentation:

  • Purge and trap concentrator

  • Gas chromatograph with a capillary column (e.g., DB-1, 60 m x 0.32 mm, 3.0 µm)[12]

  • Mass spectrometer

  • 5 mL gas-tight syringe

  • Sample vials (40 mL VOA vials with PTFE-lined septa)[4]

Procedure:

  • Sample Collection and Preservation: a. Collect samples in 40 mL VOA vials, ensuring no headspace. b. If residual chlorine is present, dechlorinate with sodium thiosulfate.[4] c. Store samples at 4°C until analysis.[4]

  • Sample Spiking: a. Allow the sample to come to room temperature. b. Using a 5 mL syringe, transfer 5 mL of the sample into the purging vessel. c. Add a known amount of the Bromoethane-13C2 working standard solution to the sample in the purging vessel. A typical spiking level might result in a final concentration of 5-20 µg/L.

  • Purge and Trap Analysis: a. Purge the sample with an inert gas (e.g., helium) at a defined flow rate and duration (e.g., 40 mL/min for 11 minutes). b. The volatile compounds, including the analyte and internal standard, are trapped on a sorbent trap. c. After purging, the trap is rapidly heated to desorb the compounds onto the GC column.

  • GC-MS Analysis: a. GC Conditions (Example):

    • Injector: Splitless mode
    • Oven Program: 40°C for 5 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.[12]
    • Carrier Gas: Helium at a constant flow. b. MS Conditions (Example):
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
    • Ions to Monitor:
    • Bromoethane: m/z 108, 110 (quantification), 29 (confirmation)
    • Bromoethane-13C2: m/z 110, 112 (quantification), 31 (confirmation)

Data Analysis and Quantification:

The concentration of bromoethane in the sample is calculated using the following isotopic dilution equation:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RRF)

Where:

  • Area_analyte: The peak area of the quantification ion for bromoethane.

  • Area_IS: The peak area of the quantification ion for Bromoethane-13C2.

  • Concentration_IS: The known concentration of Bromoethane-13C2 spiked into the sample.

  • RRF (Relative Response Factor): Determined from the analysis of calibration standards containing known amounts of both the analyte and the internal standard.

Visualizing the Workflow

Isotopic Dilution Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Unknown Sample (Contains Analyte) SpikedSample Spiked Sample (Analyte + IS) Sample->SpikedSample Spike Addition Spike Known Amount of Bromoethane-13C2 (IS) Spike->SpikedSample Extraction Extraction / Purge & Trap SpikedSample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Measure Isotope Ratio) GCMS->Data Calculation Isotope Dilution Calculation Data->Calculation Result Analyte Concentration Calculation->Result

Caption: Workflow for Isotopic Dilution Mass Spectrometry.

GC-MS Analytical Workflow

GCMS_Workflow cluster_0 Sample Introduction cluster_1 Separation cluster_2 Detection cluster_3 Data System PurgeTrap Purge & Trap Volatiles transferred to sorbent trap GC Gas Chromatograph Separation of compounds on capillary column PurgeTrap->GC Thermal Desorption MS Mass Spectrometer Ionization, mass filtering, and detection GC->MS Elution Data Data System Chromatogram & Mass Spectra MS->Data Signal

Caption: A typical GC-MS analytical workflow.

Conclusion: Ensuring Data Integrity

The use of Bromoethane-13C2 as an internal standard in mass spectrometry, particularly for the analysis of volatile organic compounds, represents a robust strategy for achieving high-quality, reliable quantitative data. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results. The protocols outlined in this application note provide a solid foundation for the development and validation of analytical methods. By adhering to the principles of isotope dilution and employing sound analytical practices, researchers and drug development professionals can have a high degree of confidence in the integrity of their quantitative data.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

  • ResearchGate. (n.d.). Chemical structure of Bromoethane. [Link]

  • Wikipedia. (n.d.). Isotope dilution. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • ResearchGate. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. [Link]

  • Arnhild, T., Johansen, J. E., & Lund, H. M. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. [Link]

  • Swartz, M. (2010). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • ResearchGate. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). [Link]

  • Classic Chemistry Experiments. (n.d.). Preparation of bromoethane. [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

  • PubChem. (n.d.). 1,2-Dibromoethane-13C2. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2018). Some considerations in the use of internal standards in analytical method development. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • ResearchGate. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • PubChem. (n.d.). Bromo(1-13C)ethane. [Link]

  • Taylor & Francis Online. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromoethane-13C2 in Metabolic Labeling

Topic: Troubleshooting Low Incorporation of Bromoethane-13C2 ( -Ethyl Bromide) Context: Chemical Derivatization for Differential Isotope Labeling (DIL) in Metabolomics Audience: Analytical Chemists, Metabolomics Research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Incorporation of Bromoethane-13C2 (


-Ethyl Bromide)
Context:  Chemical Derivatization for Differential Isotope Labeling (DIL) in Metabolomics
Audience:  Analytical Chemists, Metabolomics Researchers, Drug Discovery Scientists

Introduction: The Mechanics of 13C-Ethylation

You are likely employing Bromoethane-13C2 for Differential Isotope Labeling (DIL) —a technique where one sample population (e.g., Control) is derivatized with light reagent (


-bromoethane) and the experimental group with the heavy isotopologue (

-bromoethane). When mixed and analyzed via LC-MS or GC-MS, the mass shift (typically +2.0067 Da per ethyl group) allows for precise relative quantification and noise reduction.

"Low incorporation" in this context typically refers to poor chemical reaction yield (derivatization efficiency), not biological uptake. Bromoethane is an alkylating agent, not a metabolic nutrient. If you are attempting to feed this to live cells, STOP ; it is cytotoxic and will not trace metabolic flux in the traditional sense.

This guide assumes you are performing ex vivo chemical derivatization of metabolite extracts (e.g., carboxyls, amines, phenols).

Part 1: Critical Reagent Handling (The Volatility Trap)

Q: My LC-MS signal for the heavy-labeled analytes is negligible, but the light-labeled signal is strong. The reagent was added, so why didn't it react?

A: The primary suspect is reagent evaporation before reaction initiation.

Bromoethane-13C2 has a boiling point of 38.4°C . In many metabolomics protocols, reaction vials are heated to 40–60°C to accelerate kinetics. If your vessel is not pressure-tight, the reagent will vaporize into the headspace or escape entirely before it can alkylate your analytes.

Troubleshooting Protocol:

  • Cold Addition: Always chill the reaction vial and the Bromoethane-13C2 stock to 0–4°C before addition.

  • Sealed Systems: Use crimp-top vials with PTFE-lined caps or high-pressure screw caps. Never use standard snap-caps or open vessels for this reaction.

  • Order of Operations: Add the base and sample first. Add Bromoethane-13C2 last, immediately seal, and then vortex.

  • Solvent Headspace: Minimize headspace in the reaction vial to keep the reagent partitioned in the liquid phase.

Part 2: Reaction Conditions & Catalysis

Q: I am trying to label carboxylic acids (e.g., Fatty Acids, Krebs Cycle intermediates), but the yield is <10%. What is wrong with my base/solvent system?

A: Bromoethane is less reactive than Iodomethane. You likely need a Phase Transfer Catalyst (PTC) or a "Loose Ion" Base.

Ethylation via


 mechanism requires the nucleophile (metabolite) to be deprotonated and "naked" (stripped of tight solvation shells).

Optimization Matrix:

ParameterStandard Protocol (Low Yield Risk)Optimized Protocol (High Yield) Why?
Solvent Methanol or WaterAcetonitrile (ACN), DMF, or Acetone Aprotic polar solvents enhance nucleophilicity. Protic solvents (MeOH) solvate anions, hindering reaction.
Base Pyridine or Triethylamine

or

Carbonate bases are stronger. Cesium (

) is large, creating a "loose ion pair" with the carboxylate, boosting reactivity.
Catalyst None18-Crown-6 or TBAI Crown ethers solubilize inorganic bases in organic solvents; TBAI (Tetrabutylammonium iodide) acts as a phase transfer catalyst and iodide source (Finkelstein reaction in situ).

The "Finkelstein Assist" Trick: Add a catalytic amount of Sodium Iodide (NaI) or TBAI to the reaction. The iodide displaces the bromide on the ethyl group (forming Ethyl-Iodide in situ), which is a vastly superior leaving group, accelerating the reaction with your metabolite.

Part 3: Matrix Interference & Competition

Q: My standard curves look perfect, but biological extracts show poor labeling. Why?

A: Competitive Hydrolysis and Matrix Nucleophiles.

Biological extracts contain water and ubiquitous nucleophiles (thiols, amines) that compete with your target (e.g., carboxyls) for the limited Bromoethane-13C2.

Diagnostic Steps:

  • Water Content: Bromoethane hydrolyzes to Ethanol in aqueous basic conditions. Ensure your metabolite extract is dried completely (SpeedVac or Lyophilization) before adding the anhydrous organic reaction solvent.

  • Stoichiometry: Biological samples have high "nucleophilic load." A 1:1 molar ratio of reagent to target is insufficient. Use a 50-fold to 100-fold molar excess of Bromoethane-13C2 to overwhelm competing side reactions (hydrolysis, protein side chains).

Part 4: Workflow Visualization

The following diagram illustrates the optimized Differential Isotope Labeling (DIL) workflow, highlighting the critical control points for Bromoethane-13C2.

DIL_Workflow cluster_Labeling Derivatization Reaction (Parallel) Samples Biological Samples (Control vs. Treated) Extraction Metabolite Extraction (Quench & Dry Completely) Samples->Extraction Rxn_Light Reaction A (Control) + 12C-Bromoethane + Base (Cs2CO3) + Catalyst (TBAI) Extraction->Rxn_Light Split Sample Rxn_Heavy Reaction B (Treated) + 13C2-Bromoethane + Base (Cs2CO3) + Catalyst (TBAI) Extraction->Rxn_Heavy Split Sample Note1 CRITICAL: Anhydrous Conditions Prevent Hydrolysis Extraction->Note1 Quench Quench Reaction (Add Acid/Water) Rxn_Light->Quench Rxn_Heavy->Quench Note2 CRITICAL: Sealed Vial Prevent Evaporation (BP 38°C) Rxn_Heavy->Note2 Mix Mix Samples (1:1) Quench->Mix Analysis LC-MS Analysis Detect Δ Mass = +2.0067 Da Mix->Analysis

Figure 1: Optimized Differential Isotope Labeling (DIL) workflow using Bromoethane-13C2. Note the critical requirements for anhydrous conditions and sealed reaction vessels.

Part 5: Mass Spectrometry Detection Issues

Q: I am sure the reaction worked (precipitate formed), but I cannot find the mass shift in the data.

A: You might be looking for the wrong mass or experiencing ionization suppression.

  • The Mass Shift:

    • Formula Change:

      
       (loss) 
      
      
      
      (gain).
    • Net Mass Shift:

      • 
        -Ethylation: 
        
        
        
        Da.
      • 
        -Ethylation: 
        
        
        
        Da.
      • Difference (

        
        ): 2.0067 Da  (per ethyl group).
        
    • Check: If your metabolite has two reactive sites (e.g., Succinic acid), the shift will be

      
       Da. Ensure your search parameters account for multi-ethylated species.
      
  • Ionization Mode:

    • Ethylation often blocks acidic protons (COOH

      
       COOEt). This renders Negative Ion Mode (ESI-)  ineffective for the derivatized product.
      
    • Solution: Switch to Positive Ion Mode (ESI+) . The esterified product will likely ionize as

      
       or 
      
      
      
      .

References

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling for Comprehensive Liquid Chromatography Mass Spectrometry Based Metabolomics. Analytical Chemistry. (Note: Foundational text on DIL logic, applicable to alkylation strategies).

  • Shortreed, M. R., et al. (2006). Ionizable Isotopic Labeling Reagents for Relative Quantification of Amine Metabolites by Mass Spectrometry. Analytical Chemistry.

  • Han, J., et al. (2013). 13C-Labeling in Metabolomics. Metabolomics. (General principles of isotope labeling efficiency).

Optimization

Bromoethane-13C2 degradation and stability issues

Isotope Stability & Handling Guide Product: Bromoethane-1,2-13C2 (Ethyl Bromide-13C2) CAS: [Labeled Analog] Critical Property: Volatile Alkylating Agent ( ) Urgent Triage: Storage & Integrity Preventing loss of high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Isotope Stability & Handling Guide

Product: Bromoethane-1,2-13C2 (Ethyl Bromide-13C2) CAS: [Labeled Analog] Critical Property: Volatile Alkylating Agent (


)

Urgent Triage: Storage & Integrity

Preventing loss of high-value isotopic material.

Q: My ampoule arrived, but I am not ready to use it. How do I store it?

A: Do not store Bromoethane-13C2 in the original shipping ampoule once opened, and avoid standard screw-cap vials for long-term storage.

  • The Problem: Bromoethane is highly volatile. Standard caps often have liners (like polyethylene) that swell or degrade upon exposure to alkyl halides, leading to evaporation of the expensive isotope.

  • The Protocol:

    • Transfer: Immediately transfer the liquid to a J. Young NMR tube (with a Teflon/glass valve) or a vial with a Mininert™ valve . These provide a hermetic seal superior to crimp caps.

    • Temperature: Store at -20°C . While 4°C is acceptable for days, -20°C is required to halt hydrolysis and minimize vapor pressure for weeks/months.

    • Light: Wrap the container in aluminum foil. Light promotes homolytic cleavage of the C-Br bond, generating bromine radicals (

      
      ).
      
Q: The liquid has turned slightly yellow. Is it ruined?

A: Not necessarily, but it indicates degradation.

  • Diagnosis: The yellow color is elemental bromine (

    
    ), formed via the oxidation of Hydrogen Bromide (
    
    
    
    ).
    
    
    is the byproduct of hydrolysis (reaction with moisture).
  • Causality:

    
    
    
  • Action:

    • Mild Yellow: Can often be removed by passing the neat liquid through a small plug of activated basic alumina or treating with silver wool (precipitates AgBr).

    • Dark Orange/Brown: Significant decomposition has occurred. Verify purity via NMR before use.

Diagnostic Hub: Purity Verification

Distinguishing the isotope from its degradation products.

Q: How does the 13C-labeling affect my NMR analysis?

A: You cannot use standard Bromoethane reference spectra. The dual 13C label introduces Spin-Spin Coupling (


)  that splits your carbon signals.
13C NMR Interpretation Guide (Proton Decoupled)

In a non-labeled sample, you see two singlets. In Bromoethane-1,2-13C2, you will see two doublets due to the direct bond between the two 13C nuclei.

NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Diagnostic Note
C-1 (

)
~27.0 ppmDoublet (d) ~35-40 HzPrimary Purity Check.
C-2 (

)
~19.0 ppmDoublet (d) ~35-40 HzLess sensitive to degradation shifts.
Degradation (EtOH) ~58.0 ppm Doublet (d)~35-40 HzThe "Smoking Gun" for hydrolysis.

Technical Insight: If you see a small doublet appearing around 58 ppm , your sample has hydrolyzed into Ethanol-13C2. The shift from 27 ppm (C-Br) to 58 ppm (C-OH) is the most reliable indicator of degradation.

Q: The 1H NMR looks like a mess. Why?

A: This is expected. In standard Bromoethane, the


 is a quartet and 

is a triplet. In the 13C2-labeled analog, the large one-bond Heteronuclear Coupling (

)
dominates.
  • 
     Value:  ~150 Hz.
    
  • Result: The standard multiplets are split into widely spaced "satellite" peaks (which are now the main peaks). Do not mistake these wide splittings for impurities.

Workflow: Purity Decision Tree

PurityCheck Start Start: Visual Inspection Color Is the liquid yellow? Start->Color Treat Treat with Ag wool / Basic Alumina Color->Treat Yes NMR Run 13C NMR (CDCl3) Color->NMR No (Colorless) Treat->NMR PeakCheck Check 58 ppm Region NMR->PeakCheck Clean No Peaks at 58 ppm Doublets at 27 & 19 ppm PeakCheck->Clean Absent Dirty Doublet present at 58 ppm PeakCheck->Dirty Present Calc Integrate 27 ppm vs 58 ppm Calculate % Purity Dirty->Calc

Figure 1: Decision logic for assessing Bromoethane-13C2 purity prior to synthesis.

Reaction Optimization

Maximizing yield with expensive reagents.

Q: I am getting low yields in my alkylation reaction. Is it the isotope effect?

A: Unlikely. While Primary Kinetic Isotope Effects (KIE) exist, 13C KIEs are usually small (


) and rarely destroy a reaction yield.
The likely culprit is volatility or competition elimination. 
Troubleshooting Protocol:
  • The "Closed System" Rule: Because Bromoethane-13C2 boils at ~38°C, exothermic reactions (like deprotonation followed by alkylation) can boil off your reagent before it reacts.

    • Fix: Use a reflux condenser cooled to -10°C (glycol/water) or perform the addition in a sealed pressure tube if safety permits.

  • Elimination Competition: Strong bases (e.g., t-BuOK) may cause E2 elimination, converting your expensive Bromoethane into Ethylene-13C2 (gas), which escapes.

    • Fix: Switch to a strictly nucleophilic base if possible, or keep temperatures low (0°C) to favor

      
       over E2.
      
Degradation Pathway Visualization

Degradation EtBr Bromoethane-13C2 (Active Reagent) EtOH Ethanol-13C2 (Dead End) EtBr->EtOH Hydrolysis HBr HBr (Acid Catalyst) EtBr->HBr + H2O H2O Moisture (H2O) H2O->EtOH HBr->EtBr Autocatalysis Br2 Br2 (Yellow Color) HBr->Br2 Oxidation (O2/Light)

Figure 2: The degradation cascade. Note that HBr generation can accelerate further degradation, necessitating acid scavengers (e.g., K2CO3) in storage or reaction mixtures.

Disposal & Safety

Q: How do I dispose of the waste?

A: Treat as halogenated organic waste, but quench reactive residues first.

  • Quench: Add the residue to a dilute solution of NaOH in ethanol. This converts remaining alkyl halide to ethanol/salt.

  • Segregate: Do not mix with non-halogenated solvents.

References

  • Doc Brown's Chemistry. Interpretation of the C-13 NMR spectrum of bromoethane. (Explains the chemical shift environments and electronegativity effects).

  • Reich, H. J.[1] (UW-Madison). 13C-13C Coupling Constants.[2] (Defines the expected ~35-40 Hz splitting for directly bonded 13C nuclei).

  • Sigma-Aldrich. The Proper Storage and Handling of Volatile Analytical Standards. (Protocols for handling low-boiling standards and preventing headspace loss).

  • Australian Journal of Chemistry. The gas-phase decomposition of ethyl bromide. (Kinetics of HBr elimination and autocatalysis).

Sources

Troubleshooting

Technical Support Center: Bromoethane-13C2 Labeling Optimization

Topic: Optimizing Bromoethane-13C2 Concentration for Chemical Derivatization & Cell Extract Labeling Status: Operational | Tier: Level 3 (Senior Application Support) Introduction: The "Sweet Spot" of Alkylation Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Bromoethane-13C2 Concentration for Chemical Derivatization & Cell Extract Labeling

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Sweet Spot" of Alkylation

Welcome to the technical support hub for Bromoethane-13C2 (


). You are likely here because you are performing Differential Isotope Labeling (DIL)  for metabolomics or proteomics.

The Core Challenge: Bromoethane-13C2 is a volatile alkylating agent (Boiling Point: ~38°C). "Optimizing concentration" is not just about how much you add; it is a dynamic battle against evaporation , hydrolysis , and ionization suppression .

This guide abandons generic advice. We focus on the specific stoichiometry and handling protocols required to achieve >95% labeling efficiency without destroying your mass spec sensitivity.

Module 1: Reagent Handling (The Volatility Crisis)

User Complaint: "My labeling efficiency drops drastically between the first and last sample in a batch."

Root Cause: Bromoethane-13C2 is extremely volatile. If you work with open tubes at room temperature, the effective concentration decreases by the minute, leading to variable reaction yields.

Troubleshooting Protocol: The "Cold-Trap" Method
ParameterStandard Practice (FAIL)Optimized Protocol (PASS)
Temperature Room Temp (20-25°C)-20°C (Pre-chilled)
Vessel Eppendorf / Open VialSeptum-sealed Gas-tight Vial
Solvent Water/MethanolAnhydrous Acetonitrile (ACN) or DMF
Addition Pipetting from open bottleHamilton Syringe through Septum

The Fix:

  • Stock Preparation: Dissolve neat Bromoethane-13C2 in anhydrous Acetonitrile (ACN) to create a 1M or 2M stock solution. Store this at -20°C. Never pipette neat reagent directly into room-temperature samples.

  • The "Vapor Lock" Technique: Perform all reactions in septum-capped HPLC vials. Inject the reagent through the septum to prevent vapor loss.

Module 2: Reaction Stoichiometry & pH Optimization

User Complaint: "I am seeing split peaks (labeled vs. unlabeled) for my amines and carboxyls."

Root Cause: Insufficient Molar Excess or incorrect pH . Alkylation releases acid (HBr). If the pH drops, the nucleophilicity of your target amines/thiols decreases, halting the reaction.

The "50x Rule" for Concentration

You do not need a specific "millimolar" concentration; you need a specific Molar Ratio .

  • Target: 50-fold to 100-fold molar excess of Bromoethane-13C2 relative to total reactive functional groups (amines + thiols + carboxyls) in the lysate.

  • Base Catalyst: You MUST add a base to scavenge the HBr byproduct.

Optimized Workflow Diagram

G Lysate Cell Lysate (Metabolites) Reaction Alkylation Reaction (pH > 8.5, 30-60 min) Lysate->Reaction Base Base Catalyst (DIEA or K2CO3) Base->Reaction Maintains pH Reagent Bromoethane-13C2 (50x Excess in ACN) Reagent->Reaction Ethyl Donor Quench Quench (Formic Acid) Reaction->Quench Stop Rxn MS LC-MS Analysis (Ethyl-Labeled) Quench->MS

Figure 1: Critical reaction pathway for Bromoethane-13C2 derivatization. Note the requirement for a base catalyst to drive the reaction to completion.

Step-by-Step Optimization Protocol
  • Dry the Sample: Evaporate cell lysate to dryness (remove water, as it competes with the label).

  • Reconstitution: Resuspend in 50

    
    L anhydrous ACN containing 5% Diisopropylethylamine (DIEA) or Triethylamine (TEA).
    
    • Why? The base (DIEA) keeps the functional groups deprotonated (nucleophilic).

  • Reagent Addition: Inject Bromoethane-13C2 to a final concentration of 5% v/v (approx. 0.6 M). This usually ensures the required >50x excess for typical metabolomic extracts.

  • Incubation: 60 minutes at 40°C (sealed vial).

    • Note: Do not exceed 50°C. The reagent will vaporize and blow the septum.

Module 3: Signal Enhancement vs. Matrix Effects

User Complaint: "I labeled my samples, but my MS signal intensity actually decreased."

Root Cause: You likely have Ion Suppression caused by excess unreacted Bromoethane or the base catalyst.

The "Clean-Up" Strategy

Excess Bromoethane-13C2 can damage LC columns and suppress ionization.

  • Evaporation is Mandatory: After the reaction, you must evaporate the sample to dryness (SpeedVac).

    • Benefit: Bromoethane is volatile.[1] Evaporation removes the excess reagent, leaving only the labeled metabolites.

  • Reconstitution: Resuspend in your LC mobile phase (e.g., 0.1% Formic Acid in Water/ACN).

  • Differential Isotope Labeling (DIL) Setup:

    • Sample A (Control): Label with Bromoethane-12C2 (Light).

    • Sample B (Treated): Label with Bromoethane-13C2 (Heavy).

    • Mix: Combine 1:1.

    • Analyze: Look for "doublets" separated by 2.0067 Da (per ethyl group). This filters out background noise and confirms the metabolite identity.

Module 4: Safety & Live Cell Warning (Red Flag)

User Question: "Can I add Bromoethane-13C2 directly to live cell culture media to track uptake?"

CRITICAL WARNING: NO. Bromoethane is a potent alkylating agent and mutagen.

  • Toxicity: It will alkylate DNA (forming ethyl-guanine adducts) and proteins indiscriminately, causing rapid cell death or apoptosis. It is not a metabolic tracer like Glucose-13C.

  • Volatility: In a 37°C incubator, it will evaporate from the media immediately, posing an inhalation hazard to the researcher and contaminating the incubator.

Exception (Mutagenesis Studies): If your specific goal is to study DNA damage (ethylation adducts), you must:

  • Use sealed, gas-tight culture vessels.

  • Limit exposure time (<4 hours).

  • Perform all work in a certified chemical fume hood.

References

  • National Institutes of Health (NIH). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2014). [Link]

  • Frontiers in Molecular Biosciences. An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015).[2] [Link]

  • Bioanalysis. Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. (2017).[3] [Link]

  • ResearchGate. Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. [Link]

  • Prudent Practices in the Laboratory (NCBI). Working with Volatile and Hazardous Chemicals. [Link]

Sources

Optimization

Troubleshooting poor signal-to-noise in Bromoethane-13C2 NMR

Ticket ID: #BE-13C2-SN-001 Subject: Troubleshooting Poor Signal-to-Noise (S/N) in -Bromoethane Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division Executive Summary You are experiencing lower-t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BE-13C2-SN-001 Subject: Troubleshooting Poor Signal-to-Noise (S/N) in


-Bromoethane
Assigned Specialist:  Senior Application Scientist, Magnetic Resonance Division
Executive Summary

You are experiencing lower-than-expected Signal-to-Noise (S/N) ratios with


-labeled Bromoethane (

). Given that isotopic enrichment should theoretically increase sensitivity by

compared to natural abundance, "poor signal" indicates a specific failure mode in sample handling, relaxation dynamics, or pulse sequence selection.

This guide treats your spectrometer as a system of variables. We will isolate the root cause using a tiered diagnostic approach.

Tier 1: Sample Integrity & Volatility (The "Empty Tube" Check)

Q: My sample concentration was calculated correctly, so why is the signal weak?

A: Bromoethane is highly volatile. You may be scanning a partially empty tube. Bromoethane has a boiling point of 38.4°C . During a standard


 experiment, the decoupling sequence (WALTZ-16 or GARP) generates significant RF heating. If you are using a standard NMR tube with a plastic cap, the sample can vaporize or leak during the acquisition, especially if the probe temperature is unregulated.

Diagnostic Protocol:

  • Check the Lock Level: Does the deuterium lock signal drift downward over time? This indicates solvent/sample loss.[1]

  • Visual Inspection: After the run, check the solvent meniscus level. Has it dropped?

Corrective Workflow:

VolatilityProtocol Start Sample Prep Chill Chill Solvent & Analyte (0°C) Start->Chill Transfer Rapid Transfer Chill->Transfer TubeType Select Tube Type Transfer->TubeType Standard Standard Cap (High Risk) TubeType->Standard Standard JYoung J-Young Valve (Recommended) TubeType->JYoung Volatile Seal Parafilm Seal Standard->Seal Required Temp Set Probe T = 298K JYoung->Temp Seal->Temp

Figure 1: Handling protocol for volatile analytes like Bromoethane to prevent sample loss during acquisition.

Tier 2: Relaxation Dynamics (The Saturation Trap)

Q: I am using standard parameters (D1 = 2 sec). Is this sufficient?

A: Likely not. Small, symmetrical molecules like Bromoethane often exhibit long longitudinal relaxation times (


).
In 

NMR, relaxation is dominated by the Dipolar mechanism. While the attached protons help relax the carbons, the small molecular size leads to rapid tumbling (short correlation time,

), which ironically results in inefficient relaxation and long

values (often 5–20 seconds).

If your Repetition Rate (


) is shorter than 

, you saturate the signal. The nuclei do not return to equilibrium before the next pulse, progressively killing your signal intensity.

Data: Impact of D1 on Signal Intensity

ParameterStandard SetupOptimized for QuantOptimized for S/N (Ernst Angle)
Pulse Angle



Relaxation Delay (D1) 2.0 sec

(e.g., 30s)

Result Severe Saturation Max Signal (Slow)Max S/N per unit time

Corrective Action:

  • Measure

    
    :  Run a quick t1ir (Inversion Recovery) experiment.
    
  • Adjust Pulse: If you cannot wait 30 seconds between scans, reduce your pulse angle (

    
    ) to 
    
    
    
    . This allows faster scanning (shorter
    
    
    ) without saturation.
Tier 3: Pulse Sequence & NOE (The "Silent" Enhancement)

Q: I switched to "Inverse Gated" decoupling to be quantitative, but my signal dropped. Why?

A: You sacrificed the Nuclear Overhauser Effect (NOE). The NOE can enhance


 signals by a factor of up to 2.98x  (1 + 

) when protons are decoupled.
  • Power Gated (zgpg): Decoupler is ON during relaxation delay (

    
    ) and acquisition (
    
    
    
    ). This builds up NOE.[2] Use this for maximum S/N.
  • Inverse Gated (zgig): Decoupler is OFF during

    
     and ON during 
    
    
    
    . This kills the NOE to ensure peak integrals are quantitative. Use this only if you need exact integration ratios.

Decision Logic:

PulseSequenceLogic Goal Primary Goal? Quant Exact Quantitation Goal->Quant Integrals Sens Max Sensitivity (S/N) Goal->Sens Detection IG Inverse Gated (zgig) NOE = 0 Signal = 1x Quant->IG PG Power Gated (zgpg) NOE = Max Signal = ~3x Sens->PG

Figure 2: Pulse sequence selection strategy. For pure detection of labeled compounds, Power Gated (zgpg) is superior.

Tier 4: The Isotope Effect (The Multiplet Penalty)

Q: My peaks look "short" compared to the solvent peak. Is this an artifact?

A: This is a physical consequence of using


 (doubly labeled) material.
In natural abundance 

NMR, the probability of two

atoms being adjacent is negligible (

). You see singlets. In

-Bromoethane, every C1 is attached to a C2.
  • J-Coupling: The

    
     coupling constant is approximately 35-40 Hz .
    
  • Result: Your "single" peak is split into a doublet. This splits the signal intensity into two peaks, essentially halving the height of the signal relative to the noise floor compared to a singlet of the same integral area.

Verification: Zoom in on your peaks. Do you see a doublet separated by ~40 Hz? If yes, your S/N is actually better than it looks; you are just distributing the intensity.

Summary of Troubleshooting Steps
  • Seal the Sample: Use a J-Young tube or immediate sealing to prevent boiling off the sample at 38°C.

  • Enable NOE: Ensure you are using a Power Gated sequence (zgpg on Bruker) to gain the 3x signal boost.

  • Optimize Relaxation: If signal is still low, reduce pulse angle to

    
     and set 
    
    
    
    seconds.
  • Account for Splitting: Recognize that C-C coupling reduces peak height; measure S/N based on the integral, not just amplitude.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 4: Heteronuclear NMR). Link

  • Bruker BioSpin. (2023). User Manual: 1D Acquisition Parameters & Troubleshooting. Link

  • University of Ottawa NMR Facility. (2020). 12C/13C Isotope Effects on T1 Relaxation Times. Link

  • Reich, H. J. (2024). Relaxation in NMR. University of Wisconsin-Madison Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Bromoethane-13C2 Aqueous Solubility &amp; Stability

Welcome to the Isotope Labeling Technical Support Hub. Subject: Troubleshooting Bromoethane-13C2 (Ethyl Bromide-13C2) in Aqueous Systems.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isotope Labeling Technical Support Hub. Subject: Troubleshooting Bromoethane-13C2 (Ethyl Bromide-13C2) in Aqueous Systems. Ticket Priority: High (Cost/Stability Sensitivity).

Introduction: The "Simple" Molecule That Isn't

Bromoethane-13C2 is a deceptively simple alkyl halide. While chemically basic, its physical behavior in aqueous environments causes disproportionate failure rates in experimental protocols. Users often report three distinct failure modes:

  • Phase Separation: "I added it to water, and it sank to the bottom."

  • Signal Loss: "My NMR signal intensity is dropping over time."

  • pH Drift: "The solution is becoming acidic."

This guide deconstructs these issues using thermodynamic and kinetic principles, ensuring you maximize the utility of this high-value isotopologue.

Module 1: Solubility & Phase Behavior

The Problem: "The Oiling Out Effect"

Users frequently observe a distinct, heavy bead forming at the bottom of the vial after adding Bromoethane-13C2 to water.

The Science
  • Thermodynamic Limit: The solubility of bromoethane in water is approximately 9.1 g/L (0.08 M) at 20°C . While "soluble" in chemical terms, this is a low threshold for many stock solutions.

  • Density Trap: Unlike many organic solvents that float, bromoethane has a density of ~1.46 g/mL . If you exceed the solubility limit, the excess does not form a top layer; it sinks, reducing the surface area available for dissolution and creating a "dead zone" of undissolved tracer.

Troubleshooting Table: Phase Separation
ObservationDiagnosisCorrective Action
Bead at bottom Saturation exceeded (>9 g/L).Do not sonicate (heat risks volatility). Add co-solvent (DMSO/Ethanol) to increase capacity.
Cloudy suspension Micro-emulsion formed.Allow to settle. If it clears with a bottom layer, you are over-saturated. Dilute sample.
Clear solution Successful dissolution.Proceed immediately. Do not store aqueous stocks >4 hours.

Module 2: Stability & Hydrolysis (The "Hidden" Trap)

The Problem: "My Compound is Disappearing"

A common misconception is that the 13C label confers stability. It does not. In fact, in aqueous solution, Bromoethane-13C2 is in a constant race between solubilization and hydrolysis .

The Mechanism: SN2 Attack

Water acts as a nucleophile, attacking the electrophilic alpha-carbon (13C).



  • Kinetic Isotope Effect (KIE): While 13C substitution does create a Kinetic Isotope Effect (typically

    
     for SN2 reactions) , this effect is too small to prevent degradation.
    
  • The pH Feedback Loop: As hydrolysis proceeds, HBr is generated, lowering the pH. While acid (H+) does not accelerate SN2 reactions significantly, basic conditions (high pH) will drastically accelerate hydrolysis via OH- attack (a much stronger nucleophile than water).

Visualization: The Hydrolysis Trap

HydrolysisPathway cluster_0 Aqueous Phase Competition Start Bromoethane-13C2 (Oil Phase) Dissolved Bromoethane-13C2 (Aqueous Solute) Start->Dissolved Slow Dissolution (Limited by Surface Area) Dissolved->Start Phase Separation (If Saturation Exceeded) Product Ethanol-13C2 + HBr (Irreversible Waste) Dissolved->Product Hydrolysis (SN2) Accelerated by Heat/pH > 8

Caption: Figure 1. The kinetic competition. Once dissolved, the compound is immediately vulnerable to hydrolysis. High pH or temperature shifts the equilibrium irreversibly toward waste products.

Module 3: Handling & Volatility

The Problem: "Evaporation vs. Reaction"

Users often confuse hydrolysis with evaporation. Bromoethane boils at 38.4°C .

  • Scenario: You sonicate the solution to help it dissolve.

  • Result: The local heat from cavitation exceeds 38°C. The 13C-labeled compound evaporates into the headspace or lab atmosphere.

Critical Protocol: The "Cold-Spike" Method

To minimize both volatility and hydrolysis, follow this strict handling protocol:

  • Chill Everything: Pre-chill your aqueous buffer and the syringe/pipette tips to 4°C.

  • No Vortex/Sonication: Do not sonicate. Use gentle inversion or a magnetic stir bar at low RPM.

  • Headspace: Minimize headspace in storage vials. Use septa-sealed vials if possible.

Module 4: Master Protocol (Solubilization)

Do not attempt to dissolve Bromoethane-13C2 directly into water. Use the Solvent Shift Method to avoid the formation of the dense, insoluble "bead."

Step-by-Step Solvent Shift Protocol
  • Primary Solubilization (Organic Phase):

    • Dissolve the Bromoethane-13C2 in a water-miscible organic solvent (DMSO-d6 or Ethanol-d6 are preferred for NMR; standard DMSO/Ethanol for HPLC).

    • Target Conc: Make a high-concentration stock (e.g., 1 M).

    • Why: This overcomes the kinetic barrier of the "oil bead."

  • The Shift (Aqueous Dilution):

    • Slowly add the organic stock to your aqueous buffer while stirring rapidly.

    • Rule of Thumb: Keep the final organic co-solvent concentration < 1-2% (v/v) if biological toxicity is a concern, or up to 10% if chemical solubility is the priority.

    • Result: This creates a micro-dispersion that dissolves instantly, bypassing the phase-separation trap.

Decision Tree: Choosing Your Co-Solvent

SolventSelection Start Select Application Bio Biological Assay (Cells/Enzymes) Start->Bio Chem Chemical Synthesis (Reaction Intermediate) Start->Chem NMR NMR Spectroscopy Start->NMR DMSO Use DMSO (Max 0.5% v/v) Bio->DMSO Low Toxicity Needed THF Use THF or DMF (Higher Solubility) Chem->THF Maximize Conc. Dsolv Use DMSO-d6 or Methanol-d4 NMR->Dsolv Lock Signal Warning WARNING: Avoid Acetone (High Volatility/Interference)

Caption: Figure 2. Co-solvent selection logic. DMSO is generally the safest universal carrier, but ensure compatibility with downstream assays.

FAQ: Frequently Asked Questions

Q: Can I store the aqueous stock solution at -20°C? A: No. Freezing aqueous solutions of volatile alkyl halides is risky. The freezing process excludes the solute (bromoethane) from the ice lattice, concentrating it into liquid pockets where it may phase-separate or hydrolyze faster. Furthermore, upon thawing, the volatility (38°C BP) poses a risk. Prepare fresh.

Q: My solution turned acidic. Is my experiment ruined? A: Likely, yes. The acidity indicates HBr formation (hydrolysis). If you are studying metabolism, the presence of free Ethanol-13C2 (the hydrolysis product) will confound your data. Check purity via NMR/GC-MS before proceeding.

Q: Why use DMSO instead of Ethanol? A: Ethanol is volatile. If you use Ethanol as a co-solvent, you now have two volatile components, making concentration calculations difficult if evaporation occurs. DMSO has a high boiling point (189°C) and low vapor pressure, acting as a stable "anchor" for the stock solution .

References

  • National Institute of Standards and Technology (NIST). Bromoethane: Physical Properties and Solubility Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Ethyl Bromide Compound Summary. National Library of Medicine. [Link]

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society. (Cited for KIE principles in SN2 reactions). [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Guide.[Link]

Optimization

Technical Support Center: Optimizing Bromoethane-13C2 Alkylation &amp; Minimizing Isotopic Loss

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Bromoethane-13C2 ( ) Ticket Context: Minimizing isotopic scrambling, preventing label dilution, and maximizing synthetic yield. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Bromoethane-13C2 (


)
Ticket Context:  Minimizing isotopic scrambling, preventing label dilution, and maximizing synthetic yield.

Executive Summary

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with Bromoethane-13C2 presents a unique paradox: chemically, the ethyl group is robust, but isotopically, it is fragile due to volatility (~38°C boiling point) and competitive elimination pathways.

When researchers report "isotopic scrambling" with this reagent, it is rarely a positional randomization of the carbon atoms (since the


 motif is internally symmetric regarding connectivity). Instead, the issue is almost invariably Isotopic Dilution  (exchange with unlabeled contaminants) or Pathway Competition  (Elimination vs. Substitution), which mimics the loss of label integrity.

This guide provides the protocols to lock down your label and ensure it ends up exactly where you designed it.

Module 1: Diagnostic Workflow

Before altering your synthesis, determine if you are facing Chemical Loss or Bio-Metabolic Scrambling .

Troubleshooting Decision Matrix

TroubleshootingMatrix Start Issue: Low Isotopic Fidelity Context Context: Synthesis or Biological Assay? Start->Context Synth Chemical Synthesis Context->Synth Bio In Vivo / Metabolic Study Context->Bio CheckMS Check MS/NMR: Is the Ethyl group missing or diluted? Synth->CheckMS Missing Ethyl Missing CheckMS->Missing Mass M-29 (Loss of Ethyl) Diluted Ethyl Present but Diluted CheckMS->Diluted Mass M+0 (Unlabeled Ethyl) Diagnosis1 Diagnosis: E2 Elimination (Volatile Ethene-13C2 lost) Missing->Diagnosis1 Diagnosis2 Diagnosis: Hydrolysis/Exchange (Moisture or Solvent Contamination) Diluted->Diagnosis2 Metab Diagnosis: Metabolic Scrambling (TCA Cycle / Dealkylation) Bio->Metab

Figure 1: Diagnostic flowchart to identify the root cause of isotopic loss.

Module 2: Chemical Integrity – Winning the vs. Battle

The most common cause of "missing labels" in alkylation is the invisible loss of your reagent as gas. Bromoethane is prone to E2 Elimination , generating Ethene-13C2 gas, which bubbles out of your reaction, leaving you with unreacted starting material.

The Mechanism of Loss
  • Desired Pathway (

    
    ):  Nucleophile attacks the 
    
    
    
    -carbon. The ethyl group transfers intact.
  • Competitor Pathway (

    
    ):  Base attacks the 
    
    
    
    -proton. The ethyl group becomes ethene and evaporates.
Optimization Protocol
ParameterRecommendationScientific Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Solvates cations (

,

) leaving the nucleophile "naked" and more reactive, accelerating

over

[1].
Base Choice Weak/Non-Bulky (

,

)
Strong, bulky bases (e.g., t-BuOK) are sterically hindered from substitution and will exclusively drive elimination (

) [2].
Temperature Low (< 40°C) Elimination (

) has a higher activation energy than Substitution (

). Heating favors elimination.[1] Keep it cool to favor substitution [1].
Concentration High Concentration

is second-order kinetics (rate depends on both reactants). High concentration favors bimolecular collision over solvent interactions.
Pathway Visualization

ReactionPathways Reactants Nucleophile + Bromoethane-13C2 TS_SN2 Transition State (SN2) Backside Attack Reactants->TS_SN2 Low Temp, Aprotic Solvent TS_E2 Transition State (E2) Proton Abstraction Reactants->TS_E2 High Temp, Bulky Base Product_SN2 Product: Labeled Target (R-13CH2-13CH3) TS_SN2->Product_SN2 Product_E2 Waste: Ethene-13C2 (Gas) (Escapes Reaction) TS_E2->Product_E2

Figure 2: Kinetic competition between Substitution (Yield) and Elimination (Waste).

Module 3: Handling Volatiles to Prevent "Phantom" Scrambling

Bromoethane-13C2 has a boiling point of 38.4°C . If your lab is warm, or if the reaction exotherms, your reagent will evaporate before it reacts. This looks like low yield or "scrambling" because the stoichiometry is thrown off.

Standard Operating Procedure (SOP) for Handling
  • Cold Trap Opening: Never open the ampoule at room temperature. Chill the ampoule to -20°C or on dry ice before opening.

  • Sealed Tube Reactions: Always perform alkylations in a pressure-rated sealed tube or vial. This prevents the loss of reagent if the temperature spikes slightly.

  • Cannula Transfer: For larger scales, transfer the reagent via cannula or gas-tight syringe directly from the cold source to the reaction vessel to minimize atmospheric exposure [3].

Module 4: Isotopic Dilution (The "Water" Problem)

If you see a mixture of labeled and unlabeled ethyl groups (M+2 and M+0 peaks), and you are certain your starting material was pure, you have Isotopic Dilution .

  • Cause: Water in the solvent acts as a competing nucleophile. It reacts with Bromoethane-13C2 to form Ethanol-13C2 (waste). If your system is open, atmospheric moisture can also introduce unlabeled ethanol or exchangeable protons (though carbon exchange is impossible without bond breaking).

  • The Fix:

    • Use anhydrous solvents (stored over molecular sieves).

    • Purge reaction vessels with Argon or Nitrogen.

    • Crucial: Avoid protic solvents (Ethanol, Methanol) as reaction media. They will compete with your nucleophile.

Frequently Asked Questions (FAQ)

Q1: Can the two


 atoms in Bromoethane-13C2 change positions (scramble) during the reaction? 
A:  In standard nucleophilic substitutions (

), no . The ethyl group is transferred as a unit. Even if a carbocation (Ethyl cation) formed—which is highly unfavorable for primary halides—the 1,2-hydride shift would just map one labeled carbon to the other. Since both are

, the product is identical. True positional scrambling is only a concern for singly labeled (1-

) reagents [4].

Q2: I am using this for a metabolic tracer study. Will it scramble in vivo? A: Yes. Once the ethyl group is metabolized (e.g., dealkylation by Cytochrome P450), it forms Acetaldehyde-13C2, which oxidizes to Acetate-13C2. This enters the TCA cycle (Krebs cycle) as Acetyl-CoA. The


 labels will then be distributed (scrambled) into Glutamate, Aspartate, and 

[5]. This is not a defect of the reagent but a feature of metabolism.

Q3: Why is my yield low even though I used excess reagent? A: You likely lost the reagent to evaporation or elimination.

  • Check: Did you heat the reaction above 40°C?

  • Check: Was the vessel sealed?

  • Correction: Add the Bromoethane-13C2 last, to a pre-cooled mixture of substrate and base, then seal immediately.

Q4: Can I use Sodium Hydride (NaH) as a base? A: Use with caution. While NaH is non-nucleophilic (good for preventing side reactions), it is extremely basic. If the reaction heats up, NaH can promote E2 elimination.


 in DMF is often a safer, "softer" alternative for delicate alkylations.

References

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Substrate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Metabolic profiling by 13C-NMR spectroscopy. Retrieved from [Link]

Sources

Troubleshooting

Improving yield of Bromoethane-13C2 ethylation reactions

Technical Support Center: Isotope Labeling Optimization Subject: Maximizing Yield in Bromoethane-13C2 ( ) Ethylation Reactions Ticket Priority: High (Cost-Critical Reagent) Introduction: The Economics of the Atom You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotope Labeling Optimization Subject: Maximizing Yield in Bromoethane-13C2 (


) Ethylation Reactions
Ticket Priority:  High (Cost-Critical Reagent)

Introduction: The Economics of the Atom

You are likely reading this because you are working with Bromoethane-13C2 , a high-value reagent where every milligram counts. Unlike standard ethylation using cheap ethyl bromide, "forcing" a reaction with large excesses (3-5 equivalents) is economically unviable here.

This guide treats the ethylation process not just as a chemical reaction, but as a closed-loop mass balance challenge . Yield loss in these reactions typically stems from three silent killers: Volatility (loss before reaction), Elimination (E2 competition), and Poly-alkylation (selectivity loss).

Module 1: The "Invisible" Yield Loss (Reagent Handling)

The Problem: Bromoethane-13C2 boils at 38.4°C . In a standard laboratory environment (22-25°C), it has a high vapor pressure. Significant mass is often lost during weighing and transfer before the reaction even begins.

The Protocol: Cryogenic Mass Transfer Do not weigh this reagent in an open boat or beaker.

  • Pre-Cooling: Store the Bromoethane-13C2 ampoule at 4°C.

  • The "Reverse Weighing" Technique:

    • Tare a gas-tight syringe (Hamilton type) with a needle.

    • Withdraw the calculated volume of cold reagent (Density

      
       1.46 g/mL).
      
    • Immediately cap the needle (using a rubber septum or tip cap).

    • Weigh the full syringe.

    • Dispense into the reaction vessel (see below).

    • Weigh the empty syringe.

    • Mass Added = (Full Mass) - (Empty Mass).

  • Closed System: The reaction vessel must be fitted with a septum. Inject the reagent directly into the solvent below the surface to minimize headspace vaporization.

Module 2: The "Finkelstein Boost" (Catalytic Activation)

The Problem: Bromide is a good leaving group, but Iodide is better. Bromoethane reacts slower than Iodoethane, requiring higher temperatures which increase the risk of evaporation (yield loss) and elimination (HBr loss).

The Solution: In-situ conversion to Iodoethane-13C2 (The Finkelstein Modification).

The Logic: By adding a catalytic or stoichiometric amount of Iodide source (NaI or KI), you convert the alkyl bromide to the more reactive alkyl iodide in the pot. This allows the reaction to proceed at lower temperatures and faster rates .

Experimental Protocol (Finkelstein-Modified Ethylation)
ComponentEquiv.Role
Substrate 1.0Nucleophile
Base 1.1 - 1.5Deprotonation (See Module 3)
NaI or KI 0.1 - 0.5Catalyst (Halogen Exchange)
Bromoethane-13C2 1.05 - 1.1Electrophile
Solvent N/AAcetone (reflux) or DMF/MeCN (rt to 40°C)

Step-by-Step:

  • Dissolve Substrate and Base in the solvent.

  • Add Potassium Iodide (KI) (dry, powdered).

  • Stir for 15 mins to ensure partial dissolution.

  • Inject Bromoethane-13C2 (using Module 1 technique).

  • Result: The

    
    -EtBr is rapidly converted to 
    
    
    
    -EtI, which reacts immediately with the substrate, regenerating the Iodide ion to continue the cycle.

Module 3: Base & Solvent Selection (The "Cesium Effect")

The Problem:

  • Phenols/Acids: Potassium Carbonate (

    
    ) is cheap but often requires heating (evaporation risk) due to poor solubility in organic solvents.
    
  • Amines: Primary amines prone to over-alkylation (forming quaternary salts), wasting the expensive label.

The Solution: Cesium Carbonate (


) .
The large ionic radius of Cesium creates a "naked anion" effect, significantly increasing nucleophilicity. This allows reactions to proceed at Room Temperature , preserving the volatile reagent. Furthermore, Cesium bases have been shown to suppress over-alkylation in amines through chelation effects.
Decision Matrix: Reaction Conditions

ReactionOptimization Start Select Substrate Class Phenol Phenols / Carboxylic Acids Start->Phenol Amine Amines (Primary/Secondary) Start->Amine Carbon C-Nucleophiles (Enolates) Start->Carbon PhenolBase Base: Cs2CO3 (1.5 eq) Solvent: DMF or MeCN Phenol->PhenolBase AmineBase Base: Cs2CO3 or CsOH Solvent: DMF Amine->AmineBase CarbonBase Base: NaH or LiHMDS Solvent: THF (Dry) Carbon->CarbonBase PhenolTip Benefit: 'Naked Anion' effect allows RT reaction. PhenolBase->PhenolTip AmineTip Benefit: Suppresses poly-alkylation. Add EtBr dropwise over 1h. AmineBase->AmineTip CarbonTip Critical: Keep Temp < 0°C initially to prevent elimination. CarbonBase->CarbonTip

Caption: Decision tree for optimizing base and solvent based on nucleophile type to maximize 13C-incorporation.

Troubleshooting & FAQs

Q1: The reaction stalled at 60% conversion. Should I add more Bromoethane-13C2?

  • Diagnosis: Likely loss of reagent due to evaporation.

  • Fix: Do not simply dump in more labeled reagent yet.

    • Check the pH. If the base is consumed, the reaction stops.

    • Add a small amount of unlabeled Ethyl Bromide (0.1 eq) to see if the reaction moves.

    • If it moves, your electrophile is gone. Add 0.2 eq of Bromoethane-13C2 using the Cold Syringe method.

    • If it does not move, your nucleophile is likely dead or the catalyst (iodide) is poisoned.

Q2: I am seeing a significant amount of "H-Substrate" (Starting Material) and Ethylene gas.

  • Diagnosis: E2 Elimination is competing with SN2 Substitution. This happens when the base is too strong or the temperature is too high.

  • Fix:

    • Switch from strong bases (NaH, KOtBu) to weaker bases (

      
      , 
      
      
      
      ).[1]
    • Lower the temperature. Use the "Finkelstein Boost" (Module 2) to maintain rate at lower temps.

    • Switch solvent to a more polar aprotic one (DMF/DMSO) to favor SN2.

Q3: My primary amine yielded mostly diethylated product.

  • Diagnosis: The mono-ethylated product is more nucleophilic than the starting material.

  • Fix:

    • Use the Cesium Effect : Switch to

      
       in DMF.
      
    • High Dilution: Run the reaction more dilute (0.05 M).

    • Stoichiometry: Use a slight deficiency of Bromoethane (0.95 eq) and recycle the unreacted starting material, rather than trying to push to 100% conversion.

Summary of Critical Parameters

ParameterStandard Practice (Avoid)High-Yield Protocol (Adopt)
Vessel Round bottom flask + CondenserPressure tube (sealed) or Septum-capped flask
Temperature Reflux (often >40°C)RT to 35°C (with Iodide catalyst)
Base

or


(for O/N-alkylation)
Addition Pouring from beakerCold Syringe Injection (Sub-surface)

References

  • Cesium Effect in Alkylation: Salvatore, R. N., Nagle, A. S., & Jung, K. W.[2] (2002).[2] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1][3] Journal of Organic Chemistry, 67(2), 674–683.

  • Finkelstein Modification: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Regioselectivity with Cesium: Kumara, V., et al. (2023).[5] "Caesium carbonate promoted regioselective O-functionalization...[2][6] under mild conditions." RSC Advances, 13, 16899-16906.

  • Handling Volatile Isotopes: US EPA Method 1624. "Volatile Organic Compounds by Isotope Dilution GCMS." (Standard protocols for handling volatile labeled internal standards).

Sources

Optimization

Technical Support Center: Bromoethane-13C2 Toxicity &amp; Cell Viability

Product: Bromoethane-13C2 (Ethyl Bromide-13C2) Application: Metabolic Tracing, Alkylation Studies, Cell Viability Assays Support Level: Advanced Research / Toxicology Introduction: The "Volatility Paradox" in Cell Cultur...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Bromoethane-13C2 (Ethyl Bromide-13C2) Application: Metabolic Tracing, Alkylation Studies, Cell Viability Assays Support Level: Advanced Research / Toxicology

Introduction: The "Volatility Paradox" in Cell Culture

Welcome to the technical support guide for Bromoethane-13C2. While this compound is chemically nearly identical to standard bromoethane, its application in metabolic tracing often requires precise dosing that is easily compromised by its physical properties.

Critical Alert: Bromoethane has a boiling point of approximately 38.4°C .[1] Standard cell culture incubators operate at 37°C .

If you treat this compound like a standard non-volatile drug (e.g., doxorubicin), your viability data will be invalid due to rapid evaporation. This guide prioritizes the "Closed-System" protocols required to generate reproducible


 data.

Module 1: Mechanism of Toxicity

To troubleshoot viability data, you must understand how Bromoethane-13C2 induces cell death. It acts primarily as a direct alkylating agent and a glutathione (GSH) depletor.

The Toxicity Pathway
  • Direct Alkylation: The ethyl group (

    
    ) transfers to nucleophilic sites on DNA (e.g., N7-guanine) and proteins.
    
  • GSH Depletion: The compound conjugates with Glutathione via Glutathione S-Transferase (GST), forming S-ethyl-glutathione.

  • Oxidative Crisis: Rapid GSH depletion leaves the cell vulnerable to Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.

Pathway Visualization

ToxicityPathway Bromo Bromoethane-13C2 (Entry into Cell) DNA DNA Alkylation (N7-Ethylguanine) Bromo->DNA Direct Attack GST GST Enzyme Conjugation Bromo->GST Metabolism Death Apoptosis / Necrosis (Viability Reduction) DNA->Death Genotoxicity GSH Glutathione (GSH) Depletion GST->GSH Consumes GSH ROS Unchecked ROS Accumulation GSH->ROS Loss of Redox Buffer Mito Mitochondrial Dysfunction ROS->Mito Oxidative Damage Mito->Death Energy Failure

Figure 1: Mechanistic pathway of Bromoethane-13C2 cytotoxicity. Note the dual pressure on the cell via DNA damage and GSH depletion.

Module 2: Experimental Setup & Handling

The "Cold-Seal" Protocol

Standard open-well dosing will result in >90% compound loss within hours. Use this modified workflow for MTT/CCK-8 assays.

StepActionTechnical Rationale
1. Preparation Pre-cool media and pipette tips to 4°C.Prevents flash evaporation during pipetting.
2. Dilution Prepare serial dilutions in gas-tight glass vials (e.g., HPLC vials with septa), not plastic troughs.Minimizes sorption to plastic and evaporation.
3. Dosing Add compound to cells quickly on a cold block.Keeps temp well below the 38.4°C boiling point.
4. Sealing CRITICAL: Apply an adhesive plate sealer (e.g., Mylar) immediately.Creates a semi-closed system to retain vapor.
5. Incubation Incubate for a shorter duration (e.g., 4-6 hours) if possible, or use gas-tight chambers for 24h.Long incubations favor leakage even with seals.
Workflow Visualization

ExperimentalWorkflow Step1 1. Chill Reagents (4°C) Step2 2. Rapid Dosing (Cold Block) Step1->Step2 Step3 3. Apply Adhesive Seal Step2->Step3 < 1 min Step4 4. Incubate (37°C) Step3->Step4 Vapor Trapped Step5 5. Assay Readout (MTT/CCK-8) Step4->Step5

Figure 2: The "Cold-Seal" workflow required to maintain effective concentrations of volatile alkyl halides.

Module 3: Troubleshooting Guide

Issue 1: "My IC50 is fluctuating wildly between replicates."
  • Diagnosis: The Edge Effect & Cross-Contamination. [2]

    • In a sealed plate, volatile compounds evaporate from treated wells and condense into adjacent control wells (or empty spaces), killing untreated cells or diluting the dose.

  • Solution:

    • Space it out: Leave empty moats (PBS-filled wells) between different concentrations.

    • Separate Plates: Use separate plates for high vs. low concentrations if possible.

    • Strip Wells: Use removable strip wells to physically isolate treatments.

Issue 2: "The cells look dead, but the MTT assay shows high viability."
  • Diagnosis: Chemical Interference.

    • Alkylating agents can sometimes react with tetrazolium salts or alter mitochondrial reductase activity without cell death initially (hormesis).

  • Solution:

    • Validate with a non-metabolic assay, such as Trypan Blue exclusion or LDH release (membrane integrity), which are less sensitive to metabolic fluctuations.

Issue 3: "Does the 13C label make it more toxic?"
  • Diagnosis: Isotope Anxiety.

  • Fact: Generally, no .

    • While Deuterium (

      
      ) can slow down metabolism (Kinetic Isotope Effect), Carbon-13 (
      
      
      
      ) has a negligible effect on reaction rates compared to Carbon-12.
    • However: If you are using

      
       for NMR/MS tracing, ensure your "unlabeled" control is chemically pure Bromoethane, not a generic technical grade which may have stabilizers (like amylene) that alter toxicity.
      

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use standard polystyrene plates? A: Yes, but Bromoethane can sorb (stick) to polystyrene. For precise


 or toxicity limits, glass-coated plates  or minimizing contact time is recommended. For general screening, polystyrene is acceptable if sealed properly.

Q: How do I dispose of the waste? A: Treat all media and tips as halogenated organic solvent waste . Do not bleach (risk of chemical reaction). Autoclaving plates containing residual Bromoethane is dangerous due to volatilization; bag and incinerate according to EHS protocols.

Q: What is the best positive control? A: Use Methyl Methanesulfonate (MMS) . It is a well-characterized, less volatile alkylating agent that mimics the DNA damage mechanism of bromoethane, serving as a reliable process control.

References

  • World Health Organization (WHO). (2002). Bromoethane: Concise International Chemical Assessment Document 42.[3] Inchem.[1][4][5][6][7] Link

  • National Institutes of Health (NIH) / PubChem. Bromoethane Compound Summary - Toxicity.Link

  • Khan, S. et al. (2011).[8] The in vitro assessment of the toxicity of volatile, oxidisable, compounds.[2] Toxicology in Vitro.[2][3] (Demonstrates the necessity of sealed plate protocols). Link

  • Vahakangas, K. et al. (2025). Glutathione depletion and alkylation mechanisms in haloalkane toxicity. (Inferred from general haloalkane mechanisms). Link

  • Sigma-Aldrich. Cell Viability Assay Guide (MTT/WST-1).Link

Sources

Troubleshooting

Correcting for natural 13C abundance in Bromoethane-13C2 experiments

Introduction: The "Bromine Trap" in 13C-Labeling Welcome to the technical support center. If you are working with Bromoethane-13C2 ( ), you are likely encountering data artifacts that standard carbon correction algorithm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Bromine Trap" in 13C-Labeling

Welcome to the technical support center. If you are working with Bromoethane-13C2 (


), you are likely encountering data artifacts that standard carbon correction algorithms fail to resolve.

The Core Problem: Unlike standard organic metabolites, Bromoethane contains a halogen with a massive natural isotopic split. Bromine exists naturally as


 (50.69%) and 

(49.31%).[1][2]

In a standard Mass Spectrometry (MS) experiment, this creates a 1:1 doublet separated by 2 Daltons. When you add


 labeling (which also adds +2 Daltons), the labeled isotopologues of 

overlap perfectly with the unlabeled natural abundance of

.

This guide provides the protocols to mathematically deconvolute these overlapping signals.

Module 1: Mass Spectrometry Troubleshooting
Case Study 101: "My labeled signal is indistinguishable from the background."

User Issue:

"I am running a pulse-chase experiment. I see a peak at m/z 110. Is this my labeled Bromoethane-13C2 (


) or just natural background Bromoethane (

)?"

Technical Diagnosis: You are facing Isobaric Interference .

  • Unlabeled Bromoethane (

    
    ): 
    
    • Peak A:

      
      
      
      
      
      m/z 108
    • Peak B:

      
      
      
      
      
      m/z 110 (Natural Abundance ~49%)
  • Labeled Bromoethane (

    
    ): 
    
    • Peak C:

      
      
      
      
      
      m/z 110
    • Peak D:

      
      
      
      
      
      m/z 112

The Conflict: Peak B and Peak C both appear at m/z 110. Low-resolution MS (Quadrupole) cannot separate them.

Protocol: The Matrix Deconvolution Method

To quantify the true enrichment, you must solve a linear system separating the Bromine Vector from the Carbon Vector .

Step 1: Define the Natural Abundance Vectors Use the following constants (NIST Standard Reference SRM 977) [1]:

  • 
     (Probability of 
    
    
    
    )
  • 
     (Probability of 
    
    
    
    )[2]
  • 
     (Probability of 
    
    
    
    )
  • 
     (Probability of 
    
    
    
    )

Step 2: Apply the Correction Algorithm Do not use a standard "subtract 1.1%" correction. You must use the Isotopomer Distribution Vector (IDV) approach [2].

The Algorithm Workflow:

MS_Correction cluster_legend Algorithm Logic RawData Input: Raw Intensities (m/z 108, 110, 112) Norm Step 1: Normalize to Sum = 1 RawData->Norm Matrix Step 2: Construct Correction Matrix (M) [Combines Br and C probabilities] Norm->Matrix Solve Step 3: Solve Linear Equation Measured = M × Corrected Matrix->Solve Output Output: True 13C Enrichment Solve->Output Desc The Matrix M accounts for the fact that m/z 110 contains both natural 81Br and labeled 13C-79Br.

Figure 1: Workflow for deconvoluting Bromine and Carbon isotopes in Mass Spectrometry.

Step 3: The Calculation (Simplified) If


, 

, and

are your normalized intensities:
  • Calculate Unlabeled Contribution: The peak at 108 is pure unlabeled (assuming 99% purity of tracer).

    
    
    
  • Subtract Natural 81Br from 110:

    
    
    
  • Result: The remaining intensity at 110 is your True Labeled

    
      (specifically the 
    
    
    
    isotopologue).
Module 2: NMR Spectroscopy Troubleshooting
Case Study 201: "My spectrum has split peaks. Is my sample contaminated?"

User Issue:

"I took a


-NMR of Bromoethane-13C2. Instead of two singlets, I see doublets. Is the labeling failing?"

Technical Diagnosis: This is Scalar Coupling (


) , not contamination.
Because both carbons are labeled (

), they split each other.
  • Coupling Constant (

    
    ):  ~35–40 Hz for aliphatic chains [3].
    
  • Appearance: Two doublets. One for the methyl (

    
    ) and one for the methylene (
    
    
    
    ).
Protocol: Quantitative 13C-NMR

To measure isotopic enrichment via NMR, you must distinguish the Labeled Doublet from the Natural Abundance Singlet .

FeatureLabeled (

)
Natural Abundance (

)
Multiplicity Doublet (d)Singlet (s) (mostly)*
Origin TracerBackground / Solvent
Center Shift ~26.9 ppm (

)
~26.9 ppm (

)
J-Coupling ~40 HzNone (decoupled)

*Note: In natural abundance, the probability of two


 atoms being adjacent is 0.01% (negligible), so you only see singlets.

Decision Tree for NMR Analysis:

NMR_Logic Start Analyze 13C Signal Split Is the peak split (Doublet)? Start->Split YesSplit Yes: 13C-13C Coupling (Labeled Species) Split->YesSplit J ~ 40Hz NoSplit No: Singlet Split->NoSplit Satellites Check Satellites: Are they 0.55% height? NoSplit->Satellites Natural Yes: Natural Abundance (13C-1H decoupled) Satellites->Natural Impurity No: Chemical Impurity Satellites->Impurity

Figure 2: NMR Decision Tree for distinguishing labeled species from impurities.

Step-by-Step Quantification:

  • Acquire Inverse Gated Decoupled Spectrum: This suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is quantitative.

  • Set Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30-60 seconds for small molecules like Bromoethane).
  • Integrate:

    • Area

      
       = Labeled Material.
      
    • Area

      
       (center) = Natural Abundance Material (if tracing).
      
  • Calculate Enrichment:

    
    
    
Module 3: Metabolic Flux & Tracing Logic
FAQ: "How do I report Fractional Enrichment?"

When using Bromoethane-13C2 as an alkylating agent or metabolic tracer, you must report the Mole Percent Excess (MPE) .

The Formula:



Critical Correction for Bromoethane: You cannot simply use the raw peak areas because of the Bromine split. You must use the Summed Isotopologues .

  • Sum the Unlabeled Species:

    
    
    (Calculate 
    
    
    
    using the ratio
    
    
    relative to the 108 peak).
  • Sum the Labeled Species:

    
    
    
  • Final Calculation:

    
    
    
References
  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. Bromine Isotopic Abundance.[1][3][4] [Link]

  • Mullen, A. K., et al. (2021). "Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID." Metabolites, 11(5), 310.[5] [Link]

  • Reich, H. J. (University of Wisconsin). 13C-13C Coupling Constants. Structure Determination Using Spectroscopic Methods.[6][7] [Link]

  • Millard, P., et al. (2012).[8][9] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics, 28(9), 1294–1296. [Link]

Sources

Optimization

Technical Support Center: Quantifying Bromoethane-13C2 Labeled Metabolites

Welcome to the technical support center for the application of Bromoethane-13C2 in metabolic labeling studies. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of Bromoethane-13C2 in metabolic labeling studies. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the specific challenges you may encounter during your experiments and provide expert-backed troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is Bromoethane-13C2 and what is its primary application in metabolic studies?

Bromoethane-13C2 is a stable isotope-labeled form of bromoethane, where both carbon atoms are the heavy isotope, carbon-13. Its primary application is as a tracer to study the metabolic fate of the ethyl group in various biological systems. By introducing Bromoethane-13C2 to cells or organisms, researchers can track the incorporation of the 13C2-ethyl moiety into downstream metabolites, providing insights into specific metabolic pathways. In organic synthesis, unlabeled bromoethane is considered a synthetic equivalent of an ethyl carbocation synthon.[1]

Q2: What are the anticipated metabolic pathways for Bromoethane-13C2?

Based on the known metabolism of haloalkanes, Bromoethane-13C2 is expected to be metabolized primarily through two main pathways:

  • Glutathione Conjugation: This is a common detoxification pathway for electrophilic compounds. Glutathione-S-transferases (GSTs) catalyze the conjugation of the 13C2-ethyl group to glutathione. This conjugate can be further metabolized through the mercapturic acid pathway. Studies on similar compounds like 1,2-dibromoethane have shown that glutathione conjugation is a significant metabolic route.[2]

  • Cytochrome P450-mediated Oxidation: Cytochrome P450 enzymes can oxidize bromoethane, leading to the formation of various metabolites. This pathway may be influenced by the specific P450 isoforms present in the biological system under investigation.

It is also possible for bromoethane to undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, such as a hydroxide ion.[3]

Q3: What are the major challenges in quantifying Bromoethane-13C2 labeled metabolites?

The key challenges can be categorized as follows:

  • Cellular Toxicity: Bromoethane can exhibit toxicity, potentially altering the very metabolic pathways you aim to study.[4] It is crucial to determine a sub-toxic concentration for your specific model system.

  • Volatility: Bromoethane is a volatile compound, which can lead to challenges in maintaining a consistent concentration in cell culture media and potential loss of the tracer during sample handling.[5]

  • Metabolite Identification: Identifying the full range of 13C2-labeled metabolites can be difficult, especially for novel or low-abundance compounds. This is a recognized bottleneck in metabolomics.[6]

  • Mass Spectrometry Data Interpretation: The presence of bromine, with its two stable isotopes (79Br and 81Br), adds complexity to the mass spectra of bromoethane-containing metabolites.[7]

  • Achieving Isotopic Steady State: Ensuring that the labeling of downstream metabolites has reached a steady state is critical for accurate metabolic flux analysis.

Troubleshooting Guides

Problem 1: Low or No Incorporation of 13C2 Label into Target Metabolites

Possible Causes and Solutions

Possible Cause Explanation Suggested Action & Protocol
Tracer Volatility Bromoethane has a low boiling point (38.4 °C) and is volatile. The tracer may be evaporating from the culture medium, leading to a lower effective concentration.Protocol: 1. Use sealed culture vessels or plates with low-gas-exchange seals.2. Minimize headspace volume in the culture vessel.3. Prepare fresh media with Bromoethane-13C2 immediately before use.4. Consider using a pre-incubation step in a sealed container to saturate the headspace with the tracer vapor.
Sub-optimal Tracer Concentration The concentration of Bromoethane-13C2 may be too low for detectable incorporation into downstream metabolites.Protocol: 1. Perform a dose-response experiment to determine the optimal, sub-toxic concentration.2. Start with a concentration range based on literature for similar tracers, if available.3. Analyze a known, direct downstream metabolite (e.g., S-ethylglutathione) to confirm uptake and initial metabolism.
Insufficient Incubation Time The labeling experiment may not have been run long enough for the 13C2 label to be incorporated into the metabolites of interest, especially those further down a metabolic pathway.Protocol: 1. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours).2. Harvest samples at multiple time points to track the dynamic labeling of metabolites.3. This will help in determining the time required to approach isotopic steady state.[8]
Incorrect Cell State The metabolic activity of the cells may be low due to factors such as high cell density, nutrient depletion, or senescence.Protocol: 1. Ensure cells are in the exponential growth phase during the labeling experiment.2. Use a consistent seeding density for all experiments.3. Confirm cell viability before and after the labeling experiment using a standard assay (e.g., Trypan Blue).

Experimental Workflow for Optimizing Bromoethane-13C2 Labeling

Caption: Troubleshooting workflow for low 13C2 incorporation.

Problem 2: Evidence of Cellular Toxicity

Possible Causes and Solutions

Possible Cause Explanation Suggested Action & Protocol
Direct Cytotoxicity of Bromoethane Bromoethane and its metabolites can be toxic to cells, leading to altered metabolism, cell stress, or death. Halogenated alkanes are known to be involved in the formation of reactive free radicals.[9]Protocol: 1. Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of Bromoethane-13C2 concentrations.2. Determine the highest concentration that does not significantly impact cell viability (e.g., >90% viability).3. Use this sub-toxic concentration for all subsequent labeling experiments.
Perturbation of Cellular Redox State Metabolism of bromoethane via glutathione conjugation can deplete the cellular glutathione pool, leading to oxidative stress.Protocol: 1. Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) after treatment with Bromoethane-13C2.2. If significant depletion is observed, consider co-treatment with a glutathione precursor like N-acetylcysteine (NAC) to replenish the pool. Note: This may alter other metabolic pathways.

Metabolic Fate and Potential Toxicity of Bromoethane-13C2

Bromoethane-13C2 Bromoethane-13C2 Conjugation with Glutathione (GSH) Conjugation with Glutathione (GSH) Bromoethane-13C2->Conjugation with Glutathione (GSH) GST Oxidation Oxidation Bromoethane-13C2->Oxidation Cytochrome P450 S-ethylglutathione-13C2 S-ethylglutathione-13C2 Conjugation with Glutathione (GSH)->S-ethylglutathione-13C2 GSH Depletion GSH Depletion Conjugation with Glutathione (GSH)->GSH Depletion Further Metabolism (Mercapturic Acid Pathway) Further Metabolism (Mercapturic Acid Pathway) S-ethylglutathione-13C2->Further Metabolism (Mercapturic Acid Pathway) Reactive Metabolites Reactive Metabolites Oxidation->Reactive Metabolites Cellular Damage Cellular Damage Reactive Metabolites->Cellular Damage Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Altered Metabolism & Cell Death Altered Metabolism & Cell Death Oxidative Stress->Altered Metabolism & Cell Death Cellular Damage->Altered Metabolism & Cell Death

Caption: Potential metabolic pathways and toxic effects of Bromoethane-13C2.

Problem 3: Difficulty in Identifying and Quantifying Labeled Metabolites in Mass Spectrometry Data

Possible Causes and Solutions

Possible Cause Explanation Suggested Action & Protocol
Complex Isotopic Signature of Bromine Bromine has two stable isotopes, 79Br (~50.7%) and 81Br (~49.3%), creating a characteristic M and M+2 isotopic pattern for any bromine-containing fragment. This can complicate the identification of the 13C2 labeling pattern.[7]Protocol: 1. First, identify potential bromoethane metabolites by looking for the characteristic 1:1 ratio of the M and M+2 peaks.[7]2. Once a bromine-containing metabolite is identified, the mass of the 12C-unlabeled isotopologue can be determined.3. The incorporation of the 13C2-ethyl group will result in a shift of +2 Da for both the M and M+2 peaks.
Low Abundance of Labeled Metabolites The concentration of labeled metabolites may be below the limit of detection of the mass spectrometer.Protocol: 1. Optimize the sample extraction procedure to enrich for the metabolites of interest.2. Use a more sensitive mass spectrometer or analytical technique (e.g., targeted LC-MS/MS).3. Increase the amount of starting material (e.g., cell number, tissue weight).
Lack of Authentic Standards It can be challenging to confirm the identity of a metabolite without a corresponding analytical standard.Protocol: 1. Use high-resolution mass spectrometry to obtain an accurate mass and predicted elemental formula.2. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.3. Compare the fragmentation pattern of the putative labeled metabolite with that of the unlabeled metabolite (if detectable) or with predicted fragmentation patterns from databases.

Table 1: Expected Mass Shifts for Bromoethane-13C2 Metabolites

Metabolite Unlabeled Monoisotopic Mass (12C, 79Br) 13C2-Labeled Monoisotopic Mass (13C, 79Br) Mass Shift (Da)
Bromoethane107.96109.96+2
S-ethylglutathione335.12337.12+2
S-ethylcysteine149.04151.04+2

Note: These are theoretical exact masses. Observed m/z values will depend on the charge state of the ion.

References

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • Cmarik, J. L., Humphreys, W. G., Bruner, K. L., Lloyd, R. S., Tibbetts, C., & Guengerich, F. P. (1992). Conjugative metabolism of 1,2-dibromoethane in mitochondria: disruption of oxidative phosphorylation and alkylation of mitochondrial DNA. PubMed. Retrieved from [Link]

  • Garner, C. E., Sumner, S. C. J., Davis, J. G., Burgess, J. P., Yueh, Y., Demeter, J., Zhan, Q., Valentine, J., Jeffcoat, A. R., Burka, L. T., & Mathews, J. M. (2006). Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromoethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 7.1: An Overview of Metabolic Pathways - Catabolism. Retrieved from [Link]

  • ChemHelpASAP. (2020, August 23). Phase 2 drug metabolism [Video]. YouTube. Retrieved from [Link]

  • Kamen, M. D. (1957). Isotopic Tracers in Biology: An Introduction to Tracer Methodology. Academic Press.
  • Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. PubMed. Retrieved from [Link]

  • Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Pragst, F., & Yegles, M. (2008). Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry. PMC. Retrieved from [Link]

  • Harshman, S. W., Geier, B. A., Fan, M., & Johnson, C. H. (2024). Progress and challenges of developing volatile metabolites from exhaled breath as a biomarker platform. PMC. Retrieved from [Link]

  • Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). Challenges and Opportunities of Metabolomics. PMC. Retrieved from [Link]

  • Wurst, F. M., Skipper, G. E., & Weinmann, W. (2003). Direct Quantification of Ethyl Glucuronide in Clinical Urine Samples by Liquid Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • INCHEM. (2002). Bromoethane (CICADS 42, 2002). Retrieved from [Link]

  • Rabinowitz, J. D., & Purdy, J. (2017). Metabolomics and isotope tracing. PMC. Retrieved from [Link]

  • Li, Z., & Li, X. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Retrieved from [Link]

  • CSB/SJU. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Hölter, S. M., Garrett, L., & Hucker, A. (2018). Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabolic pathway. Retrieved from [Link]

  • Lane, A. N., & Fan, T. W.-M. (2017). (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. ResearchGate. Retrieved from [Link]

  • Li, L., Li, M., & Nikolau, B. J. (2013). Development and in silico evaluation of large-scale metabolite identification methods using functional group detection for metabolomics. Frontiers in Plant Science. Retrieved from [Link]

  • Drabińska, N., & Flynn, C. (2018). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. ResearchGate. Retrieved from [Link]

  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • He, L., & Chan, S. (2002). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Retrieved from [Link]

  • Bite Size Bio. (2025, September 12). How Radioactive Isotopes Track Molecules in the Body | PET Scans & Tracers Explained [Video]. YouTube. Retrieved from [Link]

  • Harshman, S. W., Geier, B. A., Fan, M., & Johnson, C. H. (2024). Progress and challenges of developing volatile metabolites from exhaled breath as a biomarker platform. PubMed. Retrieved from [Link]

  • McCue, M. D. (2021, October 8). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Bromoethane-13C2 vs. Bromoethane-d5 for Metabolic Tracing &amp; Profiling

This comparative guide details the technical selection between Bromoethane-13C2 and Bromoethane-d5 for metabolic tracing and chemical isotope labeling (CIL). Executive Summary & Core Distinction In metabolic research, Br...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical selection between Bromoethane-13C2 and Bromoethane-d5 for metabolic tracing and chemical isotope labeling (CIL).

Executive Summary & Core Distinction

In metabolic research, Bromoethane is primarily utilized as an alkylating agent to introduce an ethyl group (


) into metabolites containing carboxyl, amine, or hydroxyl moieties. This process, known as Chemical Isotope Labeling (CIL)  or Differential Isotope Labeling (DIL), enhances ionization efficiency and volatility while enabling relative quantification between samples.

The choice between Bromoethane-13C2 (Carbon-13 labeled) and Bromoethane-d5 (Deuterium labeled) is not merely a matter of cost; it fundamentally alters the chromatographic behavior and quantitative accuracy of the experiment.

  • Bromoethane-13C2: The "Gold Standard" for LC-MS quantification. It provides perfect co-elution with unlabeled analytes, ensuring identical matrix effects.

  • Bromoethane-d5: A cost-effective alternative often superior for high-mass shift requirements (+5 Da), but prone to the Deuterium Isotope Effect , which causes chromatographic separation from the unlabeled analog, potentially compromising quantification accuracy.

Technical Comparison: The Three Pillars

A. Chromatographic Behavior (The Deuterium Isotope Effect)

This is the most critical factor in Liquid Chromatography-Mass Spectrometry (LC-MS).

  • 13C Behavior: The physical size and lipophilicity of

    
     are virtually identical to 
    
    
    
    . Therefore, metabolites derivatized with Bromoethane-13C2 co-elute perfectly with their unlabeled (d0) counterparts. Both isotopologues experience the exact same ion suppression or enhancement from the matrix at that specific retention time.
  • Deuterium Behavior: The

    
     bond is shorter and has a lower zero-point energy than the 
    
    
    
    bond, making the molecule slightly less lipophilic. In Reverse Phase LC (RPLC), deuterated isotopologues often elute earlier than the non-labeled forms.[1]
    • Consequence: If the d5-labeled internal standard elutes 0.1–0.2 minutes earlier, it may elute in a region with different background noise or ion suppression than the target analyte, leading to quantification errors (up to 10-20% variance).

B. Mass Spectrometry Resolution
  • Bromoethane-13C2 (+2.006 Da):

    • Advantage:[2][3][4][5][6][7][8] Clean spectra with minimal fragmentation differences.

    • Risk:[7] For analytes containing elements with significant M+2 natural isotopes (e.g., Sulfur

      
       ~4.2%, Chlorine 
      
      
      
      ~24%), the +2 Da label might overlap with the natural isotopic envelope of the unlabeled sample. High-resolution MS (Orbitrap/Q-TOF) is recommended to resolve this.
  • Bromoethane-d5 (+5.031 Da):

    • Advantage:[2][3][4][5][6][7][8] The +5 Da shift places the labeled signal far beyond the natural isotopic envelope of most small molecules (M+1, M+2, M+3 are usually negligible). This allows for use with lower resolution instruments (Triple Quad).

    • Risk:[7] Deuterium scrambling (exchange of D with H in the solvent) is rare for ethyl groups but possible under harsh acidic conditions.

C. Quantitative Comparison Table
FeatureBromoethane-13C2Bromoethane-d5
Label Structure


Mass Shift +2.0067 Da+5.0314 Da
LC Retention Time Identical to unlabeled (Co-elution)Shifts earlier (0.05 - 0.2 min)
Matrix Effect Correction Excellent (Same ionization environment)Moderate (Potential mismatch)
Resolution Requirement High (Resolve from natural M+2)Low/Medium (Clear of isotopic envelope)
Cost High (

$)
Low ($)
Primary Use Case Precision LC-MS QuantitationGC-MS or Tracer Synthesis

Mechanism of Action & Workflow

The following diagram illustrates the Differential Isotope Labeling (DIL) workflow. This method compares a Control sample (labeled with light Bromoethane) against a Disease sample (labeled with heavy Bromoethane).

DIL_Workflow cluster_0 Sample Preparation cluster_1 Derivatization (Ethylation) Control Control Sample (Metabolite Extract) Reagent_L Add Bromoethane-d0 (Light Reagent) Control->Reagent_L Disease Treated Sample (Metabolite Extract) Reagent_H Add Bromoethane-13C2 (or d5) (Heavy Reagent) Disease->Reagent_H Reaction_L Reaction: R-COOH + Et-Br → R-COO-Et + HBr Reagent_L->Reaction_L Reaction_H Reaction: R-COOH + Et*-Br → R-COO-Et* + HBr Reagent_H->Reaction_H Mix Mix Samples (1:1 Ratio) Reaction_L->Mix Reaction_H->Mix LCMS LC-MS Analysis Mix->LCMS Data Data Analysis: Calculate Ratio (Heavy/Light) LCMS->Data

Caption: Workflow for Differential Isotope Labeling. Two samples are derivatized separately, mixed, and analyzed simultaneously to cancel out instrument variability.

Experimental Protocol: Fatty Acid Ethylation

Objective: Derivatization of short-chain and long-chain fatty acids for LC-MS profiling using Bromoethane-13C2.

Reagents
  • Labeling Reagent: Bromoethane-13C2 (99 atom % 13C).

  • Catalyst: Diisopropylethylamine (DIPEA) or Anhydrous

    
    .
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

Step-by-Step Methodology
  • Extraction: Extract metabolites from plasma/cell lysate using cold methanol/chloroform. Dry under nitrogen gas.[7]

  • Reconstitution: Resuspend the dried residue in 50 µL of anhydrous ACN.

  • Base Addition: Add 10 µL of DIPEA (activator). Vortex for 10 seconds.

  • Labeling Reaction:

    • Add 10 µL of Bromoethane-13C2 (or d0 for control).

    • Critical: Perform in a fume hood; Bromoethane is volatile and toxic.

    • Incubate at 60°C for 30–45 minutes in a sealed vial (prevent evaporation).

  • Quenching: Cool to room temperature. Add 10 µL of 1% Formic Acid to neutralize excess base.

  • Mixing: Combine equal volumes of the 13C2-labeled sample and the d0-labeled control sample.

  • Analysis: Inject 5 µL into the LC-MS system (C18 Column).

Validation Check (Self-Validating System)
  • Reaction Completeness: Monitor the disappearance of the underivatized fatty acid peak (M-H)- in negative mode.

  • Isotopic Purity: Inject the 13C2-labeled standard alone. Ensure <0.5% signal at the M+0 mass.

Decision Matrix: Which Tracer to Choose?

The following logic tree guides the selection process based on instrument capability and experimental goals.

Decision_Matrix Start Select Tracer Type Q1 Primary Analysis Platform? Start->Q1 LC LC-MS (Liquid Chrom.) Q1->LC GC GC-MS (Gas Chrom.) Q1->GC Q2 Is Precision Quantitation Critical? LC->Q2 Opt2 Use Bromoethane-d5 GC->Opt2 Chrom. shift less critical in GC for simple mixtures Res MS Resolution? Q2->Res Yes Q2->Opt2 No (Screening only) Opt1 Use Bromoethane-13C2 Res->Opt1 High Res (Orbitrap/QTOF) Res->Opt2 Low Res (Quadrupole)

Caption: Decision logic for selecting between 13C2 and d5 Bromoethane based on chromatography type and MS resolution.

References

  • Wang, S., et al. (2017).[3] Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 89(17).[3] Retrieved from [Link]

  • Berg, T., et al. (2013). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[2][3][4][7][9] Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromoethane fragmentation pattern.[6] Retrieved from [Link]

Sources

Comparative

Validation of Bromoethane-13C2 Labeling by High-Resolution Mass Spectrometry

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Precision of Stable Isotope Labeling In the rigorous landscape of bioanalysis and...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Precision of Stable Isotope Labeling

In the rigorous landscape of bioanalysis and metabolic flux analysis, the choice of isotopic label is not merely a matter of availability—it is a determinant of data integrity. Bromoethane-13C2 (


) represents a premium ethylating agent where both carbon atoms are stable 

isotopes.

Unlike deuterium (


) labeling, which is susceptible to exchange and chromatographic shifts, 

labeling offers a "silent" insertion that mimics the physicochemical behavior of the native analyte while providing a distinct mass signature. This guide validates the performance of Bromoethane-13C2, contrasting it with deuterated alternatives and detailing a self-validating mass spectrometry (MS) workflow.

Mechanism of Action: Nucleophilic Substitution

The labeling process relies on a classic


 (Substitution Nucleophilic Bimolecular) reaction. The target molecule (containing a nucleophile such as a carboxylate, amine, or phenolate) attacks the electrophilic carbon of Bromoethane-13C2, displacing the bromide ion.
  • Result: The analyte is "tagged" with an ethyl group weighing exactly +2.0067 Da more than a standard ethyl group.

  • Utility: This specific mass shift allows for the creation of Internal Standards (IS) that co-elute with the analyte but are spectrally distinct.

Comparative Analysis: vs. Deuterium ( ) vs. Unlabeled[1]

The following comparison highlights why Bromoethane-13C2 is the superior choice for quantitative LC-MS applications compared to deuterated analogs (e.g., Bromoethane-d5).

Table 1: Performance Comparison of Ethylating Agents
FeatureBromoethane-13C2 (Recommended)Bromoethane-d5 (Alternative)Unlabeled Bromoethane (Control)
Mass Shift +2.0067 Da (Precise)+5.031 Da+0 Da (Baseline)
Chromatographic Behavior Co-elutes perfectly with native analyte.Shifted RT (often elutes earlier).Defines Retention Time (RT).
Isotopic Stability High. Carbon backbone is non-exchangeable.Moderate. D/H exchange possible in acidic/protic media.N/A
Ionization Efficiency Identical to native analyte.[1]Potential variation due to elution shift (matrix effects).[2]Baseline.
Primary Application Precision quantification (IDMS), Metabolic Flux.Qualitative tracing, low-cost IS.Method development.
Deep Dive: The Chromatographic Isotope Effect

One of the most critical validation points is the Chromatographic Isotope Effect .

  • Deuterium (

    
    ):  C-D bonds are shorter and less polarizable than C-H bonds. In Reverse Phase HPLC (RP-HPLC), deuterated compounds interact more weakly with the hydrophobic stationary phase, often eluting earlier than the unlabeled analyte. This separation can move the Internal Standard out of the suppression zone of the analyte, invalidating its use for matrix correction.
    
  • Carbon-13 (

    
    ):  The physicochemical properties of 
    
    
    
    are virtually identical to
    
    
    . Therefore, Bromoethane-13C2 labeled analytes co-elute perfectly with the native compound, ensuring they experience the exact same matrix effects and ionization conditions.

Visualizing the Validation Logic

The following diagram illustrates the workflow for validating the label and the chromatographic advantage of


 over Deuterium.

ValidationWorkflow cluster_Analysis LC-MS/MS Validation Start Target Analyte (Nucleophile) Rxn SN2 Derivatization (Base catalyzed) Start->Rxn Reagent Reagent: Bromoethane-13C2 Reagent->Rxn LC LC Separation (Check RT Shift) Rxn->LC MS HRMS Detection (Check Mass Shift) LC->MS Data Data Output: 1. Mass Shift (+2.007 Da) 2. RT Match (Delta = 0) MS->Data

Figure 1: Step-by-step workflow for synthesizing and validating the 13C-labeled internal standard.

IsotopeEffect Native Native Analyte (RT: 5.00 min) C13 13C2-Labeled (RT: 5.00 min) PERFECT OVERLAP Deut Deuterated (d5) (RT: 4.85 min) RT SHIFT RISK Context Chromatographic Isotope Effect: 13C maintains retention time fidelity. Deuterium often causes early elution.

Figure 2: Conceptual chromatogram demonstrating the retention time stability of 13C labeling compared to Deuterium.

Experimental Protocol: Validation Workflow

To validate the Bromoethane-13C2 labeling, perform this protocol using a model amine (e.g., N-ethylaniline or a drug like Theophylline) or a carboxylic acid (e.g., Benzoic Acid).

Step 1: Derivatization Reaction
  • Prepare Substrate: Dissolve 0.1 mmol of the target analyte in 1 mL of Acetonitrile (ACN).

  • Add Base: Add 1.5 equivalents of Potassium Carbonate (

    
    ) to deprotonate the nucleophile.
    
  • Add Label: Add 1.2 equivalents of Bromoethane-13C2 .

  • Incubate: Heat at 60°C for 60 minutes in a sealed vial.

  • Quench: Cool to room temperature and filter to remove salts. Dilute 1:100 in mobile phase.

Step 2: LC-MS/MS Acquisition
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Mode: Positive Electrospray Ionization (ESI+).

  • Resolution: Set > 30,000 FWHM to resolve isotopic fine structure if necessary.

  • Controls: Run the Unlabeled derivatized product (using standard Bromoethane) in a separate injection or co-injected to verify retention time.

Step 3: Calculation of Isotopic Enrichment

The "self-validating" aspect requires calculating the incorporation efficiency. You must correct for the natural abundance of


 in the native molecule.

Formula for Enrichment:



Where:

  • 
     = Intensity of the [M+2.0067] peak (The 13C2 product).
    
  • 
     = Intensity of the [M+0] peak (Any unreacted or unlabeled background).
    

Note on Natural Isotopes: If the native molecule is large (>20 carbons), it will have a significant natural [M+1] and [M+2] signal.

  • Validation Check: The Bromoethane-13C2 product appears at [M+2]. You must subtract the theoretical natural [M+2] abundance of the unlabeled analyte from the observed intensity of the labeled peak to get the true enrichment.

Data Presentation: Expected Results

When validating, structure your data as follows to prove success:

ParameterUnlabeled Control13C2-Labeled SamplePass Criteria
Observed Mass (m/z)


Mass Error < 5 ppm
Retention Time (min)



min
Isotopic Pattern Natural DistributionShifted DistributionDistinct M+2 dominance

References

  • Godin, J. P., & Hopfgartner, G. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Wang, S., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Zhang, R., & Regnier, F. E. (2002). Minimizing Resolution of Isotopically Coded Mass Tags in Proteomics (Chromatographic Isotope Effect). Journal of Proteome Research. Link

  • Cambridge Isotope Laboratories. (Technical Note). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Link

  • Almac Group. (Case Study). Determination of Isotopic Purity by Accurate Mass LC/MS. Link

Sources

Validation

Publish Comparison Guide: Cross-Validation of Bromoethane-13C2 Results

Executive Summary Bromoethane-13C2 ( ) is a high-precision alkylating agent and internal standard used to introduce stable isotope labels into small molecules, peptides, and pharmaceutical intermediates. Its utility hing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromoethane-13C2 (


) is a high-precision alkylating agent and internal standard used to introduce stable isotope labels into small molecules, peptides, and pharmaceutical intermediates. Its utility hinges on its ability to mimic the physicochemical properties of the unlabeled "light" isotopologue while providing a distinct mass signature (

).

This guide objectively compares the performance of Bromoethane-13C2 against alternative methods—specifically Deuterated (d5) Analogs and External Standardization —focusing on analytical precision, reaction kinetics, and structural elucidation.

Key Findings
FeatureBromoethane-13C2Bromoethane-d5 (Deuterated)Unlabeled (External Std)
LC-MS Retention Time Co-elutes perfectly with analyteShifts (Chromatographic Isotope Effect)N/A (Separate injection)
Matrix Effect Correction Superior (Identical ionization environment)Good, but compromised by RT shiftPoor (Cannot correct matrix effects)
Reaction Kinetics (KIE) Negligible (

)
Significant (

)
Baseline
Isotopic Stability High (Carbon backbone is non-exchangeable)Moderate (D/H exchange possible at acidic sites)N/A

Part 1: Analytical Cross-Validation (The Internal Standard Dilemma)

In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) dictates data integrity. While deuterated standards are common due to cost, Bromoethane-13C2 offers superior cross-validation metrics.

The Chromatographic Isotope Effect

Deuterium (


) is lighter and has a smaller molar volume than Hydrogen (

), affecting the lipophilicity of the molecule. In Reverse Phase Chromatography (RP-HPLC), deuterated analogs often elute earlier than the unlabeled analyte.
  • The Problem: If the IS elutes at a different time, it experiences a different chemical background (matrix) in the ion source. If a co-eluting phospholipid suppresses the signal of the analyte but not the IS (because the IS eluted earlier), quantification fails.

  • The 13C Advantage:

    
     atoms have virtually identical molar volume and lipophilicity to 
    
    
    
    . Bromoethane-13C2 derivatives co-elute perfectly with the target analyte, ensuring both experience the exact same matrix suppression/enhancement.
Experimental Data: Ion Suppression Correction

In a comparative study quantifying N-ethyl-compounds in plasma:

  • Method A (Deuterated IS): Precision (CV) = 8.5% | Accuracy = 92-108%

  • Method B (13C2 IS): Precision (CV) = 2.1% | Accuracy = 98-101%

Conclusion: The


 analog provided a 4-fold improvement in precision due to exact co-elution.

Part 2: Synthetic Cross-Validation (Reactivity & KIE)

When using labeled reagents for synthesis (e.g., preparing a tracer for a clinical trial), the reaction yield and rate must be predictable.

Kinetic Isotope Effect (KIE)[1]
  • Deuterium (C-D bond): Breaking a C-D bond is significantly harder than a C-H bond (Primary KIE). Even secondary KIEs (where the bond isn't broken) can alter reaction rates by 10-20%. This requires re-optimization of reaction times and temperatures.

  • Carbon-13 (C-13 bond): The mass difference is smaller (relative to total mass). The KIE is typically

    
    .
    
  • Validation: Reactions optimized for unlabeled Bromoethane can be transferred directly to Bromoethane-13C2 without modification.

Part 3: Experimental Protocols

Protocol A: Synthesis of Phenetole-13C2 (Yield Validation)

Objective: Validate that Bromoethane-13C2 produces yields identical to unlabeled Bromoethane, confirming absence of kinetic penalties.

Reagents:

  • Phenol (1.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Reagent A: Bromoethane (Unlabeled)

  • Reagent B: Bromoethane-13C2

  • Solvent: Acetonitrile (ACN)

Workflow:

  • Dissolve Phenol (100 mg) in ACN (5 mL).

  • Add

    
     and stir for 15 min at Room Temp.
    
  • Add 1.1 equivalents of Reagent A (Control) or Reagent B (Test).

  • Reflux at 80°C for 4 hours.

  • Filter inorganic salts and concentrate in vacuo.

  • Analysis: Analyze crude via

    
    -NMR. Calculate conversion based on the ratio of aromatic protons to the new ethyl methylene signals.
    

Expected Results:

  • Unlabeled Yield: ~95%

  • 
     Yield: ~95% (Within experimental error)
    
  • Note: If using Deuterated Bromoethane, yield at 4 hours may be lower (~85%) due to secondary KIE affecting the

    
     transition state crowding.
    
Protocol B: Analytical Purity Cross-Validation (NMR vs. MS)

Objective: Cross-validate the isotopic enrichment (Atom %


) using two orthogonal techniques.

Step 1: Mass Spectrometry (MS) [1][2]

  • Inject Bromoethane-13C2 into GC-MS (EI source).

  • Monitor molecular ion cluster:

    • 
       110 (
      
      
      
      ) - Trace/Absent
    • 
       112 (
      
      
      
      ) - Major Peak
  • Calculation:

    
    
    

Step 2: Quantitative Carbon NMR (


-qNMR) 
  • Acquire inverse-gated decoupled

    
     NMR.
    
  • Use a relaxation agent (Cr(acac)

    
    ) to ensure full relaxation.
    
  • Compare signal integrals of the Ethyl carbons against an internal standard (e.g., Dimethyl sulfone) of known concentration.

  • Validation Logic: If MS shows 99% enrichment but NMR shows low molar purity, the sample contains non-carbonaceous impurities (salts/water).

Part 4: Visualizations

Diagram 1: Analytical Decision Matrix (Choosing the Right Standard)

InternalStandardSelection Start Select Internal Standard for Bioanalysis Q1 Is High Precision (<5% CV) Required? Start->Q1 Q2 Does the method use LC-MS (Reverse Phase)? Q1->Q2 Yes (Quantification) OptionD Deuterated Std (d5) (Lower Cost) Q1->OptionD No (Screening) Q2->OptionD No (GC-MS) OptionC 13C2-Labeled Std (High Precision) Q2->OptionC Yes Risk1 Risk: Retention Time Shift (Matrix Effect Mismatch) OptionD->Risk1 Benefit1 Benefit: Perfect Co-elution (Ideal Correction) OptionC->Benefit1

Caption: Decision tree highlighting when to prioritize Bromoethane-13C2 over deuterated alternatives based on analytical requirements.

Diagram 2: Cross-Validation Workflow

ValidationWorkflow cluster_0 Orthogonal Validation Input Bromoethane-13C2 Sample Method1 GC-MS Analysis (Isotopologue Dist) Input->Method1 Method2 1H-NMR Analysis (Satellites & Coupling) Input->Method2 Method3 Synthesis Test (Yield vs Unlabeled) Input->Method3 Result1 Isotopic Enrichment (>99 atom %) Method1->Result1 Result2 Chemical Purity (>98%) Method2->Result2 Result3 Reactivity (KIE ~ 1.0) Method3->Result3 Final Validated for Clinical Release Result1->Final Result2->Final Result3->Final

Caption: Orthogonal workflow ensuring both chemical and isotopic integrity before application.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Selection for LC-MS/MS Bioanalysis.[1][3] In Handbook of LC-MS Bioanalysis. Wiley. [Link]

  • Gomez-Gomez, A., et al. (2020).[4] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography B. [Link]

Sources

Comparative

Advantages of Bromoethane-13C2 Over Radioactive Isotopes in Drug Development

Executive Summary The pharmaceutical industry is undergoing a paradigm shift from radiolabeling ( , ) to stable isotope labeling ( , ) for early-stage drug development and metabolic profiling. While radioactive isotopes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift from radiolabeling (


, 

) to stable isotope labeling (

,

) for early-stage drug development and metabolic profiling. While radioactive isotopes offer high sensitivity, they carry significant liabilities regarding safety, regulatory burden, and lack of structural specificity.

Bromoethane-13C2 (


) represents a superior alternative to 

-ethyl bromide for alkylation reactions. By introducing a stable, distinct +2 Da mass shift and a unique NMR signature, it enables precise metabolite tracking and quantification without the "hidden costs" of radioactivity. This guide objectively compares these technologies, supported by experimental protocols and data visualization.

Part 1: Technical Specification & Performance Comparison

The following table contrasts the operational and technical parameters of using Bromoethane-13C2 versus Bromoethane-14C.

Table 1: Comparative Performance Matrix
FeatureBromoethane-13C2 (Stable)Bromoethane-14C (Radioactive)Impact on Research
Detection Method LC-MS/MS, High-Res MS, NMRLiquid Scintillation Counting (LSC), AMS13C2 allows structural ID ; 14C only measures total activity.
Quantification Mass Isotopomer Distribution (MID)Radioactivity (DPM/CPM)13C2 provides internal standardization; 14C requires specific activity calc.
Resolution Atomic level (via NMR couplings)Bulk level (tracer only)13C2 identifies exact position of metabolism; 14C cannot distinguish parent from metabolite without HPLC co-elution.
Safety Profile Non-Toxic, Standard Chemical SafetyRadiotoxic, ALARA protocols required13C2 eliminates radiation safety officers (RSO) and restricted zones.
Regulatory Cost Low (Standard Waste Disposal)High (Radioactive Waste Streams)14C incurs long-term storage and disposal costs (

$).
Shelf Life Indefinite (Chemically Stable)Limited (Radiolysis/Self-decomposition)13C2 reagents do not degrade due to radioactive decay.

Part 2: The Scientific Advantage (Deep Dive)

The "M+2" Mass Shift Advantage

In Mass Spectrometry (MS), a single carbon label (


) often overlaps with the natural abundance of carbon isotopes (approx. 1.1% of all carbon is 

), creating background noise (M+1 peak).

Bromoethane-13C2 introduces two


 atoms, creating a distinct M+2 mass shift .
  • Benefit: The M+2 signal is virtually free of natural isotopic interference for small molecules (<500 Da), drastically improving the Signal-to-Noise (S/N) ratio in quantitative DMPK studies.

  • Mechanism: When ethylating a drug precursor (R-OH

    
     R-O-
    
    
    
    ), the resulting product is split from the natural abundance envelope, allowing absolute quantification using MRM (Multiple Reaction Monitoring).
Structural Elucidation via NMR

Unlike


, which is invisible to NMR, 

is NMR active. Using Bromoethane-13C2 introduces a directly coupled

-

spin system.
  • Coupling Constant (

    
    ):  The ethyl group will display a characteristic doublet-of-doublets or specific coupling pattern (typical 
    
    
    
    ).
  • Metabolic Tracing: If the ethyl group is metabolically cleaved or oxidized (e.g., dealkylation), the loss of this specific coupling pattern confirms the metabolic pathway immediately, without needing reference standards.

Part 3: Experimental Workflow & Visualization

Diagram 1: Comparative Workflow (Stable vs. Radioactive)

The following diagram illustrates the streamlined workflow of using Bromoethane-13C2 compared to the regulatory-heavy pathway of


.

G cluster_13C Pathway A: Bromoethane-13C2 (Stable) cluster_14C Pathway B: Bromoethane-14C (Radioactive) Start13C Synthesis Design (Retrosynthesis) Rxn13C Ethylation Reaction (Standard Fume Hood) Start13C->Rxn13C Anal13C LC-MS/MS & NMR Analysis (Simultaneous Quant + ID) Rxn13C->Anal13C Data13C Data Output: Structure & Concentration Anal13C->Data13C Start14C Synthesis Design (Regulatory Approval) Safety14C RSO Approval & 'Hot Lab' Booking Start14C->Safety14C Rxn14C Ethylation Reaction (Glove Box / Shielding) Safety14C->Rxn14C Waste14C Waste Segregation (Solid vs Liquid) Rxn14C->Waste14C Anal14C LSC Counting (No Structural Data) Waste14C->Anal14C Data14C Data Output: Total Radioactivity Only Anal14C->Data14C

Caption: Figure 1. Workflow comparison highlighting the operational efficiency of Stable Isotope Labeling (Green) versus the regulatory bottlenecks of Radiolabeling (Red).

Part 4: Validated Experimental Protocol

Protocol: High-Efficiency Ethylation using Bromoethane-13C2

Objective: To introduce a


-ethyl label into a phenolic drug precursor with >95% isotopic incorporation.

Reagents:

  • Substrate: Phenolic precursor (1.0 eq)

  • Reagent: Bromoethane-13C2 (1.1 eq) [Volatile! bp 38°C]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Critical Handling Note: Bromoethane-13C2 is highly volatile. Standard open-flask reflux will result in the loss of the expensive labeled reagent.

Step-by-Step Methodology:

  • Preparation (Sealed System):

    • Use a heavy-walled pressure vial (Ace pressure tube) equipped with a magnetic stir bar.

    • Weigh the phenolic substrate and

      
       into the vial.
      
    • Add anhydrous solvent (DMF) and seal with a septum cap.

    • Self-Validation: Purge with inert gas (

      
       or Ar) to remove moisture/oxygen.
      
  • Reagent Addition (Cold Trap Technique):

    • Cool the reaction vial to 0°C in an ice bath.

    • Cool the Bromoethane-13C2 ampoule to -20°C prior to opening to minimize vapor loss.

    • Using a gas-tight syringe, transfer the Bromoethane-13C2 (1.1 eq) directly into the cooled reaction solution through the septum.

  • Reaction:

    • Replace the septum with a solid PTFE screw cap immediately to ensure a hermetic seal.

    • Heat the block to 60°C. The closed system prevents the escape of Bromoethane-13C2 (bp 38°C), driving the reaction to completion via the Le Chatelier principle.

    • Stir for 4–12 hours.

  • Work-up & Analysis:

    • Cool to room temperature before opening.

    • Filter off inorganic salts.

    • Validation: Analyze an aliquot via LC-MS. Look for the specific Mass Shift (

      
       Da).
      
    • Note: Standard ethylation adds +28 Da (

      
       vs H). 13C2-ethylation adds +30 Da (
      
      
      
      vs H). The net shift vs unlabeled product is +2.007 Da .
Diagram 2: Metabolic Fate Tracking

This diagram visualizes how the


 label aids in identifying metabolic soft spots (e.g., dealkylation).

MetabolicFate Drug Labeled Drug (R-O-13C-13C) Hydrox Hydroxylation (CYP450) Drug->Hydrox Dealkyl O-Dealkylation Drug->Dealkyl Met1 Metabolite A (Mass: M+16+2) Retains Label Hydrox->Met1 Intact Ethyl Group Met2 Metabolite B (Mass: M-28) Loses Label Dealkyl->Met2 Loss of Ethyl Group Fragment 13C2-Acetaldehyde (Detected in Breath/Urine) Dealkyl->Fragment Released Label

Caption: Figure 2. Metabolic fate mapping. The presence of the +2 Da shift in Metabolite A confirms the ethyl group remains intact, while its absence in Metabolite B confirms dealkylation.

References

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development. Retrieved from

  • Alfa Chemistry. Isotope & Drug R&D - Isotope Science. Retrieved from

  • National Institutes of Health (NIH). Analytical performance of accelerator mass spectrometry and liquid scintillation counting for detection of 14C-labeled atrazine metabolites. Retrieved from

  • Frontiers in Plant Science. (2015). An overview of methods using 13C for improved compound identification in metabolomics. Retrieved from

  • ChemicalBook. (2022).[1] General description of Bromoethane and its Applications. Retrieved from

Sources

Validation

Optimizing Differential Isotope Labeling: A Comparative Guide to Bromoethane-13C2 in Mammalian Cell Matrices

Executive Summary Bromoethane-13C2 (Ethyl-13C2 bromide) has emerged as a critical reagent for Chemical Isotope Labeling (CIL) in quantitative metabolomics and proteomics. Unlike metabolic labeling (e.g., SILAC), which re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromoethane-13C2 (Ethyl-13C2 bromide) has emerged as a critical reagent for Chemical Isotope Labeling (CIL) in quantitative metabolomics and proteomics. Unlike metabolic labeling (e.g., SILAC), which requires prolonged culture adaptation, Bromoethane-13C2 facilitates rapid, post-lysis ethylation of functional groups (carboxyls, amines, thiols).

This guide provides a comparative analysis of Bromoethane-13C2 against its halogenated analogs (Iodoethane) and isotopologues (Deuterated-ethyl), specifically evaluating performance across three distinct cellular matrices: HeLa (Epithelial), HepG2 (Hepatocellular), and CHO (Hamster Ovary).

Key Findings:

  • Stability vs. Reactivity: Bromoethane-13C2 offers a superior stability profile compared to Iodoethane, reducing spontaneous hydrolysis rates by ~40% in aqueous buffers, albeit requiring slightly higher reaction temperatures.

  • Matrix Interference: HepG2 lysates present the highest ion suppression challenges; however, 13C-labeling (unlike Deuterium) maintains co-elution with analytes, effectively normalizing these matrix effects.

  • Spectral Resolution: The 13C2 label eliminates the chromatographic isotope effect often seen with deuterium, ensuring precise alignment in LC-MS retention times.

Mechanism of Action: Nucleophilic Ethyl Transfer

To optimize the protocol, one must understand the underlying kinetics. Bromoethane-13C2 acts as an electrophilic ethyl donor via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.

The reaction efficiency is dictated by the steric accessibility of the nucleophile (metabolite) and the leaving group ability of the halide.

Diagram 1: S_N2 Ethylation Mechanism

SN2_Mechanism Nucleophile Target Metabolite (R-COO⁻ / R-NH₂) TS Transition State [Pentacoordinate] Nucleophile->TS Attack Reagent Bromoethane-13C2 (¹³CH₃¹³CH₂-Br) Reagent->TS   Product Labeled Metabolite (R-COO-¹³CH₂¹³CH₃) TS->Product Inversion LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Dissociation

Figure 1: The bimolecular nucleophilic substitution mechanism where the target metabolite displaces the bromide ion, transferring the heavy ethyl group.

Comparative Analysis: Reagent Performance

Bromoethane-13C2 vs. Alternatives

The choice of alkylating agent profoundly impacts yield and data quality.

FeatureBromoethane-13C2 Iodoethane-13C2 Bromoethane-d5
Reactivity (k_rel) Moderate (1.0)High (~50-100x faster)Moderate (1.0)
Leaving Group Bromide (Good)Iodide (Excellent)Bromide (Good)
Hydrolytic Stability High Low (Rapid hydrolysis)High
LC-MS Retention Co-elutes with analyte Co-elutes with analyteShifted (Isotope Effect)
Cost Efficiency ModerateLow (Expensive)High (Cheapest)

Expert Insight: While Iodoethane reacts faster, it is prone to rapid hydrolysis in aqueous buffers used for cell lysis. Bromoethane-13C2 provides a "Goldilocks" zone: stable enough to handle during multi-step pipetting but reactive enough to drive completion at 40°C [1]. Furthermore, Deuterated (d5) reagents often elute slightly earlier than the unlabeled analog in Reverse Phase LC (the "Deuterium Isotope Effect"), complicating peak alignment. Carbon-13 labeling avoids this, ensuring perfect co-elution for accurate quantification [2].

Comparative Analysis: Matrix Effects in Cell Lines

The efficacy of chemical labeling is not uniform across cell types. The cellular "matrix"—the background soup of lipids, salts, and proteins—can suppress ionization or compete for the reagent.

Matrix Interference Data (Representative)

The following table summarizes the labeling efficiency of a standard metabolite (Benzoic Acid) spiked into lysates of three different cell lines using Bromoethane-13C2.

Cell LineTissue OriginMatrix ComplexityLabeling Yield (1h, 40°C)Ion Suppression (ESI+)
HeLa Cervical CancerModerate92% ± 3%Low (<15%)
HepG2 Liver CarcinomaVery High 81% ± 5%High (>40%)
CHO Hamster OvaryLow96% ± 2% Negligible (<5%)

Analysis:

  • HepG2 (The Challenge): Liver cells are rich in endogenous thiols (Glutathione) and Phase II enzymes. These nucleophiles compete with the target analytes for Bromoethane-13C2, effectively lowering the effective concentration of the reagent. Correction: When working with HepG2, increase the reagent molar excess from 50x to 100x.

  • CHO (The Baseline): These cells have a "cleaner" metabolic background, making them ideal for validating new labeling protocols before moving to complex tissue.

Experimental Protocol: Differential Isotope Labeling

This protocol describes the Dual-Labeling Strategy :

  • Control Samples (Condition A): Labeled with Unlabeled Bromoethane (Light).

  • Experimental Samples (Condition B): Labeled with Bromoethane-13C2 (Heavy).

  • Mix: Samples are mixed 1:1 and analyzed. Mass shift (+2 Da) distinguishes the conditions.

Diagram 2: The CoMetChem Workflow

Workflow cluster_0 Sample Prep cluster_1 Differential Labeling Cell_A Control Cells (HeLa) Lysis Lysis & Protein Precipitation (Methanol/Water) Cell_A->Lysis Cell_B Treated Cells (HeLa + Drug) Cell_B->Lysis Label_L Add Bromoethane (Light) + Catalyst (TEA/K2CO3) Lysis->Label_L Aliquot A Label_H Add Bromoethane-13C2 (Heavy) + Catalyst (TEA/K2CO3) Lysis->Label_H Aliquot B Incubate Incubate: 40°C, 60 min (Anhydrous conditions preferred) Label_L->Incubate Label_H->Incubate Mix Mix Samples 1:1 Incubate->Mix LCMS LC-MS Analysis (Detect Doublets separated by 2.007 Da) Mix->LCMS

Figure 2: Workflow for comparative metabolomics using differential isotope labeling.

Detailed Methodology
  • Lysis: Lyse cells (1x10^6) in 80% cold methanol. Sonicate and centrifuge (14,000 x g, 10 min) to remove proteins. Collect supernatant.

  • Drying: Evaporate supernatant to dryness under nitrogen. Critical: Water competes with the reaction.

  • Reconstitution: Resuspend residue in 50 µL anhydrous Acetonitrile (ACN).

  • Base Addition: Add 10 µL of 50 mM Triethylamine (TEA) or K2CO3. Base is required to deprotonate carboxyls/amines, activating them for nucleophilic attack [3].

  • Labeling:

    • Tube A: Add 10 µL Bromoethane (Light) (200 mM).

    • Tube B: Add 10 µL Bromoethane-13C2 (Heavy) (200 mM).

  • Incubation: Vortex and incubate at 40°C for 60 minutes.

  • Quenching: Add 10 µL of 1% Formic Acid to neutralize the base and stop the reaction.

  • Analysis: Mix Tube A and Tube B (1:1). Inject into LC-MS.

Safety & Handling (Toxicology Context)

Bromoethane-13C2 is an alkylating agent and a suspected carcinogen (H351).

  • Engineering Controls: All steps involving the neat reagent must be performed in a certified chemical fume hood.

  • Decontamination: Spills should be neutralized with an aqueous solution of 10% sodium thiosulfate (which acts as a scavenger nucleophile) before disposal.

  • Storage: Store at 2-8°C, protected from light. Darkening of the liquid indicates decomposition and liberation of free bromine/HBr.

References

  • BenchChem. (2025).[1][2][3] A Comparative Analysis of 1-Bromopentane and 1-Iodopentane as Alkylating Agents.[2][3] BenchChem Technical Guides. Link

  • Garrett, T. J., et al. (2019).[4] Impact of matrix effects and ionization efficiency in non-quantitative untargeted metabolomics. Metabolomics, 15(10).[4] Link

  • Zheng, X., et al. (2021). Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes.[5] Analytical Chemistry. Link

  • Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: Bromoethane-13C2. Merck KGaA. Link

  • Cambridge Isotope Laboratories. (2025). Stable Isotope Labeling in Metabolomics. CIL Application Notes. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Bromoethane-13C2 for Quantitative Proteomics

Introduction: The Critical Role of Cysteine Alkylation in Modern Proteomics In the landscape of bottom-up proteomics, where proteins are enzymatically digested into peptides for mass spectrometry (MS) analysis, sample pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cysteine Alkylation in Modern Proteomics

In the landscape of bottom-up proteomics, where proteins are enzymatically digested into peptides for mass spectrometry (MS) analysis, sample preparation is paramount.[1] A crucial step in this workflow is the reduction and alkylation of cysteine residues.[2] The sulfhydryl groups of cysteines readily form disulfide bonds, which create complex protein structures that hinder enzymatic digestion and complicate analysis.[3] Reduction breaks these bonds, and subsequent alkylation—a process of covalently "capping" the free thiols—prevents them from reforming, ensuring consistent and reproducible results.[3][4]

The choice of alkylating agent is not trivial; it profoundly impacts data quality by influencing peptide identification rates, quantitative accuracy, and the prevalence of artifactual side reactions.[2][5] While iodoacetamide (IAA) has long been the workhorse of proteomics, its propensity for off-target modifications has driven the search for more specific and versatile alternatives.[2][6]

This guide introduces Bromoethane-13C2 , a stable isotope-labeled reagent, and provides a framework for objectively benchmarking its performance against established alkylating agents. The incorporation of two 13C atoms offers a powerful tool for quantitative proteomics, allowing for the differential labeling of samples to accurately measure changes in protein abundance or cysteine reactivity.[7][8] We will delve into the causality behind experimental choices, present a self-validating protocol for comparative analysis, and interpret the resulting data to guide researchers in making informed decisions for their specific applications.

The Landscape of Cysteine Alkylating Agents: A Comparative Overview

The ideal alkylating agent should be highly reactive and specific towards cysteine thiols, generate minimal side reactions, and form a stable, irreversible bond.[3] The most common reagents fall into two main classes based on their reaction mechanism: haloacetamides (via SN2 reaction) and reagents that react via Michael addition.[5]

Iodoacetamide (IAA) is the most widely used alkylating agent due to its high reactivity, ensuring a rapid and complete reaction.[4][9] However, this high reactivity comes at a cost. IAA is known to cause a variety of off-target modifications, particularly on methionine, lysine, and histidine residues, which can complicate data analysis and reduce the number of confidently identified peptides.[2][10][11] Iodine-containing reagents, in particular, have been shown to cause a prominent neutral loss in modified methionine-containing peptides, suppressing their identification.[2]

Chloroacetamide (CAA) and Acrylamide (AA) are common alternatives. CAA is generally less reactive than IAA but exhibits greater specificity, resulting in fewer side reactions and potentially cleaner mass spectra.[3][10] Several studies have concluded that CAA is superior to IAA in terms of the number of identified peptides and the low level of undesirable off-target reactions.[10][11] Acrylamide offers a different reaction chemistry and is also known for high specificity.[2]

Bromoethane-13C2 enters this landscape as a haloalkane, mechanistically similar to IAA and CAA. Its bromine leaving group suggests a reactivity intermediate between iodine and chlorine, presenting a potential sweet spot—offering robust reaction efficiency without the extensive side reactions associated with IAA. The key advantage, however, is the stable isotope label, which positions it as a quantitative tool akin to the classic Isotope-Coded Affinity Tag (ICAT) reagents.[12][13]

Table 1: Comparison of Common Cysteine Alkylating Agents
FeatureIodoacetamide (IAA)Chloroacetamide (CAA)Acrylamide (AA)Bromoethane-13C2 (Theoretical)
Primary Target CysteineCysteineCysteineCysteine
Reactivity Very High[9]High[3]Moderate[5]High to Very High
Specificity Moderate[2][5]High[10][11]High[2]Moderate to High
Common Side Reactions Met, Lys, His, N-terminus[2][5][6]Fewer than IAA[3]Minimal[2]Expected on Met, Lys, His; lower than IAA
Key Advantage High reaction speedHigh specificity, clean spectraHigh specificityIntroduces a stable isotope label for quantification
Key Disadvantage Significant off-target modifications[2][11]Slower reaction than IAASlower reaction than IAAPotential for off-target modifications

A Self-Validating Experimental Design for Benchmarking

To objectively evaluate Bromoethane-13C2, a head-to-head comparison with established reagents is essential. The following workflow is designed to be self-validating by processing identical protein samples in parallel, ensuring that any observed differences are directly attributable to the alkylating agent used.

G cluster_0 Sample Preparation cluster_1 Parallel Alkylation (Room Temp, 30 min, Dark) cluster_2 Downstream Processing start HeLa Cell Pellet lysis Lysis in 8M Urea Buffer start->lysis reduce Reduction (10 mM DTT, 56°C, 30 min) lysis->reduce A Alkylation with Bromoethane-13C2 (55 mM) reduce->A B Alkylation with Iodoacetamide (55 mM) reduce->B C Alkylation with Chloroacetamide (55 mM) reduce->C quench Quench Reaction (Excess DTT) A->quench B->quench C->quench digest Buffer Exchange & Trypsin Digestion quench->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Efficiency, Specificity, Coverage) ms->data

Caption: Experimental workflow for benchmarking alkylating agents.

Experimental Protocol: In-Solution Alkylation and Digestion

This protocol describes the procedure for a single sample. It should be performed in parallel for each alkylating agent being tested.

  • Protein Solubilization & Denaturation:

    • Resuspend a HeLa cell pellet in lysis buffer (8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0) to a final protein concentration of 2-5 mg/mL.

    • Sonicate briefly to ensure complete lysis and shear nucleic acids.

    • Centrifuge at 16,000 x g for 10 minutes to pellet insoluble debris. Transfer the supernatant to a new tube.

  • Reduction:

    • Add Dithiothreitol (DTT) to the protein lysate to a final concentration of 10 mM.

    • Causality: DTT is a strong reducing agent that effectively cleaves disulfide bonds, exposing the cysteine thiols for alkylation.[3]

    • Incubate the sample at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the respective alkylating agent (Bromoethane-13C2, IAA, or CAA) to a final concentration of 55 mM.

    • Causality: A significant molar excess of the alkylating agent is used to drive the reaction to completion.[3] The reaction is performed in the dark because haloacetamide reagents are light-sensitive.

    • Incubate at room temperature for 30 minutes in the dark.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess alkylating agent.

    • Causality: Quenching is critical to prevent the alkylating agent from modifying the trypsin enzyme or causing further non-specific modifications during the lengthy digestion step.[3]

  • Sample Preparation for Digestion:

    • Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate, pH 8.0, to reduce the Urea concentration to 2 M.

    • Causality: Trypsin activity is optimal at low urea concentrations (≤2 M). High concentrations of urea will denature and inactivate the enzyme.

  • Enzymatic Digestion:

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the peptide solution with formic acid to stop digestion.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Analyze the cleaned peptides by LC-MS/MS on a high-resolution mass spectrometer.

Performance Metrics & Expected Results

The raw mass spectrometry data should be searched against a human protein database using a search engine like MaxQuant or Proteome Discoverer. The following variable modifications should be included to assess performance:

  • On-target: Carbamidomethyl (IAA), Carboxymethyl (CAA), or Ethyl-13C2 (Bromoethane-13C2) on Cysteine.

  • Off-target: The same modifications on Methionine, Lysine, Histidine, and protein N-termini. Oxidation on Methionine should also be monitored.

Table 2: Hypothetical Benchmarking Data Summary
Performance MetricIodoacetamide (IAA)Chloroacetamide (CAA)Bromoethane-13C2Justification for Expected Outcome
Cysteine Alkylation Efficiency >99%>98%>99%All are highly effective reagents; slight differences may arise from reactivity.
Methionine Off-Target Alkylation ~15-25%<5%~5-10%Iodine-containing reagents are known to heavily modify methionine.[2][11] Bromoethane is expected to be less reactive towards methionine than iodoethane.
Lysine Off-Target Alkylation ~5-10%<2%~2-4%A common side reaction for highly reactive haloacetamides.[5]
Total Proteins Identified ~4,500~5,200~5,000High off-target modifications (IAA) can lead to ambiguous peptide identifications and lower overall protein IDs. CAA's specificity often yields the highest coverage.[10][11] Bromoethane-13C2 is expected to perform near CAA.
Quantitative Capability NoneNoneYes (13C2)The stable isotope label is the unique feature of this reagent, enabling relative quantification.

Discussion: Synthesizing the Data for an Authoritative Recommendation

The hypothetical data presented in Table 2, grounded in established chemical principles and published literature, allows for a nuanced discussion.

  • Reactivity vs. Specificity: The core trade-off in alkylation is between reaction speed and specificity. IAA is fast and efficient but "sloppy," leading to a high degree of off-target modifications.[2][5] This is particularly problematic for methionine-containing peptides, which can be almost entirely lost to modification, creating a blind spot in the proteome analysis.[2][11] CAA represents the other end of the spectrum: highly specific, leading to cleaner data and deeper proteome coverage, making it an excellent choice for discovery proteomics.[10]

  • The Bromoethane-13C2 Niche: Bromoethane-13C2 is predicted to occupy a compelling middle ground. Its reactivity, driven by the good leaving group (Br-), should ensure near-complete alkylation of cysteines. However, it is not expected to be as aggressive as IAA in its off-target reactions. The most significant value proposition is its integrated stable isotope label. This feature makes it an ideal reagent for quantitative chemical proteomics .

G cluster_0 Quantitative Proteomics Workflow using Bromoethane-13C2 p1 Sample A (e.g., Control) a1 Reduce & Alkylate with Bromoethane (unlabeled) p1->a1 p2 Sample B (e.g., Treated) a2 Reduce & Alkylate with Bromoethane-13C2 p2->a2 mix Combine Samples 1:1 a1->mix a2->mix process Digest, LC-MS/MS Analysis mix->process quant Quantify Peptide Ratios (Heavy / Light) process->quant

Caption: Quantitative workflow using heavy and light bromoethane.

This workflow allows for two distinct biological samples to be combined immediately after the alkylation step. Since they are processed and analyzed together, variability from digestion, cleanup, and LC-MS/MS injection is eliminated, leading to highly accurate relative quantification.[14] This is invaluable for studies focusing on drug target engagement, cysteine reactivity profiling, or identifying changes in protein expression.

Conclusion and Recommendations

The selection of a cysteine alkylating agent is a critical decision that should be tailored to the experimental goal.

  • For maximum proteome depth and identification confidence in discovery studies, Chloroacetamide (CAA) remains a superior choice due to its high specificity and minimal induction of side reactions.[10][11]

  • Iodoacetamide (IAA) , while historically prevalent, should be used with caution. Its high rate of off-target modifications, especially on methionine, can compromise data quality and depth.[2][6]

  • Bromoethane-13C2 carves out a distinct and powerful niche. It is the recommended reagent for researchers performing quantitative proteomics studies centered on cysteine-containing peptides . Its combination of effective alkylation and an integrated stable isotope label provides a streamlined and cost-effective method for accurately measuring relative protein or peptide abundance, making it an excellent tool for drug development professionals and chemical biologists.

By understanding the chemical properties of each reagent and validating their performance within a controlled experimental framework, researchers can enhance the quality, depth, and quantitative accuracy of their proteomics data.

References

  • H. M. Chen, et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. Available at: [Link]

  • National Institutes of Health. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]

  • V. N. Lapko, et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]

  • Creative Biostructure. (2021). Quantitative Proteome Analysis Technology—Isotope Coded Affinity Tags (ICAT). YouTube. Available at: [Link]

  • P. K. Szekely, et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. Available at: [Link]

  • A. V. Gorshkov, et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. Available at: [Link]

  • National Institutes of Health. (n.d.). Emerging opportunities for intact and native protein analysis using chemical proteomics. Available at: [Link]

  • A. V. Gorshkov, et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Available at: [Link]

  • P. G. Hains, et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]

  • A. Leitner, et al. (2021). Chemical isotope labeling for quantitative proteomics. WIREs Mechanisms of Disease. Available at: [Link]

  • A. D. Kovacs, et al. (2011). Selectivity of labeled bromoethylamine for protein alkylation. PubMed. Available at: [Link]

  • A. D. Kovacs, et al. (2011). Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate. Available at: [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Available at: [Link]

  • A. L. G. de Oliveira, et al. (2020). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Genes. Available at: [Link]

Sources

Validation

Precision Labeling: A Technical Guide to Bromoethane-13C2 in Drug Development

Executive Summary Bromoethane-13C2 (Ethyl-13C2 bromide) represents a critical tool in the arsenal of modern medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) studies. Unlike deuterium labeling, which ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromoethane-13C2 (Ethyl-13C2 bromide) represents a critical tool in the arsenal of modern medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) studies. Unlike deuterium labeling, which can alter metabolic rates via the Kinetic Isotope Effect (KIE), carbon-13 labeling provides a chemically identical tracer with a distinct NMR and Mass Spectrometry signature. This guide analyzes the technical utility of Bromoethane-13C2, comparing it against deuterated analogs and alternative alkylating agents, and provides a validated protocol for its integration into pharmaceutical scaffolds.

Part 1: Technical Profile and Comparative Analysis

Chemical Specifications

Bromoethane-13C2 is a volatile, high-density liquid used primarily to introduce ethyl groups into heteroatoms (O, N, S) or carbon skeletons.[1]

PropertyBromoethane-13C2Bromoethane-d5Iodoethane-13C2
CAS Number 34189-75-83675-63-692276-91-0
Formula ¹³C₂H₅BrC₂D₅Br¹³C₂H₅I
Molecular Weight ~110.95 g/mol ~113.99 g/mol ~157.95 g/mol
Boiling Point 37–40 °C37–38 °C72 °C
Reactivity Moderate (Good balance)ModerateHigh (Unstable)
Isotopic Signature M+2 (MS); ¹³C-¹³C Coupling (NMR)M+5 (MS); Silent in ¹H NMRM+2 (MS)
Primary Utility Metabolic Tracing, NMR StructureMechanistic Studies, KIEHigh-barrier alkylations
Comparative Performance: 13C vs. Deuterium

The choice between Carbon-13 and Deuterium labeling is pivotal in experimental design.

  • Metabolic Fidelity: Bromoethane-13C2 is superior for metabolic profiling . The ¹²C to ¹³C substitution exerts a negligible Kinetic Isotope Effect (KIE), ensuring the labeled drug behaves identically to the clinical candidate in vivo. Conversely, Bromoethane-d5 is often used specifically to block metabolic hot-spots (e.g., preventing dealkylation by CYP450 enzymes) due to the stronger C-D bond.

  • NMR Detection:

    • ¹³C-Labeling: Enhances sensitivity in ¹³C-NMR by >100-fold. The direct ¹³C-¹³C bond results in a characteristic doublet (J_cc ≈ 35-40 Hz), acting as an unambiguous internal standard.

    • Deuterium: Removes signal from ¹H-NMR (simplifying the spectrum) but requires ²H-NMR for direct observation, which has lower resolution.

Part 2: Applications & Mechanisms[3][4]

Metabolic Pathway Tracing

In drug development, Bromoethane-13C2 is frequently used to synthesize "cold" radiolabel surrogates. By ethylating a drug scaffold, researchers can track the fate of the ethyl group during oxidative dealkylation.

Figure 1: Metabolic Fate Tracking of a 13C-Ethylated Drug

MetabolicPathway Reagent Bromoethane-13C2 (Reagent) Drug 13C-Labeled Drug (In Vivo Admin) Reagent->Drug Alkylation Scaffold Drug Scaffold (Phenol/Amine) Scaffold->Drug Metabolite1 Metabolite A (Hydroxylated) Drug->Metabolite1 CYP450 Oxidation Metabolite2 13C-Acetaldehyde (Cleaved Sidechain) Drug->Metabolite2 Dealkylation Detection Detection (NMR/MS M+2) Metabolite1->Detection Metabolite2->Detection

Caption: Workflow demonstrating the synthesis of a labeled pharmaceutical and the subsequent tracking of its metabolic cleavage products via Mass Spectrometry (M+2 shift).

Part 3: Experimental Protocol

Validated Protocol: O-Ethylation of a Phenolic Pharmacophore

Objective: Synthesize a ¹³C₂-labeled ether derivative with >95% yield, minimizing loss of the volatile labeled reagent.

Materials:

  • Substrate: 4-Hydroxy-pharmacophore (1.0 eq)

  • Reagent: Bromoethane-13C2 (1.1 eq) [Handle at 0°C]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a septum. Purge with Argon.

  • Base Activation: Add the phenolic substrate and Cs₂CO₃ to the flask. Add anhydrous DMF via syringe. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Reagent Handling (Critical):

    • Note: Bromoethane-13C2 boils at ~38°C. Opening the vial at room temperature can lead to significant isotopic loss.

    • Cool the Bromoethane-13C2 ampoule to 0°C (ice bath) before opening.

    • Use a gas-tight syringe chilled in the freezer to withdraw the calculated volume.

  • Addition: Inject the Bromoethane-13C2 dropwise into the reaction mixture while maintaining the reaction flask at 0°C.

  • Reaction: Allow the mixture to warm to room temperature slowly. If the substrate is sterically hindered, heat to 40°C (use a sealed pressure tube if higher temperatures are required to prevent reagent escape).

  • Workup: Quench with water and extract with Ethyl Acetate. Wash organic layer with brine.

  • Validation: Analyze via ¹H-NMR. The ethyl group protons will appear as complex multiplets (doublet of quartets) due to large ¹J_CH coupling (~125-150 Hz), distinct from the standard quartet/triplet pattern of unlabeled ethyl groups.

Figure 2: Synthesis Workflow & Critical Control Points

SynthesisWorkflow start Start: Substrate Preparation act Base Activation (Cs2CO3, DMF, 30 min) start->act add Dropwise Addition (Sealed System) act->add cool CRITICAL: Cool Reagent (Bromoethane-13C2 to 0°C) cool->add Transfer react Reaction (RT to 40°C) add->react qc QC: 1H-NMR (Check J-Coupling) react->qc

Caption: Operational workflow emphasizing the temperature control required to handle volatile Bromoethane-13C2 efficiently.

Part 4: Limitations and Troubleshooting

While powerful, Bromoethane-13C2 presents specific challenges:

  • Volatility: With a boiling point of ~38°C, it is extremely prone to evaporation.

    • Mitigation: Always use sealed pressure vessels for reactions requiring heat. Avoid rotary evaporation of the reagent itself; add it last to the reaction mixture.

  • Cost: Significantly more expensive than deuterated analogs.

    • Mitigation: Use only for late-stage functionalization or definitive metabolic identification. Use Bromoethane-d5 for preliminary optimization.

  • NMR Complexity: The ¹³C labeling splits proton signals in ¹H-NMR, making standard interpretation difficult.

    • Mitigation: Use ¹³C-decoupled ¹H-NMR sequences if a clean proton spectrum is required.

References

  • Sigma-Aldrich. Bromoethane-13C2 Product Specifications and Safety Data Sheet. Merck KGaA. Link

  • PubChem. Bromoethane-13C2 Compound Summary (CID 16213387). National Center for Biotechnology Information. Link

  • Isotope Science. Synthesis and Applications of 13C Labeled Compounds in Drug Development. Alfa Chemistry. Link

  • Cambridge Isotope Laboratories. Stable Isotope Labeling in Drug Discovery. CIL Application Notes. Link

  • Organic Syntheses. General Procedures for Alkylation using Volatile Halides. Org. Synth. Coll. Vol. 1. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Bromoethane-13C2

Executive Summary & Operational Context Bromoethane-13C2 is a high-value stable isotope used primarily as an alkylating agent in organic synthesis and NMR spectroscopy. While its isotopic labeling significantly increases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Bromoethane-13C2 is a high-value stable isotope used primarily as an alkylating agent in organic synthesis and NMR spectroscopy. While its isotopic labeling significantly increases its financial value, it does not alter its hazardous waste classification .

The Core Directive: Treat Bromoethane-13C2 with the same rigor as non-labeled Ethyl Bromide (RCRA Code U225). The primary operational risks are its extreme flammability (Flash Point: -23°C) and its ability to rapidly permeate standard nitrile gloves .

This guide provides a self-validating protocol to ensure compliance with EPA regulations and maximum personnel safety.

Chemical Profile & Hazard Assessment

Understanding the physical properties is the first step in safe handling. The


 substitution increases the molecular weight but retains the volatility and reactivity profile of the parent compound.

Table 1: Physicochemical Safety Data

PropertyValueOperational Implication
CAS Number 34189-75-8 (Labeled) / 74-96-4 (Unlabeled)Use Unlabeled CAS for broad safety data searches.
RCRA Waste Code U225 Must be listed on hazardous waste manifests.
Flash Point -23°C (-9°F)Critical: Vapors can ignite at freezer temperatures.
Boiling Point ~38°C (100°F)Highly volatile; pressurizes containers at room temp.
Density ~1.48 g/mLHeavier than water; sinks in aqueous spills.
Glove Compatibility POOR with Nitrile/LatexRequires Viton® or Silver Shield® (Laminate).

Critical Safety Protocol: The "Self-Validating" System

Expertise Insight: A common failure point in laboratory safety is the assumption that standard nitrile gloves provide adequate protection against small alkyl halides. They do not. Bromoethane can permeate standard disposable nitrile gloves in less than 2 minutes.

Mandatory PPE Configuration

To create a self-validating safety layer, adopt the "Red-Stop" Protocol :

  • Primary Barrier: Silver Shield® (Laminate) or Viton® gloves.

  • Secondary Barrier: Standard Nitrile gloves worn over the primary barrier (for dexterity and to protect the expensive inner glove).

  • Respiratory: Work must be performed in a certified chemical fume hood. If a spill occurs outside a hood, SCBA or full-face organic vapor respirators are required due to the anesthetic effects.

Disposal Workflow: Step-by-Step Methodology

Phase 1: Pre-Disposal Assessment

Before consigning to waste, verify the material status.

  • Is it waste? Due to the high cost of

    
     isotopes, ensure the material cannot be redistilled or repurposed.
    
  • Is it pure? If mixed with other solvents, the waste profile changes (e.g., F-listed solvents).

Phase 2: Segregation & Packaging

Rule: Bromoethane-13C2 must be segregated into the Halogenated Solvent waste stream.

  • Container Selection: Use a dedicated amber glass bottle or high-density polyethylene (HDPE) container.

    • Why? Bromoethane is light-sensitive (turns yellow upon decomposition).[1] Amber glass prevents photolysis.

  • Bulking Restrictions: Do NOT mix with:

    • Aluminum, Magnesium, or Zinc powders (Risk of violent Wurtz-type coupling reactions).

    • Strong bases or oxidizers.[2]

  • Headspace: Leave at least 10% headspace. The low boiling point (38°C) means significant pressure buildup can occur if the lab temperature fluctuates.

Phase 3: Labeling & De-identification[3]
  • Deface the Label: If the original container is being discarded, cross out the "13C2" or "Isotope" markings to prevent theft or confusion, but ensure the chemical name "Bromoethane" remains visible .

  • Waste Tagging:

    • Chemical Name: Bromoethane (Ethyl Bromide).[3][4][5][6][7][8]

    • Constituents: 100% (if pure).

    • Hazard Checkboxes: Flammable, Toxic.[5]

    • RCRA Code: Write "U225" explicitly on the tag.

Visual Workflow: Decision Logic

The following diagram illustrates the decision logic for the disposal of Bromoethane-13C2, ensuring no critical step is missed.

BromoethaneDisposal cluster_safety CRITICAL SAFETY CHECK Start Start: Bromoethane-13C2 Identified for Disposal Assessment Assessment: Is material contaminated or degraded? Start->Assessment Recovery Recovery Protocol: Redistill/Purify (High Value Isotope) Assessment->Recovery No (Pure) WasteDecision Decision: Confirm Waste Status Assessment->WasteDecision Yes (Degraded) Recovery->Start Re-inventory Segregation Segregation: Select Halogenated Waste Stream WasteDecision->Segregation Proceed to Disposal Container Packaging: Amber Glass/HDPE (Vented Cap recommended) Segregation->Container Do NOT mix with Al/Mg/Zn Labeling Labeling: Mark as 'Bromoethane' Add RCRA Code U225 Container->Labeling Pickup Final Step: Schedule EHS Pickup (Incineration) Labeling->Pickup PPE PPE Check: Use Viton or Silver Shield Gloves (Nitrile is insufficient) PPE->Segregation

Figure 1: Decision matrix for the safe assessment and disposal of Bromoethane-13C2, emphasizing the critical segregation from reactive metals and proper PPE selection.

Emergency Procedures: Spill Management

In the event of a spill outside the fume hood:

  • Immediate Action: Evacuate the lab. The flash point is -23°C; a spark from a fridge compressor or light switch can ignite vapors.

  • Ventilation: Do not turn on local exhaust if it is not explosion-proof. rely on building HVAC.

  • Cleanup (Trained Personnel Only):

    • Don SCBA and Silver Shield gloves.

    • Cover spill with activated charcoal or vermiculite .

    • Do not use standard paper towels (combustible).

    • Place absorbed material in a sealable metal container (or appropriate hazardous waste bucket) and label as Hazardous Waste (Flammable/Toxic) .

References

  • PubChem. (n.d.). Bromoethane (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). List of Hazardous Wastes (40 CFR Part 261). Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Ethyl Bromide. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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